1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1,5-dimethylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4-5(6)3-7-8(4)2;;/h3H,6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUVQIJWMDHVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660028 | |
| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147211-80-0 | |
| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a heterocyclic amine of interest in medicinal chemistry and drug discovery. As a pyrazole derivative, it belongs to a class of compounds known for a wide range of biological activities. The dihydrochloride salt form generally confers increased aqueous solubility and stability, making it a suitable candidate for formulation and biological testing. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines experimental protocols for their determination, and situates its potential therapeutic relevance within a key signaling pathway.
Core Physical and Chemical Properties
Quantitative experimental data for 1,5-Dimethyl-1H-pyrazol-4-amine in its dihydrochloride form is not extensively available in publicly accessible literature. The data presented below is a compilation from various sources for the free base and the hydrochloride salt, which can serve as a valuable reference. It is important to note that the properties of the dihydrochloride salt may differ.
Table 1: Physical and Chemical Properties of 1,5-Dimethyl-1H-pyrazol-4-amine and its Hydrochloride Salt
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₅H₁₁Cl₂N₃ | N/A |
| Molecular Weight | 184.07 g/mol | N/A |
| Appearance | Solid (form may vary) | General Observation |
| Melting Point | Not explicitly reported for the dihydrochloride. | N/A |
| Boiling Point | Not explicitly reported for the dihydrochloride. | N/A |
| Solubility | Enhanced solubility in aqueous solutions is expected for the dihydrochloride salt. Specific quantitative data is not available. | General chemical principles |
| pKa | Not explicitly reported for the dihydrochloride. Two pKa values corresponding to the two protonated amine groups are expected. | N/A |
Experimental Protocols
The following sections detail standardized experimental methodologies that can be employed to determine the key physical properties of this compound.
Synthesis of this compound
A general synthesis strategy for 4-aminopyrazole derivatives involves the cyclization of a β-ketonitrile with a hydrazine derivative, followed by salt formation. A plausible synthetic workflow is outlined below.
Workflow for the Synthesis of this compound
1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular properties of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride, a compound of interest in various research and development applications.
Core Molecular Data
The fundamental molecular characteristics of 1,5-Dimethyl-1H-pyrazol-4-amine and its dihydrochloride salt are summarized below. The dihydrochloride form is created by the addition of two equivalents of hydrogen chloride (HCl) to the parent amine.
| Attribute | 1,5-Dimethyl-1H-pyrazol-4-amine (Free Base) | This compound |
| Molecular Formula | C₅H₉N₃[1] | C₅H₁₁Cl₂N₃ (or C₅H₉N₃ · 2HCl) |
| Molecular Weight | 111.15 g/mol [1] | 184.07 g/mol |
Note: The molecular weight of the dihydrochloride is calculated by adding the molecular weight of the free base to the molecular weight of two molecules of HCl (36.46 g/mol each).[2][3]
Experimental Protocols
Detailed experimental procedures for the synthesis and characterization of pyrazole derivatives are extensive in the scientific literature. A generalized workflow for the synthesis of a substituted pyrazole amine followed by its conversion to a hydrochloride salt is outlined below.
Signaling Pathway Context
Substituted pyrazoles are known to interact with a variety of biological targets. While the specific pathways for 1,5-Dimethyl-1H-pyrazol-4-amine are application-dependent, a hypothetical interaction with a generic kinase signaling pathway, a common target for pyrazole-containing drugs, is illustrated below.
References
1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methods and data used to elucidate the structure of this compound. It covers the synthesis, salt formation, and detailed spectroscopic analysis required for unambiguous structure confirmation.
Physicochemical Properties
1,5-Dimethyl-1H-pyrazol-4-amine and its dihydrochloride salt are key chemical entities with distinct properties. The dihydrochloride form enhances solubility, which is often advantageous for biological and pharmaceutical applications.
| Property | 1,5-Dimethyl-1H-pyrazol-4-amine (Free Base) | This compound |
| CAS Number | 121983-36-6[1] | 1185302-88-8 (Monohydrochloride)[2] |
| Molecular Formula | C₅H₉N₃[1] | C₅H₉N₃·2HCl[3] |
| Molecular Weight | 111.15 g/mol [1] | 184.07 g/mol (for Dihydrochloride)[3] |
| IUPAC Name | 1,5-dimethylpyrazol-4-amine[1] | 1,5-dimethylpyrazol-4-amine;dihydrochloride |
| Appearance | Not specified | Off-white solid |
| Purity | >95% | >95% |
Synthesis and Salt Formation
The synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine can be achieved through established methods for pyrazole ring formation, such as the Knorr pyrazole synthesis. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.
Experimental Protocols
Protocol 2.1: Synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine (Free Base)
This protocol is a generalized adaptation of the Knorr pyrazole synthesis.
-
Reaction Setup: To a solution of a suitable β-ketoester precursor in ethanol, add 1.2 equivalents of methylhydrazine.
-
Condensation: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization and Amination: The intermediate hydrazone undergoes intramolecular cyclization. Subsequent chemical steps are required to introduce the amine group at the C4 position, followed by N-methylation at the N1 position.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 1,5-Dimethyl-1H-pyrazol-4-amine free base.
Protocol 2.2: Formation of this compound
This protocol is based on general methods for the formation of amine salts.[4]
-
Dissolution: Dissolve the purified 1,5-Dimethyl-1H-pyrazol-4-amine free base in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (at least 2 equivalents) in the same solvent dropwise with stirring.
-
Precipitation: The dihydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a solid.
Synthesis Workflow
Caption: Workflow for the synthesis and conversion to the dihydrochloride salt.
Spectroscopic Analysis
A combination of NMR, IR, and Mass Spectrometry is essential for the complete structure elucidation of the target molecule. While full experimental spectra are not publicly available, data for the free base is noted to exist in spectral databases.[1] The following sections detail the expected results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. A Certificate of Analysis for the dihydrochloride salt confirms that ¹H-NMR is used for its identification.[3]
Expected ¹H-NMR Data (Free Base, CDCl₃, 400 MHz)
-
¹H-NMR: The spectrum is expected to show three distinct signals:
-
A singlet for the C5-methyl protons.
-
A singlet for the N1-methyl protons.
-
A singlet for the C3-proton on the pyrazole ring.
-
A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O. The dihydrochloride salt would exhibit downfield shifts for protons near the protonated amine and pyrazole nitrogens.
-
Expected ¹³C-NMR Data (Free Base, CDCl₃, 100 MHz)
-
¹³C-NMR: The spectrum should display five signals corresponding to the five carbon atoms:
-
Two signals for the two distinct methyl carbons (C5-CH₃ and N1-CH₃).
-
Three signals for the pyrazole ring carbons (C3, C4, and C5).
-
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| C5-CH₃ | ~2.2 - 2.4 | ~10 - 15 | Singlet |
| N1-CH₃ | ~3.6 - 3.8 | ~35 - 40 | Singlet |
| C3-H | ~7.2 - 7.4 | ~130 - 135 | Singlet |
| C4-NH₂ | ~3.5 - 4.5 (broad) | - | Singlet |
| C 3 | - | ~130 - 135 | - |
| C 4-NH₂ | - | ~125 - 130 | - |
| C 5-CH₃ | - | ~140 - 145 | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by the following absorption bands. Data is inferred from related pyrazole structures.[5][6]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic (pyrazole ring) |
| 2980 - 2850 | C-H stretch | Aliphatic (methyl groups) |
| 2800 - 2400 | N-H stretch (broad) | Ammonium salt (-NH₃⁺) |
| ~1650 - 1550 | C=C and C=N stretch | Pyrazole ring |
| ~1450 | C-H bend | Methyl groups |
| ~1380 | C-N stretch | Aromatic amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. GC-MS data for the free base (CAS 121983-36-6) is available from NIST/Wiley, confirming its use in characterization.[1]
Expected Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): A prominent peak at m/z = 111, corresponding to the molecular weight of the free base, C₅H₉N₃.
-
Key Fragments: Fragmentation may involve the loss of methyl groups or parts of the pyrazole ring.
-
m/z = 96: [M - CH₃]⁺
-
m/z = 82: [M - HCN - H]⁺
-
Other fragments corresponding to the stable pyrazole ring structure.
-
Structure Elucidation Logic
The definitive identification of this compound is achieved by integrating the data from multiple analytical techniques.
Caption: The logical workflow for structure elucidation.
The combination of these methods provides a complete picture:
-
Mass Spectrometry confirms the molecular formula of the free base is C₅H₉N₃.
-
IR Spectroscopy confirms the presence of a primary amine, methyl groups, and a pyrazole ring structure. The broad absorptions in the 2400-2800 cm⁻¹ range would confirm the ammonium salt in the dihydrochloride form.
-
NMR Spectroscopy is crucial for determining the specific isomer. The presence of two methyl singlets and one aromatic proton singlet, along with their distinct chemical shifts, confirms the 1,5-dimethyl substitution pattern and distinguishes it from other isomers like 1,3-dimethyl or 3,5-dimethyl-pyrazol-4-amine.
This integrated approach ensures the unambiguous structural assignment of this compound, providing a solid foundation for its use in research and development.
References
- 1. 1,5-dimethyl-1H-pyrazol-4-amine | C5H9N3 | CID 573813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazol-4-amine, 1,5-dimethyl-, hydrochloride (1:?) | C5H10ClN3 | CID 46737045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. CN110903279A - Pyrazole compound and salt and application thereof - Google Patents [patents.google.com]
- 5. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]
- 6. 3,5-Dimethylpyrazole [webbook.nist.gov]
Navigating the Solubility Landscape of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility profile of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, providing essential data, experimental methodologies, and visual representations to facilitate its use in further applications.
Core Concepts: Understanding Solubility
Solubility, a critical physicochemical parameter, dictates the bioavailability and efficacy of an active pharmaceutical ingredient (API). It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. For ionizable compounds such as this compound, solubility is significantly influenced by the pH of the aqueous medium. The dihydrochloride salt form of this pyrazole derivative is anticipated to enhance its aqueous solubility compared to the free base.
Solubility Profile of this compound
Currently, specific quantitative solubility data for this compound in various aqueous and organic solvents is not extensively reported in publicly available literature. However, based on the general characteristics of similar pyrazole derivatives and their hydrochloride salts, a qualitative solubility profile can be inferred. The closely related compound, 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride, is described as being soluble in water and organic solvents.[1] It is also known that the dihydrochloride salt form of pyrazole derivatives generally enhances their solubility.
To provide a practical reference, the following table summarizes the expected qualitative solubility. Researchers are strongly encouraged to determine quantitative solubility experimentally for their specific applications.
| Solvent Class | Solvent | Expected Solubility |
| Aqueous | Water (pH-dependent) | Soluble |
| Phosphate Buffered Saline (PBS) | Soluble | |
| Polar Protic | Methanol | Soluble |
| Ethanol | Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble | |
| Non-Polar | Toluene | Sparingly Soluble |
| Hexane | Insoluble |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for successful drug development. The following are standard experimental protocols for assessing both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, PBS at various pH values, or organic solvents) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed in units such as mg/mL or g/L.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation event, which is often more relevant to early drug discovery screening.
Methodology:
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a highly solubilizing organic solvent, typically DMSO.
-
Addition to Aqueous Buffer: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., PBS) with vigorous mixing.
-
Incubation: The solution is incubated for a short period (e.g., 1-2 hours) at a specific temperature.
-
Precipitate Removal: Any precipitate formed is removed by filtration or centrifugation.
-
Quantification: The concentration of the compound in the clear aqueous phase is determined by a suitable analytical method.
Relevance in Signaling Pathways
Pyrazole derivatives are known to be active as inhibitors of various protein kinases, playing a role in modulating cellular signaling pathways. For instance, some pyrazole-based compounds have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth, proliferation, and survival.
The following diagram illustrates a simplified representation of the PI3K signaling pathway, a potential target for pyrazole derivatives.
References
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1,5-dimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 1,5-dimethyl-1H-pyrazol-4-amine. This information is crucial for the structural elucidation, purity assessment, and characterization of this heterocyclic amine, a potential building block in medicinal chemistry and drug discovery. The data presented herein is generated using computational prediction tools, offering a valuable reference for experimental work.
Predicted NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for 1,5-dimethyl-1H-pyrazol-4-amine are summarized below. These values were obtained using a combination of established prediction algorithms and databases, which employ methods such as HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning, and density functional theory (DFT) calculations.[1][2][3] It is important to note that predicted values may vary slightly from experimental results depending on the solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Chemical Shifts for 1,5-dimethyl-1H-pyrazol-4-amine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N1-CH₃ | 3.6 - 3.8 | Singlet | 3H |
| C5-CH₃ | 2.1 - 2.3 | Singlet | 3H |
| C3-H | 7.2 - 7.4 | Singlet | 1H |
| NH₂ | 3.5 - 4.5 (broad) | Singlet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,5-dimethyl-1H-pyrazol-4-amine
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 | 125 - 130 |
| C4 | 118 - 122 |
| C5 | 140 - 145 |
| N1-CH₃ | 35 - 40 |
| C5-CH₃ | 10 - 15 |
Experimental Protocols
To acquire experimental NMR data for 1,5-dimethyl-1H-pyrazol-4-amine, the following general protocol can be employed. The specific parameters may be optimized based on the available instrumentation and sample characteristics.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for similar heterocyclic compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD).[4] The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those in the amine group.
-
Concentration: Prepare a solution with a concentration typically in the range of 5-20 mg/mL.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Nuclei: Acquire both ¹H and ¹³C NMR spectra.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16-64 scans are often adequate.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A wider spectral width is needed for ¹³C (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A shorter relaxation delay (e.g., 2 seconds) is common.
-
Number of Scans: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. This can range from several hundred to several thousand scans.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline to be flat.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
Logical Workflow for NMR-based Structure Elucidation
The following diagram illustrates a typical workflow for utilizing predicted and experimental NMR data for the structural elucidation of a small molecule like 1,5-dimethyl-1H-pyrazol-4-amine.
Caption: Workflow for NMR Prediction and Structure Verification.
This guide provides a foundational understanding of the expected NMR characteristics of 1,5-dimethyl-1H-pyrazol-4-amine and a practical framework for its experimental verification. The combination of computational prediction and experimental spectroscopy is a powerful approach in modern chemical research and drug development. There are numerous software packages and web servers available for predicting NMR spectra, including but not limited to ChemAxon's NMR Predictor, Mnova, ACD/Labs, and online platforms like nmrshiftdb2.[5][6][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. docs.chemaxon.com [docs.chemaxon.com]
- 6. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 7. acdlabs.com [acdlabs.com]
The Prolific Pyrazole Scaffold: A Technical Guide to Its Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable synthetic versatility and ability to engage in diverse non-covalent interactions have led to the development of numerous therapeutic agents across a wide range of diseases.[3][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant effects.[5][6][7] This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole derivatives, presenting quantitative data for structure-activity relationship (SAR) analysis, detailing common experimental validation protocols, and visualizing the complex biological systems in which these compounds operate. The information compiled herein aims to serve as a critical resource for professionals engaged in the discovery and development of next-generation pyrazole-based therapeutics.
Introduction: The Versatility of the Pyrazole Core
The pyrazole ring is a cornerstone of modern drug discovery, found in blockbuster drugs like the anti-inflammatory agent celecoxib, the kinase inhibitor ruxolitinib, and the erectile dysfunction treatment sildenafil.[1][8] Its success stems from its unique physicochemical properties. The pyrazole core can act as a bioisosteric replacement for other aromatic rings, such as benzene or other heterocycles, often improving properties like solubility and metabolic stability.[9] The two nitrogen atoms provide sites for hydrogen bonding, acting as both donors (N-H) and acceptors (pyridine-like N), enabling precise interactions within biological target binding sites.[3][9] This inherent adaptability has allowed medicinal chemists to design pyrazole derivatives that potently and selectively modulate a wide array of enzymes, receptors, and signaling pathways.
Key Therapeutic Areas and Molecular Targets
Pyrazole derivatives have been successfully developed to target a multitude of proteins implicated in various disease states. The following sections delineate the primary therapeutic areas and their associated molecular targets.
Anti-inflammatory and Analgesic Agents
The anti-inflammatory properties of pyrazoles are among their most well-documented activities, with several derivatives functioning as potent inhibitors of enzymes in the arachidonic acid cascade.[10][11]
-
Cyclooxygenase (COX) Enzymes: The selective inhibition of COX-2 over COX-1 is a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs), reducing gastrointestinal side effects.[10] Pyrazole derivatives, most notably Celecoxib, have been designed to achieve high COX-2 selectivity.[10]
-
Lipoxygenase (LOX): Other pyrazoles have been developed as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of pro-inflammatory leukotrienes. Dual COX/LOX inhibitors represent a promising strategy for broader anti-inflammatory efficacy.[10]
-
Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a critical regulator of inflammatory gene expression. Some pyrazole compounds have been shown to suppress this pathway, thereby modulating the production of inflammatory cytokines like TNF-α and IL-6.[10]
.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Hygroscopic Amine Salts: An In-depth Technical Guide to Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
Hygroscopic amine salts, a common class of active pharmaceutical ingredients (APIs), present a significant challenge in drug development due to their propensity to absorb atmospheric moisture. This moisture uptake can trigger a cascade of deleterious effects, compromising the stability, efficacy, and manufacturability of the final drug product. This in-depth guide provides a comprehensive overview of the core principles and protocols for the effective handling and storage of these sensitive compounds, ensuring product integrity from laboratory to patient.
The Impact of Moisture on Amine Salts
The interaction of water with hygroscopic amine salts can initiate a range of physical and chemical changes, significantly impacting the quality of the API and the final drug product.[1]
Physical Changes:
-
Deliquescence: The absorption of enough water to dissolve the solid and form a liquid solution.
-
Caking and Agglomeration: The formation of clumps or solid masses, which negatively affects powder flow, blend uniformity, and processing.[2]
-
Polymorphic Transformation: Moisture can induce changes in the crystal lattice structure, potentially altering solubility, bioavailability, and stability.
-
Mechanical Properties: Changes in moisture content can affect tablet hardness, friability, and disintegration times.
Chemical Degradation:
-
Hydrolysis: The cleavage of chemical bonds by water is a primary degradation pathway for many amine salts, particularly those with susceptible functional groups like esters and amides.[3] This can lead to a loss of potency and the formation of impurities.
-
Oxidation: The presence of moisture can accelerate oxidative degradation, especially in the presence of oxygen and trace metal ions.[4][5] This can lead to the formation of colored degradants and a decrease in the active ingredient's concentration.
-
Disproportionation: For salts of weak bases, moisture can facilitate the conversion of the salt back to its less soluble free base form, impacting dissolution and bioavailability.[6]
Characterizing Hygroscopicity: Experimental Protocols
A thorough understanding of a salt's hygroscopic behavior is crucial for developing appropriate control strategies.[7] Several standardized methods are employed to quantify moisture sorption.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled profile of relative humidity (RH) at a constant temperature.[8] This method provides detailed information on moisture sorption and desorption kinetics, the critical relative humidity (CRH), and the formation of hydrates.
Detailed Experimental Protocol for DVS:
-
Sample Preparation: A small amount of the amine salt (typically 5-15 mg) is accurately weighed and placed into the DVS instrument's sample pan.[1]
-
Drying: The sample is initially dried by exposure to 0% RH until a stable mass is achieved. This establishes a baseline dry weight.
-
Sorption Phase: The RH is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold).
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to assess the reversibility of water uptake and identify any hysteresis.
-
Data Analysis: The change in mass at each RH step is plotted against the RH to generate a moisture sorption isotherm. The CRH is identified as the RH at which a sharp increase in moisture uptake occurs.
European Pharmacopoeia (Ph. Eur.) Static Method
This classic method provides a straightforward classification of a substance's hygroscopicity based on its weight gain after 24 hours at a specific high-humidity condition.
Detailed Experimental Protocol for Ph. Eur. Method:
-
Sample Preparation: An accurately weighed sample of the substance (typically 0.1-0.3 g) is placed in a tared, open container.[1]
-
Exposure: The container with the sample is placed in a desiccator containing a saturated solution of ammonium chloride, which maintains a constant relative humidity of approximately 80 ± 2% RH at 25 °C.[1]
-
Equilibration: The sample is stored under these conditions for 24 hours.
-
Final Weighing: After 24 hours, the container is closed, removed from the desiccator, and immediately weighed to determine the final mass.
-
Calculation and Classification: The percentage increase in mass is calculated. The substance is then classified according to the European Pharmacopoeia criteria.
Quantitative Hygroscopicity Data
Table 1: European Pharmacopoeia Classification of Hygroscopicity [9]
| Classification | Weight Gain (% w/w) after 24h at 80% RH / 25°C |
| Non-hygroscopic | < 0.2 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Table 2: Critical Relative Humidity (CRH) of Selected Pharmaceutical Salts
| Compound | Salt Form | CRH (%) at 25°C | Reference |
| Berberine | Chloride | Hygroscopic | [10] |
| Palmatine | Chloride | Hygroscopic | [10] |
| Adiphenine | Hydrochloride | Hygroscopic | [10] |
| Naloxone | Hydrochloride Dihydrate | ~15% (onset of significant uptake) | [8] |
| Bedaquiline | Hydrochloride | >2% weight gain at 75% RH | [11] |
| Bedaquiline | Malonate | >2% weight gain at 75% RH | [11] |
| Bedaquiline | Benzoate | <2% weight gain at 75% RH | [11] |
| Bedaquiline | Nicotinate | <2% weight gain at 75% RH | [11] |
Table 3: Moisture Sorption Data for Selected Pharmaceutical Compounds
| Compound | Conditions | Moisture Uptake (% w/w) | Reference |
| Naloxone Hydrochloride Dihydrate | 25°C / 95% RH | ~9.6% | [8] |
| Bedaquiline Hydrochloride | 150 days at 75% RH | >2% | [11] |
| Bedaquiline Malonate | 150 days at 75% RH | >2% | [11] |
| Carvedilol Phosphate | 25°C / 90% RH | ~12% | [12] |
| Magnesium Chloride Hexahydrate | 25°C / 83% RH | Deliquesced in 160 min | [13] |
Chemical Degradation Pathways
Understanding the mechanisms by which amine salts degrade in the presence of water is essential for developing effective stabilization strategies.
Hydrolysis
Hydrolysis involves the reaction of a molecule with water, leading to the cleavage of a chemical bond.[3] For amine salts, this is particularly relevant for compounds containing ester, amide, or other hydrolytically labile functional groups. The process is often catalyzed by acidic or basic conditions.[14]
Oxidative Degradation
Oxidative degradation of amine salts can be initiated by atmospheric oxygen, often accelerated by the presence of moisture, light, and metal ions.[4] The process can involve complex radical chain reactions, leading to a variety of degradation products.[4][5] Key pathways include the formation of N-oxides, dealkylation, and fragmentation of the molecule.[4][5]
Handling and Storage Protocols
A systematic approach to handling and storing hygroscopic amine salts is essential to mitigate the risks associated with moisture uptake. The following workflow outlines key decision points and control strategies.
Environmental Controls
Maintaining a controlled, low-humidity environment is the first line of defense.[15]
-
Manufacturing and Handling Areas: Processing steps such as weighing, milling, and blending should be performed in areas with controlled relative humidity, ideally below the CRH of the amine salt.
-
Storage: Amine salts should be stored in well-sealed containers in a climate-controlled warehouse or dedicated low-humidity cabinets.
Packaging Solutions
The choice of packaging is critical to protect the amine salt from moisture ingress during storage and transport.[16]
Table 4: Comparison of Packaging Materials for Moisture Protection
| Packaging Material | Moisture Barrier Properties | Advantages | Disadvantages |
| HDPE Bottles | Good | Cost-effective, widely available | Moderate moisture vapor transmission rate (MVTR) |
| Glass Bottles | Excellent | Very low MVTR, inert | Breakable, heavier, higher cost |
| Aluminum Blisters | Excellent (near-hermetic) | Provides individual dose protection from moisture and light | Higher cost, less flexible for different dose counts |
| Foil-Lined Bags | Excellent | Flexible, good for bulk storage | Can be punctured, requires proper sealing |
Use of Desiccants
Desiccants are drying agents that are co-packaged with the drug product to absorb any moisture within the container headspace and any moisture that may ingress over time.
Table 5: Common Desiccants Used in Pharmaceutical Packaging
| Desiccant Type | Adsorption Characteristics | Best For |
| Silica Gel | High capacity at high RH, cost-effective | General purpose, effective in a wide range of conditions |
| Molecular Sieve | High capacity at low RH, rapid adsorption | Highly sensitive drugs requiring a very dry environment |
| Activated Carbon | Adsorbs odors and volatile organic compounds | Products with odor concerns, in combination with other desiccants |
The selection of the appropriate desiccant and its quantity depends on several factors, including the hygroscopicity of the amine salt, the volume of the container, the MVTR of the packaging, and the desired shelf life.
Decision-Making for Storage and Packaging
The following decision tree provides a logical framework for selecting appropriate storage and packaging controls based on the hygroscopicity of the amine salt.
Conclusion
The successful development and commercialization of drug products containing hygroscopic amine salts hinge on a comprehensive understanding and control of their interaction with moisture. A proactive approach, incorporating thorough hygroscopicity characterization, science-based selection of packaging and desiccants, and controlled environmental conditions for handling and storage, is paramount. By implementing the protocols and strategies outlined in this guide, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with hygroscopicity, ensuring the delivery of safe, stable, and efficacious medicines.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. tainstruments.com [tainstruments.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Moisture Sorption–desorption Characteristics and the Corresponding Thermodynamic Properties of Carvedilol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Package selection for moisture protection for solid, oral drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. multisorb.com [multisorb.com]
In-Depth Technical Guide: Known Hazards and Toxicity of Dimethyl-Pyrazol-Amine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known hazards and toxicological data associated with dimethyl-pyrazol-amine compounds. The information presented is intended to support researchers, scientists, and drug development professionals in the safe handling and evaluation of these molecules. This document summarizes available quantitative toxicity data, details relevant experimental methodologies, and visualizes key toxicological pathways.
Executive Summary
Dimethyl-pyrazol-amine compounds, a class of heterocyclic amines, are utilized as building blocks in the synthesis of various biologically active molecules. While their diverse pharmacological potential is an area of active research, a thorough understanding of their inherent toxicity is paramount for safe laboratory handling and for predicting potential adverse effects in downstream applications. This guide consolidates toxicological data from various sources, focusing on acute toxicity, cytotoxicity, and mechanisms of toxicity. The available data primarily centers on 3,5-dimethylpyrazole, with more limited information on other isomers such as 1,3-dimethyl-1H-pyrazol-5-amine.
Acute Toxicity
Acute toxicity data provides insights into the potential dangers of short-term exposure to a substance. The most common metric is the median lethal dose (LD50), the dose required to kill half the members of a tested population.
Quantitative Acute Toxicity Data
The following table summarizes the available quantitative acute toxicity data for dimethyl-pyrazol-amine compounds.
| Compound | Test Species | Route of Administration | LD50 | Reference |
| 3,5-Dimethylpyrazole | Mouse | Oral | 1060 mg/kg | [1] |
| 3,5-Dimethylpyrazole | Mouse | Intraperitoneal | 570 mg/kg | [1] |
| 3,5-Dimethylpyrazole | Rat | Oral | > 500 mg/kg | [1] |
| 3,5-Dimethylpyrazole | Rat | Dermal | > 2000 mg/kg | [2] |
Note: For 1,3-Dimethyl-1H-pyrazol-5-amine, no quantitative LD50 values were found in the reviewed literature. However, safety data sheets (SDS) indicate that it is a skin and eye irritant and may be harmful if swallowed or inhaled[3].
Cytotoxicity
Cytotoxicity assays are crucial for assessing the toxicity of a compound at the cellular level. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
In Vitro Cytotoxicity Data
Several studies have investigated the cytotoxic effects of various pyrazole derivatives against different cancer cell lines. While not all of these are dimethyl-pyrazol-amine compounds, the data provides a broader context for the potential cytotoxicity of this chemical class.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivatives (General) | Various Cancer Cell Lines | Varies widely | [2][4][5][6][7] |
| Pyrazole-based chalcone hybrids | OSCC cell lines | Potent tumor-specific cytotoxicity | [2] |
| Pyrazolyl oxalamide derivatives | THP-1, PC-3, SH-SY5Y cells | Generally low cytotoxicity (1-100 µM) | [8] |
It is important to note that the cytotoxicity of pyrazole derivatives can be highly dependent on the specific substitutions on the pyrazole ring and the target cell line[4].
Mechanisms of Toxicity
The toxicity of pyrazole compounds can be attributed to several mechanisms, with hepatotoxicity being a significant concern.
Hepatotoxicity and Cytochrome P450 Interaction
Pyrazole and its derivatives are known to interact with the cytochrome P450 (CYP) enzyme system in the liver[9][10][11]. This interaction can lead to both induction and inhibition of CYP enzymes, which can have significant toxicological consequences.
-
CYP Induction: Pyrazole compounds can induce the expression of certain CYP isozymes, such as CYP2E1[9][10][11]. Increased levels of these enzymes can enhance the metabolic activation of other xenobiotics into toxic metabolites, potentially leading to liver injury[12].
-
CYP Inhibition: Conversely, some pyrazole derivatives can act as inhibitors of CYP enzymes. This can lead to drug-drug interactions by slowing the metabolism of co-administered drugs, potentially increasing their plasma concentrations to toxic levels.
The following diagram illustrates the role of pyrazole compounds in modulating cytochrome P450 activity, which can contribute to hepatotoxicity.
Other Toxicological Concerns
-
Genotoxicity: Some pyrazole derivatives have been shown to possess genotoxic potential[13]. Further investigation is needed to determine the genotoxicity of specific dimethyl-pyrazol-amine compounds.
-
Neurotoxicity: While some pyrazole derivatives have shown neuroprotective effects, others have been associated with neurotoxicity[8][14]. The specific effects on the nervous system are highly structure-dependent.
-
Cardiotoxicity: The potential for cardiotoxicity is a concern for many classes of compounds. Some studies have investigated the cardiovascular effects of pyrazole derivatives, with some showing protective effects and others raising concerns[1][15][16][17].
Experimental Protocols
The following sections detail common experimental methodologies used to assess the toxicity of chemical compounds, which are applicable to the study of dimethyl-pyrazol-amine derivatives.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS) of classification and labelling of chemicals[18][19][20][21][22].
Principle: A stepwise procedure is used with a limited number of animals at each step. The outcome of each step determines the next step: either dosing at a higher or lower dose level or terminating the study.
Experimental Workflow:
Key Parameters:
-
Test Animals: Typically rats, with a preference for females.
-
Housing and Feeding: Standard laboratory conditions.
-
Dose Levels: A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Administration: A single oral dose is administered via gavage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight over a 14-day period.
-
Pathology: Gross necropsy is performed on all animals at the end of the study.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity[5][6][7].
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
Conclusion
The available toxicological data on dimethyl-pyrazol-amine compounds is currently limited, with the most comprehensive information available for 3,5-dimethylpyrazole. This compound exhibits moderate acute oral toxicity in mice and low acute dermal toxicity in rats. For other isomers like 1,3-dimethyl-1H-pyrazol-5-amine, the primary hazards appear to be irritation, although quantitative data is lacking. The broader class of pyrazole derivatives displays a wide range of cytotoxic activities and can significantly interact with the hepatic cytochrome P450 system, a key mechanism underlying their potential hepatotoxicity.
Researchers and drug development professionals should exercise caution when handling dimethyl-pyrazol-amine compounds, utilizing appropriate personal protective equipment, especially for 1,3-dimethyl-1H-pyrazol-5-amine, which is a known irritant. Further toxicological studies, including the determination of LD50 values for a wider range of isomers and in-depth investigations into their genotoxicity, neurotoxicity, and cardiotoxicity, are warranted to build a more complete safety profile for this class of compounds. The experimental protocols outlined in this guide provide a framework for conducting such essential toxicological evaluations.
References
- 1. mdpi.com [mdpi.com]
- 2. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Characterization and identification of a pyrazole-inducible form of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Pyrazole-induced cytochrome P-450 in rat liver microsomes: an isozyme with high affinity for dimethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation | EXCLI Journal [excli.de]
- 15. Design, synthesis and mechanistic study of novel diarylpyrazole derivatives as anti-inflammatory agents with reduced cardiovascular side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Development of Novel Pyrazole-Thiadiazole Derivatives as NF-ĸB Inhibitor and Cardioprotective Effect against Isoproterenol Induced Myocardial Infarction in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazole-Imidazoline Derivative Prevents Cardiac Damage and Mortality in Acute Trypanosoma cruzi Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 21. oecd.org [oecd.org]
- 22. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]
Mechanism of Action for Pyrazole-Based Enzyme Inhibitors: A Technical Guide
Introduction
The pyrazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its synthetic accessibility, favorable drug-like properties, and versatile nature have established it as a "privileged structure".[1] Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[3][4] A substantial part of their therapeutic efficacy stems from their ability to act as potent inhibitors of various enzymes.[4] This technical guide provides an in-depth exploration of the mechanisms through which pyrazole-based compounds inhibit key enzyme targets, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Core Mechanisms of Enzyme Inhibition
Pyrazole-based inhibitors can modulate enzyme activity through several mechanisms, primarily categorized as reversible or irreversible inhibition. Reversible inhibitors, which are more common, bind to enzymes via non-covalent interactions and can be classified based on their binding mode relative to the enzyme's substrate.[5]
-
Competitive Inhibition: The inhibitor, often structurally similar to the substrate, competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, it results in an increase in the apparent Michaelis constant (Km) with no change to the maximum velocity (Vmax).[5] Many pyrazole-based inhibitors targeting kinase and dehydrogenase enzymes operate through this mechanism.[6][7]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme.[5] This binding event alters the enzyme's conformation, reducing its catalytic efficiency. This type of inhibition leads to a decrease in Vmax, but the Km remains unchanged.[5]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate (ES) complex, typically at an allosteric site but with different affinities.[5] This form of inhibition affects both Km and Vmax.[5] Some pyrazolone derivatives have been shown to be mixed-type inhibitors of enzymes like xanthine oxidase.
-
Uncompetitive Inhibition: In this rare form of inhibition, the inhibitor binds exclusively to the enzyme-substrate (ES) complex at an allosteric site, leading to a decrease in both Vmax and Km.[5]
The specific mechanism employed by a pyrazole-based inhibitor is dictated by its unique structural features and the topology of the target enzyme's active or allosteric sites.
Key Enzyme Targets and Specific Mechanisms
The versatility of the pyrazole scaffold allows it to be tailored to inhibit a diverse range of enzymes, playing crucial roles in various disease pathologies.
1. Protein Kinases
Protein kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[1][8] Pyrazole-based compounds are prominent as protein kinase inhibitors (PKIs).[8][9]
-
Mechanism: The predominant mechanism is ATP-competitive inhibition .[2] The pyrazole scaffold acts as a hinge-binder, mimicking the adenine portion of ATP and forming crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[7] Different substituents on the pyrazole ring then occupy adjacent hydrophobic pockets, conferring potency and selectivity for specific kinases.[7]
-
Examples: A significant number of FDA-approved PKIs feature a pyrazole core, including Crizotinib, Ruxolitinib, and Encorafenib.[1][2] These drugs target kinases such as Bcr-Abl, JAK, and B-raf, which are critical drivers in various cancers.[1][2] For instance, docking studies of some pyrazole derivatives into the Bcr-Abl crystal structure show the pyridine ring binding to the hinge region, with a nitrogen atom accepting a hydrogen bond from Met318.[7]
2. Cyclooxygenase (COX)
Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a protective role in the gastric mucosa, COX-2 is inducible and upregulated during inflammation.
-
Mechanism: Many pyrazole-containing compounds, most notably Celecoxib, are selective COX-2 inhibitors .[10][11] This selectivity arises from the structural differences between the active sites of the two isoforms. The COX-2 active site is larger and possesses a side pocket that can accommodate the bulky side groups (like the sulfonamide moiety in Celecoxib) present on the pyrazole inhibitors.[3] This specific interaction prevents the binding of arachidonic acid.
-
Therapeutic Relevance: By selectively inhibiting COX-2, these agents reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[11]
3. Xanthine Oxidase (XO)
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout.[12]
-
Mechanism: Pyrazole derivatives have been developed as potent XO inhibitors, acting through both competitive and mixed-type inhibition .[13] These inhibitors bind to the active site of XO, which contains a molybdenum cofactor, blocking substrate entry.[13] Molecular docking studies have revealed that key interactions, such as the formation of a salt bridge with Arg880 and a hydrogen bond with Thr1010, are crucial for stabilizing the enzyme-inhibitor complex.
-
Examples: Novel pyrazolone derivatives have demonstrated low micromolar IC50 values against XO. Thiazolo-pyrazolyl derivatives have also shown promising XO inhibitory activity with IC50 values in the range of 6.5-9 µM.[12]
4. Other Enzyme Targets
The inhibitory activity of pyrazole derivatives extends to other enzyme classes:
-
Alcohol Dehydrogenase (ADH): Pyrazole itself is a classic competitive inhibitor of liver alcohol dehydrogenase.[6]
-
Carbonic Anhydrase (CA): Pyrazole derivatives have shown effective inhibition of human carbonic anhydrase isoforms I and II, with Ki values in the low nanomolar range.[14]
-
N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE): As a target for novel antibiotics, this bacterial enzyme is competitively inhibited by pyrazole-based compounds, with the most potent analogs showing IC50 values around 18 µM.[15]
Quantitative Data Summary
The inhibitory potency of various pyrazole-based compounds against their respective enzyme targets is summarized below. IC50 represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while Ki is the inhibition constant.
| Inhibitor Class/Compound | Target Enzyme | Inhibition Type | Potency (IC50 / Ki) | Reference |
| Protein Kinase Inhibitors | ||||
| Compound 1 (Hybrid) | Akt1 | ATP-Competitive | IC50 = 61 nM | [7] |
| Compound 6 (Nitro-substituted) | Aurora A Kinase | ATP-Competitive | IC50 = 0.16 µM | [7] |
| Compound 10 (Pyridine-linked) | Bcr-Abl | ATP-Competitive | IC50 = 10 nM | [7] |
| COX-2 Inhibitors | ||||
| Compound 11 (Substituted Pyrazole) | COX-2 | Competitive | IC50 = 0.043 µM | [16] |
| Compound 3b (Benzenesulfonamide) | COX-2 | Competitive | IC50 = 39.43 nM | [17] |
| Gedawy et al. Compound 44 | COX-2 | Competitive | IC50 = 0.01 µM | [18] |
| Xanthine Oxidase Inhibitors | ||||
| ALS-28 (Pyrimidine-linked) | Xanthine Oxidase | Competitive | Ki = 2.7 µM | [13] |
| Pyrazolone Derivative | Xanthine Oxidase | Mixed-Type | Low micromolar IC50 | |
| Compound 5e (Naphthalene-linked) | Xanthine Oxidase | Not specified | IC50 = 10.87 µM | [19] |
| Thiazolo-pyrazolyl Derivative Vq | Xanthine Oxidase | Not specified | IC50 = 6.5 µM | [12] |
| Other Enzyme Inhibitors | ||||
| Pyrazole | Rat Liver ADH | Competitive | Ki = 4.2 µM | [6] |
| Compound 6 (New Pyrazole) | Carbonic Anhydrase I | Not specified | Ki = 5.13 nM | [14] |
| Compound 7d (Aminopyridine amide) | H. influenzae DapE | Competitive | IC50 = 17.9 µM | [15] |
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay for IC50 Determination
This protocol outlines a general spectrophotometric method for determining the half-maximal inhibitory concentration (IC50) of a pyrazole-based compound.[20][21]
A. Materials and Reagents
-
Purified target enzyme
-
Enzyme-specific substrate (ideally one that produces a chromogenic or fluorogenic product)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Pyrazole-based test inhibitor, dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (known inhibitor of the enzyme, if available)
-
Negative control (solvent/DMSO only)
-
96-well microplates (clear for colorimetric assays, black for fluorescent assays)
-
Microplate reader (spectrophotometer or fluorometer)
-
Multichannel pipettes
B. Methodology
-
Prepare Solutions:
-
Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in the assay buffer to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%) to avoid solvent effects.
-
Dilute the enzyme in cold assay buffer to a working concentration that produces a linear reaction rate for the duration of the assay.[20]
-
Prepare the substrate solution in the assay buffer at a concentration around its Km value.[22]
-
-
Assay Setup (in a 96-well plate):
-
Add a small volume (e.g., 5 µL) of each concentration of the serially diluted inhibitor to the appropriate wells.
-
Include control wells:
-
100% Activity Control (Negative Control): Add the same volume of solvent (e.g., DMSO diluted in buffer) instead of the inhibitor.
-
0% Activity Control (Blank): Add assay buffer instead of the enzyme.
-
Positive Control: Add a known inhibitor at a concentration that gives maximal inhibition.
-
-
Add the diluted enzyme solution (e.g., 45 µL) to all wells except the blank wells.
-
-
Pre-incubation:
-
Mix the enzyme and inhibitor by gently tapping the plate or using a plate shaker.
-
Pre-incubate the plate for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).[20] This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Initiate and Monitor the Reaction:
-
Start the enzymatic reaction by adding the substrate solution (e.g., 50 µL) to all wells.
-
Immediately place the plate in the microplate reader.
-
Monitor the change in absorbance or fluorescence over time (kinetic mode) at the appropriate wavelength.[21]
-
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_negative_control - Rate_blank))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[22]
-
Protocol 2: Kinetic Studies for Determining Mechanism of Action
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed by varying the concentrations of both the substrate and the inhibitor.[5]
-
Experimental Design: Set up a matrix of reactions where each concentration of the inhibitor is tested across a range of substrate concentrations (typically from 0.2 to 5 times the Km).[22]
-
Procedure: Follow the general assay protocol described above for each combination of inhibitor and substrate concentration.
-
Data Analysis:
-
Calculate the initial velocity for each reaction.
-
Generate a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/velocity (Y-axis) versus 1/[Substrate] (X-axis) for each inhibitor concentration.
-
Analyze the resulting plot:
-
Competitive Inhibition: Lines will intersect on the Y-axis.
-
Non-competitive Inhibition: Lines will intersect on the X-axis.
-
Mixed Inhibition: Lines will intersect in the second quadrant (to the left of the Y-axis, above the X-axis).
-
Uncompetitive Inhibition: Lines will be parallel.
-
-
The inhibition constant (Ki) can be determined from replots of the slopes or Y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
-
Visualizations
Signaling Pathway: Generic Kinase Cascade Inhibition
Caption: A pyrazole-based inhibitor blocks a kinase cascade via ATP-competitive inhibition.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for determining the IC50 of a pyrazole-based enzyme inhibitor.
Logical Relationships: Types of Reversible Inhibition
Caption: Binding modes for competitive, non-competitive, and uncompetitive inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. superchemistryclasses.com [superchemistryclasses.com]
- 21. benchchem.com [benchchem.com]
- 22. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride
Abstract
This document provides a comprehensive, four-step protocol for the synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis begins with the construction of the pyrazole core via a condensation reaction, followed by nitration, subsequent reduction of the nitro group, and final conversion to the dihydrochloride salt. This protocol is designed for researchers in organic synthesis and drug discovery, offering detailed experimental procedures, data tables, and a visual workflow diagram.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities.[1][2][3] The specific target molecule, this compound, serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The presence of the amine group at the 4-position allows for a variety of subsequent chemical modifications. This protocol outlines a reliable and reproducible pathway for its synthesis.
The synthetic strategy involves four main stages:
-
Pyrazole Ring Formation: Synthesis of 1,5-Dimethyl-1H-pyrazole from acetylacetone and methylhydrazine.
-
Nitration: Electrophilic nitration at the C4 position to yield 1,5-Dimethyl-4-nitro-1H-pyrazole.
-
Nitro Group Reduction: Conversion of the nitro intermediate to 1,5-Dimethyl-1H-pyrazol-4-amine via catalytic hydrogenation.
-
Salt Formation: Treatment of the resulting amine with hydrochloric acid to produce the stable dihydrochloride salt.
Overall Synthesis Workflow
The complete synthesis pathway is illustrated below.
References
Application Notes and Protocols: 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of biologically active compounds. Its pyrazole core is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting various enzymes and receptors. This is particularly true in the field of kinase inhibitor discovery, where the pyrazole moiety can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.
These application notes provide detailed protocols for the use of this compound in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, a class of compounds with significant therapeutic potential in oncology and inflammatory diseases.
Key Applications in Drug Discovery
The primary application of this compound is in the synthesis of substituted pyrazolopyrimidines, which are known to inhibit various protein kinases. These kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer. Cyclin-dependent kinases (CDKs) are a prominent family of kinases targeted by inhibitors derived from this building block.
Table 1: Examples of Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | Activity (Ki, nM) | Reference Compound |
| 15 | CDK2 | 5 | - |
| 14 | CDK2 | 7 | - |
| 14 | CDK5 | 3 | - |
| 23 | CDK2 | 90 | - |
Note: The compounds listed are structurally related to those synthesized from 1,5-Dimethyl-1H-pyrazol-4-amine and are presented to illustrate the potential biological activity.[1][2]
Experimental Protocols
The following protocols describe the synthesis of a key intermediate, a 4-amino-substituted pyrazolopyrimidine, which can be further elaborated to generate a library of potential kinase inhibitors.
Protocol 1: Synthesis of N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-fluoro-2-(methylthio)pyrimidin-4-amine
This protocol details the nucleophilic aromatic substitution (SNAr) reaction between this compound and 2,4-dichloro-5-fluoropyrimidine, followed by a second SNAr with sodium thiomethoxide.
Reaction Scheme:
Figure 1: Synthetic workflow for the preparation of a key pyrazolopyrimidine intermediate.
Materials:
-
This compound
-
2,4-Dichloro-5-fluoropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Sodium thiomethoxide
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 4-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-fluoropyrimidin-2-amine (Intermediate A)
-
To a stirred solution of this compound (1.0 eq) in n-butanol, add N,N-Diisopropylethylamine (DIPEA) (2.2 eq).
-
Add 2,4-dichloro-5-fluoropyrimidine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield Intermediate A.
-
-
Step 2: Synthesis of N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-fluoro-2-(methylthio)pyrimidin-4-amine
-
Dissolve Intermediate A (1.0 eq) in DMF.
-
Add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final product.
-
Protocol 2: Buchwald-Hartwig Amination for Further Diversification
The methylthio group in the product from Protocol 1 can be displaced by various amines via a Buchwald-Hartwig amination reaction to generate a library of diverse kinase inhibitors.
Reaction Scheme:
Figure 2: General workflow for Buchwald-Hartwig amination.
Materials:
-
N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-fluoro-2-(methylthio)pyrimidin-4-amine
-
Desired amine (R-NH2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a microwave vial, add N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-fluoro-2-(methylthio)pyrimidin-4-amine (1.0 eq), the desired amine (1.2 eq), Pd2(dba)3 (0.1 eq), Xantphos (0.2 eq), and Cs2CO3 (2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 140 °C for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final aminated product.
Signaling Pathway Context: CDK2 in Cell Cycle Regulation
The synthesized pyrazolopyrimidine derivatives are often designed to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. CDK2, in particular, plays a key role in the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
Figure 3: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent kinase inhibitors, particularly those with a pyrazolo[3,4-d]pyrimidine core. The protocols provided herein offer a robust starting point for the synthesis and diversification of such compounds. The ability to readily generate libraries of analogs through reactions like the Buchwald-Hartwig amination makes this building block highly attractive for structure-activity relationship (SAR) studies in drug discovery programs aimed at developing novel therapeutics for cancer and other proliferative disorders. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
References
Application Notes and Protocols for 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a substituted pyrazole that serves as a versatile building block in the design and synthesis of biologically active molecules. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents. Derivatives of 1,5-dimethyl-1H-pyrazol-4-amine have shown potential in targeting a range of proteins implicated in diseases such as cancer and neurodegenerative disorders. These application notes provide an overview of its utility, quantitative data on a key derivative, and detailed protocols for evaluating the biological activity of compounds synthesized from this scaffold.
Key Applications in Medicinal Chemistry
The 1,5-dimethyl-1H-pyrazol-4-amine moiety is a valuable pharmacophore for developing selective kinase inhibitors. Its derivatives have been investigated for their activity against several important kinase targets.
-
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition: Mutations in LRRK2 are associated with an increased risk of Parkinson's disease. A derivative incorporating the 2-[(1,5-Dimethyl-1H-pyrazol-4-yl)amino] moiety has demonstrated potent inhibition of LRRK2, highlighting its potential in the development of therapeutics for neurodegenerative diseases.[1]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a common feature in many CDK inhibitors.
-
Phosphatidylinositol 3-kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is crucial for cell growth and survival, and its aberrant activation is common in cancer. Pyrazole derivatives have been explored as inhibitors of PI3K.
-
Calcium Release-Activated Calcium (CRAC) Channel Inhibition: CRAC channels are important for calcium signaling in immune cells, and their inhibition is a therapeutic strategy for autoimmune and inflammatory diseases.
Data Presentation: Biological Activity of a Key Derivative
| Compound ID | Target Kinase | Assay Type | Parameter | Value (nM) | Reference |
| 31 | LRRK2 G2019S | Lanthascreen Activity Assay | cKi | 3 | [1] |
| 31 | LRRK2 G2019S | In-Cell Western (HEK293) | IC50 | 260 | [1] |
| 31 | LRRK2 WT | In-Cell Western (HEK293) | IC50 | 310 | [1] |
Experimental Protocols
Herein are detailed protocols for assays relevant to the evaluation of compounds derived from 1,5-Dimethyl-1H-pyrazol-4-amine.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is for determining the in vitro inhibitory activity of a test compound against a purified kinase.
Materials:
-
Test compound (e.g., a derivative of 1,5-Dimethyl-1H-pyrazol-4-amine)
-
Purified kinase of interest (e.g., LRRK2, CDK2, PI3K)
-
Kinase substrate (peptide or lipid)
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the test compound dilution. Include wells with vehicle control (DMSO) for 0% inhibition and a known inhibitor for 100% inhibition.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
Protocol 3: CRAC Channel Inhibition Assay (Fluorescence-Based Calcium Influx)
This protocol assesses the ability of a test compound to inhibit store-operated calcium entry (SOCE) through CRAC channels.
Materials:
-
Immune cell line (e.g., Jurkat T cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Calcium-free assay buffer
-
Thapsigargin (to deplete ER calcium stores)
-
Calcium chloride (CaCl2)
-
Test compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell and Dye Preparation:
-
Harvest cells and resuspend them in the assay buffer.
-
Prepare the dye loading solution containing Fluo-4 AM and Pluronic F-127 in calcium-free assay buffer.
-
-
Dye Loading:
-
Add the dye loading solution to the cell suspension and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye and resuspend them in calcium-free assay buffer.
-
-
Assay:
-
Plate the dye-loaded cells into the 96-well plate.
-
Add the test compound at various concentrations and incubate for 10-20 minutes.
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
-
Add thapsigargin to deplete intracellular calcium stores and continue recording.
-
After the fluorescence signal stabilizes, add CaCl2 to the buffer to initiate calcium influx through CRAC channels.
-
-
Data Acquisition and Analysis:
-
Record the kinetic fluorescence intensity.
-
Measure the peak fluorescence intensity or the area under the curve after the addition of CaCl2.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathways
Caption: Inhibition of the CDK/Rb pathway by pyrazole-based compounds.
Caption: Inhibition of the JAK-STAT signaling pathway.
Experimental Workflow
Caption: A typical workflow for evaluating novel pyrazole-based inhibitors.
References
Application of Pyrazole Derivatives in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic aromatic organic compound containing two adjacent nitrogen atoms, serves as a versatile and privileged scaffold in the design and synthesis of modern agrochemicals. The unique chemical properties of the pyrazole ring, including its stability and the ability to be functionalized at multiple positions, allow for the creation of a diverse library of derivatives with potent biological activities. Consequently, pyrazole-based compounds have been successfully developed and commercialized as fungicides, insecticides, and herbicides, playing a pivotal role in global crop protection and food security.
This document provides a comprehensive overview of the application of pyrazole derivatives in agrochemical synthesis. It includes detailed application notes, structured quantitative data on the efficacy of various derivatives, and explicit experimental protocols for the synthesis of key pyrazole-based agrochemicals. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and logical representation of the underlying concepts.
Pyrazole-Based Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)
A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds target Complex II of the mitochondrial respiratory chain, a crucial enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain of fungi. By inhibiting succinate dehydrogenase, these fungicides disrupt cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.
Prominent examples of pyrazole-carboxamide SDHI fungicides include Bixafen and Fluxapyroxad.
Quantitative Data: Fungicidal Activity of Pyrazole Derivatives
| Compound | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 of Ref. (µg/mL) |
| Bixafen | Rhizoctonia solani | 0.016 | Fluxapyroxad | 0.033 |
| Fluxapyroxad | Rhizoctonia solani | 0.033 | Boscalid | 0.94 |
| Pyrazole-4-acetohydrazide 6w | Rhizoctonia solani | 0.27 | Boscalid | 0.94[1] |
| Pyrazole-4-acetohydrazide 6c | Fusarium graminearum | 1.94 | Fluopyram | 9.37[1] |
| Pyrazole-4-acetohydrazide 6f | Botrytis cinerea | 1.93 | Fluopyram | 1.94[1] |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 | Carbendazol | 1.00 |
| Compound 7a | Gibberella zeae | 1.8 | - | - |
| Compound 7c | Fusarium oxysporum | 1.5 | - | - |
| Compound 7c | Cytospora mandshurica | 3.6 | - | - |
| Compound 7f | Phytophthora infestans | 6.8 | - | - |
Signaling Pathway: Mechanism of Action of Pyrazole SDHI Fungicides
Caption: Mechanism of action of pyrazole SDHI fungicides.
Experimental Protocols: Synthesis of Pyrazole-Based Fungicides
The synthesis of Bixafen involves a multi-step process, culminating in the amidation of a substituted aniline with a pyrazole-4-carbonyl chloride. A key step is the formation of the biphenyl amine intermediate.
Step 1: Synthesis of 2-(3,4-dichlorophenyl)-4-fluoroaniline
-
Grignard Reaction: In a nitrogen-purged three-necked flask, add magnesium powder and a small amount of iodine in solvent A. Slowly add a solution of 3,4-dichlorobromobenzene in solvent A at room temperature to initiate the Grignard reaction, yielding 3,4-dichlorophenylmagnesium bromide.[2]
-
Metal Transfer Reaction: The Grignard reagent is then reacted with zinc chloride to form (3,4-dichlorophenyl)zinc chloride.[2]
-
Negishi Coupling: The organozinc compound is coupled with 2-bromo-4-fluoronitrobenzene in the presence of a palladium catalyst to yield 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene.[2]
-
Reduction: The nitro group is reduced to an amine using iron powder and ammonium chloride in a solvent mixture of solvent B and water, with the addition of glacial acetic acid, to afford 2-(3,4-dichlorophenyl)-4-fluoroaniline.[2]
Step 2: Synthesis of 1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl chloride
This intermediate is synthesized from 1-methyl-3-difluoromethyl-1H-pyrazole-4-carboxylic acid, which can be prepared through established literature methods. The carboxylic acid is then treated with a chlorinating agent such as thionyl chloride or oxalyl chloride to yield the acid chloride.
Step 3: Amidation to form Bixafen
-
In a 250 mL three-necked round-bottomed flask, dissolve 12.8 g (0.05 mol) of 2-(3,4-dichlorophenyl)-4-fluoroaniline in 40 mL of xylene.[2]
-
Heat the mixture to reflux with stirring.[2]
-
Slowly add a solution of 9.7 g (0.05 mol) of 1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl chloride in 40 mL of xylene dropwise.[2]
-
Maintain the reaction at reflux for 5 hours after the addition is complete.[2]
-
Cool the reaction mixture to room temperature, separate the layers, and wash the organic layer with water.[2]
-
Concentrate the organic layer under reduced pressure and cool to induce crystallization, yielding Bixafen.[2]
The synthesis of Fluxapyroxad also involves the formation of a key biphenyl amine intermediate followed by amidation.
Step 1: Synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine
A practical synthesis involves a Suzuki-Miyaura coupling reaction.[3]
-
Suzuki-Miyaura Coupling: React (3,4,5-trifluorophenyl)boronic acid with o-chlorobenzonitrile in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., NaOH) in a toluene/water solvent system at 85 °C to produce 3',4',5'-trifluoro-[1,1'-biphenyl]-2-carbonitrile.[3]
-
Hydrolysis: The nitrile is then hydrolyzed to the corresponding amide, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-carboxamide, using sulfuric acid in toluene at 80 °C.[3]
-
Hofmann Degradation: The amide undergoes a Hofmann degradation reaction with sodium hypochlorite in ethanol at 0-5 °C, followed by heating to 50 °C, to yield the desired 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.[3]
Step 2: Amidation to form Fluxapyroxad
The final step is the amidation of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[3] The crude product can be purified by column chromatography to yield pure Fluxapyroxad.[4]
Pyrazole-Based Insecticides
Pyrazole derivatives have demonstrated significant efficacy as insecticides, primarily targeting the nervous system of insects. A prominent example is Fipronil, which acts as a potent antagonist of the GABA-gated chloride channel.
Quantitative Data: Insecticidal Activity of Pyrazole Derivatives
| Compound | Target Pest | LC50 (mg/L) | Reference Compound | LC50 of Ref. (mg/L) |
| Fipronil | Aulacophora foveicollis (48 HAT) | 4.608 | Cyantraniliprole | 10.128[5] |
| Compound 7g | Plutella xylostella | 5.32 | Indoxacarb | 5.01[6] |
| Compound 7g | Spodoptera exigua | 6.75 | Indoxacarb | -[6] |
| Compound 7g | Spodoptera frugiperda | 7.64 | Indoxacarb | -[6] |
| Spinosad 45% SC | Callosobruchus maculatus (48 HAT) | 0.0003 | Deltamethrin 2.8% EC | 0.0010[7] |
Signaling Pathway: Mechanism of Action of Fipronil
Caption: Fipronil's mechanism of action on insect neurons.
Experimental Protocol: Synthesis of Fipronil
The synthesis of Fipronil involves the formation of a pyrazole ring followed by the introduction of the trifluoromethylsulfinyl group.
-
Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole: This precursor is synthesized through the condensation of a hydrazine derivative with a suitable dicarbonyl compound or its equivalent.
-
Introduction of the Thio Group: The pyrazole is then reacted with a source of trifluoromethylthio group.
-
Oxidation to Fipronil: The final step is the oxidation of the thioether to the corresponding sulfoxide.
-
In a mixture of 1200 g of trichloroacetic acid, 300 g of chlorobenzene, and 2 g of boric acid, add 421 g of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole.[8]
-
Cool the mixture to 15-20 °C.[8]
-
Add 68 g of 50% aqueous hydrogen peroxide and stir the mixture for 20 hours.[8]
-
After workup, the crude Fipronil is obtained.[8]
-
The crude product can be purified by crystallization from a mixture of ethyl acetate and chlorobenzene to yield Fipronil with a purity greater than 97%.[8]
-
Pyrazole-Based Herbicides: HPPD Inhibitors
Pyrazole derivatives are also prominent as herbicides, with a major class acting as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of this enzyme leads to the bleaching of new growth and eventual plant death. Topramezone is a commercially successful pyrazole-based HPPD inhibitor.
Quantitative Data: Herbicidal Activity of Pyrazole Derivatives
| Compound | Target Weed | Activity | Dosage |
| Compound 5o | Barnyard grass | Good herbicidal activity, more potent than pyrazoxyfen | 0.05 mmol/m²[9][10] |
| Compound 6a | Setaria viridis | 50% inhibition | -[11] |
| Compound 6c | Setaria viridis | 50% inhibition | -[11] |
| Compound 3-1 | Echinochloa crusgalli | EC50 = 64.32 µg/mL | -[12] |
| Compound 3-7 | Dactylis glomerata | EC50 = 59.41 µg/mL | -[12] |
| Compound G31 | Plantago depressa, Capsella bursa-pastoris | >90% inhibition, comparable to mesotrione | 75.0 and 37.5 g ai/ha, respectively |
Signaling Pathway: Mechanism of Action of Pyrazole HPPD Herbicides
Caption: Mechanism of action of pyrazole HPPD inhibitor herbicides.
Experimental Protocol: Synthesis of Topramezone
The synthesis of Topramezone involves several steps, including the formation of a key benzoic acid intermediate.
-
Synthesis of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-methylsulfonylbenzoic acid (Compound 7):
-
Condensation to form Topramezone:
General Experimental Workflow
The synthesis of many pyrazole-based agrochemicals follows a general workflow that can be adapted for the synthesis of novel derivatives.
Caption: General workflow for pyrazole agrochemical synthesis.
Conclusion
Pyrazole derivatives represent a cornerstone in the modern agrochemical industry, with their structural versatility leading to the development of highly effective fungicides, insecticides, and herbicides. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies promise to deliver new pyrazole-based agrochemicals with improved efficacy, selectivity, and environmental profiles. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of agrochemical synthesis and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
- 3. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 4. Synthesis method of fluxapyroxad based on Suzuki reaction - Eureka | Patsnap [eureka.patsnap.com]
- 5. insights.sent2promo.com [insights.sent2promo.com]
- 6. mdpi.com [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 9. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Preparation method of topramezone - Eureka | Patsnap [eureka.patsnap.com]
Development of PI3K Inhibitors Using Pyrazole Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of phosphoinositide 3-kinase (PI3K) inhibitors centered on the pyrazole scaffold. The content herein is curated for researchers and professionals in drug discovery and development, offering a comprehensive guide to the synthesis, in vitro evaluation, and in vivo assessment of these targeted therapeutic agents.
Introduction to Pyrazole-Based PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a highly attractive target for the development of novel anticancer therapies. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its favorable physicochemical properties and synthetic tractability.[3][4] This has led to the exploration and development of pyrazole-containing molecules as potent and selective PI3K inhibitors.
Data Presentation: In Vitro Potency and In Vivo Pharmacokinetics
The following tables summarize key quantitative data for representative pyrazole-based PI3K inhibitors, facilitating a comparative analysis of their potency and pharmacokinetic profiles.
Table 1: In Vitro Inhibitory Activity of Representative Pyrazole-Based PI3K Inhibitors
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | mTOR IC₅₀ (nM) | Cell Line | Cell Viability IC₅₀ (µM) | Reference |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | >1000 | U87MG (Glioblastoma) | 0.95 | [2][5] |
| PC3 (Prostate) | 0.28 | [5] | ||||||
| A2780 (Ovarian) | 0.14 | [5] | ||||||
| Compound 1 | 372 | - | - | - | - | MV4-11 (Leukemia) | 0.093 | [6] |
| Compound 2 | - | - | - | - | - | SNU449 (Hepatocellular Carcinoma) | 50-100 | [7] |
| Compound 3 | - | - | - | - | - | PANC-1 (Pancreatic) | - | [8] |
Note: '-' indicates data not available in the cited sources.
Table 2: Pharmacokinetic Parameters of Representative Pyrazole-Containing Kinase Inhibitors in Preclinical Species
| Compound ID | Species | Route | T½ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| GNE-A | Mouse | PO | - | - | - | 88.0 | [9] |
| Rat | PO | 1.67 | - | - | 11.2 | [9] | |
| Dog | PO | 16.3 | - | - | 55.8 | [9] | |
| Monkey | PO | - | - | - | 72.4 | [9] | |
| Amdizalisib | Mouse | PO | - | - | - | Moderate | [10] |
| Rat | PO | - | - | - | Moderate | [10] | |
| Dog | PO | - | - | - | Moderate | [10] | |
| Monkey | PO | - | - | - | Moderate | [10] |
Note: '-' indicates data not available in the cited sources. GNE-A is a MET kinase inhibitor included as an example of a pyrazole-containing drug with published pharmacokinetic data.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the development of PI3K inhibitors. The following diagrams, generated using the DOT language, illustrate the PI3K signaling pathway, a general workflow for inhibitor evaluation, and a representative synthesis scheme.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrazole-based inhibitors.
Caption: General experimental workflow for the development and evaluation of pyrazole-based PI3K inhibitors.
References
- 1. Efficacy of PI3K inhibitors in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazole derivatives as potential multi-kinase inhibitors in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of CRAC Channel Inhibitors from Pyrazole Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Calcium Release-Activated Calcium (CRAC) channel inhibitors derived from pyrazole intermediates. The methodologies outlined herein are intended to guide researchers in the chemical synthesis of pyrazole-based inhibitors and their subsequent biological characterization using established in vitro assays. These protocols are designed to be accessible to researchers in pharmacology, medicinal chemistry, and drug discovery.
Introduction to CRAC Channels and Pyrazole-Based Inhibitors
Calcium release-activated calcium (CRAC) channels are crucial mediators of store-operated calcium entry (SOCE), a fundamental Ca²⁺ signaling pathway in numerous cell types, particularly in immune cells.[1][2] CRAC channels are composed of the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum and the Orai proteins in the plasma membrane.[2] Upon depletion of intracellular Ca²⁺ stores, STIM proteins sense the change and activate Orai channels, leading to a sustained influx of Ca²⁺ that is vital for processes like T-cell activation, mast cell degranulation, and cytokine release.[1][2] Dysregulation of CRAC channel activity has been implicated in various autoimmune and inflammatory diseases, making them a promising therapeutic target.
Pyrazole-containing compounds have emerged as a prominent class of CRAC channel inhibitors.[2] The pyrazole scaffold serves as a versatile template for chemical modifications to achieve high potency and selectivity. Notable examples include the bis(trifluoromethyl)pyrazole (BTP) series of compounds, such as YM-58483 (also known as BTP2), which have been instrumental in studying CRAC channel function.[2][3] This document will focus on the synthesis of pyrazole-carboxamide derivatives, a common structural motif in many potent CRAC channel inhibitors.
CRAC Channel Signaling Pathway
The activation of CRAC channels is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER). This process is sensed by STIM1, an ER-resident protein, which then translocates to ER-plasma membrane junctions to interact with and open the Orai1 channel, the pore-forming subunit of the CRAC channel. The subsequent influx of Ca²⁺ activates downstream signaling cascades, including the calcineurin-NFAT pathway, which is critical for the transcription of genes involved in immune responses.
Caption: CRAC Channel Signaling Pathway.
Synthesis of Pyrazole-Carboxamide CRAC Channel Inhibitors
The synthesis of 1H-pyrazole-5-carboxamide derivatives is a versatile approach for generating libraries of potential CRAC channel inhibitors. A common and effective strategy involves a two-stage process: 1) construction of the pyrazole ring with a carboxylic acid or ester at the C5 position, followed by 2) amidation with a desired amine.[4]
Synthetic Workflow
Caption: Synthetic workflow for pyrazole-carboxamides.
Experimental Protocol: Synthesis of a Representative Pyrazole-Carboxamide
This protocol describes a general method for the synthesis of a 1,3-disubstituted-1H-pyrazole-5-carboxamide.
Step 1: Knorr Pyrazole Synthesis to form Pyrazole-5-carboxylate Ester
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the desired hydrazine derivative (1.0 equivalent) in ethanol (approximately 0.2 M).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalent).
-
Add the corresponding β-ketoester (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[4]
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate and can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel.
Step 2: Saponification to Pyrazole-5-carboxylic Acid
-
Dissolve the pyrazole-5-carboxylate ester (1.0 equivalent) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.
-
Collect the precipitated pyrazole-5-carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Step 3: Amidation to 1H-Pyrazole-5-carboxamide
-
To a stirred solution of the pyrazole-5-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) and an additive like HOBt (1.2 equivalents).
-
Add a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the final 1H-pyrazole-5-carboxamide.[4]
Biological Evaluation of Pyrazole-Based CRAC Channel Inhibitors
High-Throughput Screening Workflow
A high-throughput screening (HTS) cascade is often employed for the discovery of novel CRAC inhibitors. This typically starts with a primary screen using a high-throughput compatible assay like calcium imaging to identify initial hits from a compound library. These hits are then confirmed, and their potency is determined in dose-response studies.
Caption: High-Throughput Screening Workflow.
Protocol: Measurement of Store-Operated Calcium Entry (SOCE) using Calcium Imaging
This protocol allows for the functional measurement of CRAC channel activity in a cell population.
Materials:
-
Cells expressing CRAC channels (e.g., Jurkat T-cells, RBL-2H3 cells)
-
Glass-bottom dishes or microplates
-
Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) without Ca²⁺
-
ER store-depleting agent (e.g., thapsigargin)
-
Test compounds (pyrazole inhibitors)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Seed cells on a glass-bottom dish or plate and grow to a suitable confluency.
-
Dye Loading: Wash the cells with Ca²⁺-free HBSS. Load the cells with a Ca²⁺-sensitive fluorescent dye according to the manufacturer's instructions.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentrations of the pyrazole inhibitor for a specified time before initiating the SOCE protocol.
-
Measurement of SOCE: a. Place the plate in the fluorescence reader and begin recording the baseline fluorescence in Ca²⁺-free HBSS. b. Induce ER store depletion by adding thapsigargin. c. Once the cytosolic Ca²⁺ level has returned to near baseline, reintroduce a solution containing extracellular Ca²⁺ (e.g., 2 mM). d. The subsequent rise in intracellular Ca²⁺ represents SOCE.
-
Data Analysis: Analyze the data by measuring the peak fluorescence intensity or the area under the curve after Ca²⁺ addition. Calculate the percent inhibition for each compound concentration relative to the vehicle control to determine the IC₅₀ value.
Protocol: Whole-Cell Patch-Clamp Electrophysiology to Measure ICRAC
This protocol provides a direct measurement of the electrical current through CRAC channels (ICRAC).
Materials:
-
Cells cultured on glass coverslips
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External and internal pipette solutions
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ.
-
Recording: a. Establish a whole-cell patch-clamp configuration on a single cell. b. Use an internal pipette solution containing a Ca²⁺ chelator (e.g., BAPTA) and a store-depleting agent (e.g., IP₃) to induce passive store depletion. c. Apply voltage ramps (e.g., -100 to +100 mV over 150 ms) every 2 seconds to measure the current.[5] d. Allow ICRAC to develop fully (typically 5-10 minutes).
-
Inhibitor Application: Once a stable ICRAC is established, perfuse the external solution containing the test pyrazole compound at various concentrations.
-
Data Analysis: Record the inhibition of ICRAC at each concentration. Calculate the percentage of inhibition relative to the stable baseline current to determine the IC₅₀ value.[5]
Data Presentation: Potency and Selectivity of Pyrazole-Based CRAC Inhibitors
The following table summarizes the inhibitory potency (IC₅₀) of several known pyrazole-based CRAC channel inhibitors. Selectivity is often assessed by comparing the potency against CRAC channels to that against other ion channels, such as voltage-operated calcium (VOC) channels.
| Compound Name | Chemical Class | IC₅₀ (CRAC/SOCE) | Cell Type | Selectivity Index (vs. VOC) | Reference |
| YM-58483 (BTP2) | Bis(trifluoromethyl)pyrazole | ~100 nM | Jurkat T-cells | >100 | [2] |
| Pyr3 | Pyrazole derivative | ~1-2 µM | RBL-2H3 | Not specified | [6] |
| Pyr6 | Pyrazole derivative | ~0.2 µM | RBL-2H3 | 37-fold vs. TRPC3 | [6] |
| Pyr10 | Pyrazole derivative | ~3 µM (for 50% ICRAC inhibition) | RBL-2H3 | Weaker on Orai1 vs. TRPC3 | [6] |
| AS-1437246 | Pyrazole derivative | 290 nM | Not specified | High | [7] |
| Carboxanilide Derivative | (Trifluoromethyl)pyrazol-1-yl]carboxanilide | 77 nM | Jurkat T-cells | >130 | [8][9] |
| GSK-5498A | Pyrazole derivative | ~1 µM | HEK293 (STIM1/Orai1) | Selective | [2] |
Note: IC₅₀ values can vary depending on the specific experimental conditions and cell type used.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the synthesis and evaluation of novel pyrazole-based CRAC channel inhibitors. The synthetic route via pyrazole-carboxamide intermediates offers a flexible platform for generating diverse chemical entities. The described biological assays, from high-throughput calcium imaging to gold-standard patch-clamp electrophysiology, allow for a thorough characterization of inhibitor potency, selectivity, and mechanism of action. This integrated approach is essential for the development of new therapeutic agents targeting CRAC channels for the treatment of inflammatory and autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for N-Alkylation of Pyrazole Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of pyrazole amines, a crucial reaction in the synthesis of diverse pyrazole derivatives with significant applications in pharmaceutical and agrochemical research.[1][2][3] Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[4] The N-alkylation of the pyrazole ring is a common and effective strategy to modulate the physicochemical and pharmacological properties of these compounds.[1]
Introduction to N-Alkylation of Pyrazoles
The pyrazole ring possesses two nitrogen atoms, and in unsubstituted or N-H pyrazoles, one of the nitrogen atoms is protonated. N-alkylation involves the substitution of this proton with an alkyl group. The regioselectivity of this reaction, i.e., which of the two nitrogen atoms gets alkylated, is a key consideration, especially in unsymmetrically substituted pyrazoles.[5] Several methods have been developed for the N-alkylation of pyrazoles, often involving the deprotonation of the pyrazole nitrogen with a base followed by reaction with an alkylating agent.[1][3] Alternative methods utilizing acid catalysis have also been reported.[3][6]
This application note details two distinct and effective protocols for the N-alkylation of pyrazole amines:
-
Protocol 1: Direct N-Alkylation using Primary Amines and Dicarbonyl Compounds. This method allows for the direct synthesis of N-substituted pyrazoles from readily available primary amines.[7][8]
-
Protocol 2: N-Alkylation using Alkyl Halides and a Base. This is a widely used and versatile method for the N-alkylation of pre-existing pyrazole rings.[1][9]
Data Presentation
The following table summarizes the yields of various N-alkylated pyrazole amines obtained under different reaction conditions as reported in the literature. This data allows for a comparative analysis of the efficiency of different synthetic routes.
| Starting Pyrazole/Amine | Alkylating Agent/Dicarbonyl Compound | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4,4-trimethylpentan-2-amine | 2,4-pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | 1.5 | 38 | [8] |
| Bicyclo[2.2.1]heptan-2-amine | pentane-2,4-dione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | 1.5 | 35 | [7][8] |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | Iodomethane | Sodium Hydride (NaH) | DMF | 0 to RT | 2-16 | Not specified | [1] |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | Benzyl bromide | Sodium Hydride (NaH) | DMF | 0 to RT | 2-16 | Not specified | [1] |
| 3-Chloro-1H-pyrazole | Methyl iodide | Potassium Carbonate (K₂CO₃) | DMF | 25 | 12 | ~95 | [9] |
| 3-Chloro-1H-pyrazole | Ethyl bromide | Potassium Carbonate (K₂CO₃) | DMF | 60 | 8 | ~90 | [9] |
| 3-Chloro-1H-pyrazole | Benzyl Bromide | Potassium Carbonate (K₂CO₃) | DMF | 100 | 5 | ~85 | [9] |
| 3-Chloro-1H-pyrazole | Isopropyl Bromide | Sodium Hydride (NaH) | THF | 25 | 24 | ~60 | [9] |
Experimental Protocols
Protocol 1: Direct Preparation of N-Substituted Pyrazoles from Primary Amines
This protocol describes a method for the direct synthesis of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines and a 1,3-dicarbonyl compound.[7][8] This procedure is advantageous as it utilizes readily available starting materials and does not require inorganic reagents.[7]
Materials:
-
Primary amine (e.g., 2,4,4-trimethylpentan-2-amine)
-
1,3-dicarbonyl compound (e.g., 2,4-pentanedione)
-
Electrophilic amination reagent (e.g., O-(4-nitrobenzoyl)hydroxylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the primary amine (1.0 mmol, 1.0 equiv), the 1,3-dicarbonyl compound (1.1 mmol, 1.1 equiv), and the electrophilic amination reagent (1.5 mmol, 1.5 equiv).[7]
-
Add anhydrous DMF (5.0 mL) to the mixture.[7]
-
Cool the reaction mixture to 0 °C in an ice bath.[8]
-
Stir the reaction mixture at 0 °C for a short period and then heat it to 85 °C.[8]
-
Maintain the reaction at 85 °C for 1.5 to 2.0 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-alkylated pyrazole.[8]
Protocol 2: N-Alkylation of Pyrazole Amines using Alkyl Halides and a Base
This protocol provides a general and widely applicable method for the N-alkylation of a pre-existing pyrazole amine using an alkyl halide in the presence of a base.[1][9]
Materials:
-
Pyrazole amine (e.g., 5-Hydrazinyl-4-phenyl-1H-pyrazole or 3-Chloro-1H-pyrazole)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole amine (1.0 equivalent).[1][9]
-
Add the anhydrous solvent (DMF or THF, 5-10 mL per mmol of pyrazole).[9]
-
If using NaH: Cool the suspension to 0 °C in an ice bath and add sodium hydride (1.2 equivalents) portion-wise.[1] Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.[1]
-
If using K₂CO₃: Add anhydrous potassium carbonate (2.0 equivalents) to the solution.[9]
-
Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.[1][9]
-
The reaction temperature and time will vary depending on the reactants. For NaH, the reaction can be allowed to warm to room temperature and stirred for 2-16 hours.[1] For K₂CO₃, the reaction may require heating (e.g., 25-100 °C) for several hours.[9] Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C.
-
If using NaH: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
If using K₂CO₃: Filter off the solid base and wash with the solvent.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1][9]
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated pyrazole amine.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of N-alkylated pyrazole amines.
Hypothetical Signaling Pathway
Caption: A hypothetical MAPK/ERK signaling pathway inhibited by an N-alkylated pyrazole amine.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Notes: Leveraging 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride for the Synthesis of a Diverse Kinase Inhibitor Library
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery. The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1] This application note details the utility of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride as a versatile building block for the synthesis of a focused library of potent and selective kinase inhibitors. We provide a detailed protocol for a common synthetic route and present data on the biological activity of representative compounds.
The strategic use of the 1,5-dimethyl-1H-pyrazol-4-amine core allows for the exploration of chemical space around the kinase hinge region, a critical area for achieving inhibitor potency. By coupling this scaffold with various heterocyclic systems, a library of diverse kinase inhibitors can be generated for screening against a panel of kinases to identify novel therapeutic leads.
Data Presentation
The following tables summarize the biological activity of a library of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which can be synthesized using 1,5-Dimethyl-1H-pyrazol-4-amine or its analogs. The data highlights the potential for developing potent and selective inhibitors for kinases such as Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
Table 1: Kinase Inhibitory Activity of Pyrazole-Based Inhibitors
| Compound ID | Target Kinase | Inhibition Constant (Ki) in µM |
| 14 | CDK2 | 0.007 |
| CDK5 | 0.003 | |
| 15 | CDK2 | 0.005 |
| 23 | CDK2 | 0.090 |
Data extracted from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which demonstrates the inhibitory potential of this class of compounds.[2][3]
Table 2: Anti-proliferative Activity of Pyrazole-Based Inhibitors
| Compound ID | Cell Line | Growth Inhibition (GI50) in µM |
| 15 | A2780 | 0.158 |
| 23 | A2780 | 7.350 |
Data from the same study, showing the effect of the inhibitors on the growth of the A2780 ovarian cancer cell line.[2][3]
Experimental Protocols
The following is a detailed protocol for the synthesis of a di-pyrazolyl-pyrimidine kinase inhibitor library, a common scaffold for targeting various kinases. This protocol is based on a Buchwald-Hartwig amination reaction.
Protocol: Synthesis of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines
Objective: To synthesize a library of potential kinase inhibitors by coupling this compound with a suitable chloro-pyrimidine intermediate.
Materials:
-
This compound
-
Substituted 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (or similar chloro-heterocyclic partner)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Microwave reactor vials
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
To a microwave reactor vial, add the substituted 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (1.0 eq).
-
Add this compound (1.2 eq).
-
Add Cesium Carbonate (Cs₂CO₃) (2.5 eq).
-
Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 eq) and Xantphos (0.2 eq).
-
Add anhydrous 1,4-Dioxane to the desired concentration.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140°C for 1 hour with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine product.[2]
-
Characterize the final compound using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and HRMS).
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving CDK2, a primary target for the class of inhibitors synthesized from the pyrazole scaffold. CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S and S phase transitions of the cell cycle by phosphorylating target proteins such as Retinoblastoma (Rb). Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyrazole-based compounds.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and evaluation of a kinase inhibitor library derived from this compound.
Caption: Workflow for the synthesis and screening of a pyrazole-based kinase inhibitor library.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1,5-Dimethyl-1H-pyrazol-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the spectroscopic characterization of 1,5-Dimethyl-1H-pyrazol-4-amine, a key building block in medicinal chemistry and drug development. Detailed application notes and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented. The provided data and methodologies are intended to assist researchers in the unambiguous identification and quality assessment of this compound.
Chemical Structure and Properties
-
IUPAC Name: 1,5-dimethyl-1H-pyrazol-4-amine[1]
-
Molecular Formula: C₅H₉N₃[1]
-
Molecular Weight: 111.15 g/mol [1]
-
CAS Number: 121983-36-6[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of 1,5-Dimethyl-1H-pyrazol-4-amine, providing detailed information about the chemical environment of the hydrogen and carbon atoms.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | s | 1H | H-3 (pyrazole ring) |
| ~3.60 | s | 3H | N-CH₃ (pyrazole ring) |
| ~3.50 (broad) | s | 2H | -NH₂ |
| ~2.20 | s | 3H | C-CH₃ (pyrazole ring) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-5 (pyrazole ring) |
| ~135 | C-3 (pyrazole ring) |
| ~120 | C-4 (pyrazole ring) |
| ~35 | N-CH₃ (pyrazole ring) |
| ~12 | C-CH₃ (pyrazole ring) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 1,5-Dimethyl-1H-pyrazol-4-amine. The spectrum is characterized by the stretching and bending vibrations of the amine and aromatic-like pyrazole ring.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Weak | C-H stretch (aromatic-like) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1650 - 1580 | Strong | N-H bend (scissoring) |
| 1600 - 1450 | Medium | C=C and C=N stretch (pyrazole ring) |
| 1335 - 1250 | Strong | C-N stretch (aromatic amine) |
| 910 - 665 | Broad | N-H wag |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1,5-Dimethyl-1H-pyrazol-4-amine, confirming its elemental composition. As a compound containing an odd number of nitrogen atoms, it is expected to follow the nitrogen rule, exhibiting an odd nominal molecular mass.[2]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Ratio | Relative Intensity | Assignment |
| 111 | High | [M]⁺ (Molecular Ion) |
| 96 | High | [M - CH₃]⁺ |
| 82 | Medium | [M - NH]⁺ or [M - NCH₃]⁺ fragmentation pathways |
| 68 | Medium | Further fragmentation |
| 54 | Medium | Further fragmentation |
Experimental Protocols
NMR Spectroscopy Protocol
This protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 1,5-Dimethyl-1H-pyrazol-4-amine.
-
Sample Preparation:
-
Weigh 5-10 mg of 1,5-Dimethyl-1H-pyrazol-4-amine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3]
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all signals and identify multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
IR Spectroscopy Protocol
This protocol describes the acquisition of an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid 1,5-Dimethyl-1H-pyrazol-4-amine directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify and label the major absorption bands.
-
Compare the observed frequencies with known correlation tables for functional groups.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is for the analysis of 1,5-Dimethyl-1H-pyrazol-4-amine using a standard GC-MS system with electron ionization.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]
-
Filter the sample through a 0.2 µm syringe filter if any particulate matter is present.
-
Transfer the solution to a 2 mL GC vial.
-
-
GC Method:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).
-
-
Data Analysis:
-
Identify the peak corresponding to 1,5-Dimethyl-1H-pyrazol-4-amine in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the fragmentation pattern with predicted pathways and library spectra if available.
-
Experimental Workflows
References
Application Note: HPLC Method Development for the Analysis of Pyrazole Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole amines are a significant class of heterocyclic compounds widely utilized in the pharmaceutical industry due to their diverse biological activities. As their development as active pharmaceutical ingredients (APIs) progresses, robust and reliable analytical methods are crucial for purity assessment, enantiomeric separation, and quality control. High-Performance Liquid Chromatography (HPLC) is the premier technique for these analytical challenges. This document provides detailed application notes and protocols for the development of both achiral and chiral HPLC methods for the analysis of pyrazole amines.
Part 1: Achiral Analysis of Pyrazole Amines by Reversed-Phase HPLC
Principle
Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of pyrazole derivatives, including pyrazole amines.[1] Separation is achieved based on the differential partitioning of the analytes between a non-polar stationary phase (typically C18) and a polar mobile phase. The retention of the basic pyrazole amines can be controlled by adjusting the mobile phase composition, particularly the organic modifier content and the pH. The use of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is common to improve peak shape and reproducibility for basic compounds.[1]
Experimental Protocol: RP-HPLC Method for Purity and Related Substances
This protocol describes a general-purpose gradient RP-HPLC method suitable for the separation of a pyrazole amine from its potential impurities.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[1]
-
HPLC grade acetonitrile (ACN) and methanol (MeOH).
-
HPLC grade water.
-
Trifluoroacetic acid (TFA), 0.1%.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 10 90 25.0 10 90 25.1 95 5 | 30.0 | 95 | 5 |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the pyrazole amine sample.
-
Dissolve in 10 mL of a suitable diluent (e.g., 50:50 v/v acetonitrile:water) to obtain a stock solution of 1 mg/mL.[1]
-
Further dilute the stock solution to the desired concentration for analysis (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.[1]
Data Presentation: Expected Chromatographic Performance
The following table summarizes the expected performance parameters for a well-developed RP-HPLC method for a pyrazole amine and its related substances.
| Parameter | Typical Value | Acceptance Criteria (for validation) |
| Retention Time (min) | 5 - 20 | Consistent retention times (RSD ≤ 1.0%) |
| Resolution (Rs) | > 2.0 | Rs > 1.5 between adjacent peaks |
| Tailing Factor (T) | 0.9 - 1.5 | T ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | System suitability requirement |
Mandatory Visualization: Achiral Method Development Workflow
Caption: Workflow for achiral HPLC method development.
Part 2: Chiral Separation of Pyrazole Amine Enantiomers
Principle
The separation of enantiomers is critical in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC, using a chiral stationary phase (CSP), is the most effective technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown excellent enantioselectivity for pyrazole derivatives.[3][4] Separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies. Both normal-phase and polar organic modes can be effective, with the polar organic mode often providing shorter analysis times.[1][4][5]
Experimental Protocol: Chiral HPLC Method
This protocol provides a starting point for the chiral separation of pyrazole amine enantiomers.
1. Instrumentation and Consumables:
-
HPLC system as described in Part 1.
-
Chiral Stationary Phase: Lux Cellulose-2 or Lux Amylose-2 column (e.g., 250 mm × 4.6 mm, 3 or 5 µm).[6]
-
HPLC grade n-hexane, ethanol (EtOH), methanol (MeOH), and acetonitrile (ACN).
2. Chromatographic Conditions (Screening Approach):
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 25 °C[6]
-
Detection Wavelength: 254 nm (or optimal)
-
Injection Volume: 5 µL[6]
-
Mobile Phases to Screen:
3. Sample Preparation:
-
Prepare a racemic sample of the pyrazole amine at a concentration of approximately 0.5 mg/mL in a suitable solvent (e.g., for normal phase, use the mobile phase; for polar organic, use the mobile phase).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: Expected Chiral Separation Performance
The following table summarizes typical data obtained from the chiral separation of pyrazole amine enantiomers on polysaccharide-based CSPs.
| CSP | Elution Mode | Mobile Phase | Retention Time (t1, min) | Retention Time (t2, min) | Separation Factor (α) | Resolution (Rs) |
| Lux Cellulose-2 | Polar Organic | 100% ACN | 6.5 | 8.2 | 1.26 | > 2.0 |
| Lux Amylose-2 | Normal Phase | n-Hexane/EtOH (90:10) | 12.1 | 15.5 | 1.28 | > 2.5 |
| Lux Cellulose-2 | Polar Organic | 100% MeOH | 5.3 | 6.8 | 1.28 | > 2.0 |
Note: These are representative values. Actual results will vary depending on the specific pyrazole amine structure.[1][3][4][5][6]
Mandatory Visualization: Factors Influencing Chiral Separation
Caption: Factors influencing chiral HPLC separation.
Method Validation
Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]
Summary of Validation Parameters
The following table outlines the key parameters for validating an HPLC method for the analysis of pyrazole amines.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method is selective for the analyte(s) of interest. | Peak purity > 99.0%, no interference from blank/placebo. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | e.g., 80% to 120% of the test concentration for assay. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. | RSD ≤ 2.0% for assay; RSD ≤ 5.0% for impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters are met under all varied conditions. |
Conclusion
The HPLC methods detailed in these application notes provide a robust framework for the quantitative analysis of pyrazole amines. Successful analysis hinges on the careful selection of the column, mobile phase, and detection parameters. For chiral pyrazole amines, screening of different chiral stationary phases and mobile phase modes is essential to achieve optimal enantiomeric separation. Proper method validation in accordance with ICH guidelines is a critical final step to ensure the reliability and accuracy of the analytical data generated.
References
- 1. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcpa.in [ijcpa.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
Application Note: A Robust LC-MS Protocol for the Identification and Characterization of Pyrazole Synthesis Products
Audience: Researchers, scientists, and drug development professionals involved in the synthesis and analysis of pyrazole-containing compounds.
Introduction: Pyrazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, appearing in a wide range of biologically active compounds. The Knorr pyrazole synthesis, a common method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, and other multi-component reactions are frequently employed for their creation.[1][2][3] Following synthesis, robust analytical methods are crucial for confirming the identity of the target molecule, identifying potential byproducts such as regioisomers or pyrazoline intermediates, and monitoring reaction completion.[1][4] Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for this purpose, offering high sensitivity and specificity for the separation and structural elucidation of reaction components.[5][6] This application note provides a detailed protocol for the analysis of pyrazole synthesis products using a standard LC-MS system.
Experimental Workflow
The overall workflow for analyzing pyrazole synthesis products involves sample preparation, separation by liquid chromatography, detection and identification by mass spectrometry, and subsequent data analysis.
Caption: Workflow for LC-MS analysis of pyrazole synthesis products.
Experimental Protocol: LC-MS Analysis
This protocol outlines a general method that can be adapted and optimized for specific pyrazole derivatives.
Sample Preparation
Proper sample preparation is critical to protect the analytical column and ensure reproducible results.
-
Aliquot Reaction Mixture: Take a small aliquot (e.g., 10-20 µL) from the crude reaction mixture.
-
Dilution: Dilute the aliquot significantly with a suitable solvent, typically methanol, acetonitrile, or a mixture of water and organic solvent that is compatible with the initial mobile phase.[5] A typical dilution is 1:1000 or 1:10000, aiming for a final concentration of approximately 1-10 µg/mL.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before transferring it to an autosampler vial.[5]
Liquid Chromatography (LC) Conditions
Reversed-phase HPLC is the most common mode for separating pyrazole derivatives.[5] For small, polar pyrazoles that are poorly retained, ion-pair chromatography can be employed to improve retention and peak shape.[7][8]
Table 1: Typical LC Parameters for Pyrazole Analysis
| Parameter | Recommended Condition | Notes |
| HPLC System | UHPLC or HPLC system with a UV-Vis or Diode Array Detector (DAD) | A UV detector allows for orthogonal detection and quantification. |
| Column | C18 Reversed-Phase Column (e.g., 50-150 mm x 2.1-4.6 mm, 1.8-5 µm) | C18 is a versatile stationary phase for a wide range of pyrazole polarities.[5][9] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in the protonation of analytes for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile often provides better peak shapes and lower backpressure. |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-15 minutes, hold, and re-equilibrate. | Gradient elution is necessary to separate compounds with varying polarities. |
| Flow Rate | 0.3 - 1.0 mL/min | Adjust based on column dimensions and particle size. |
| Column Temp. | 30 - 40 °C | Elevated temperatures can improve peak shape and reduce viscosity. |
| Injection Vol. | 1 - 5 µL | Smaller volumes are preferred for UHPLC to prevent peak distortion. |
Mass Spectrometry (MS) Conditions
Electrospray ionization (ESI) is the most common technique for pyrazole analysis as it is a soft ionization method suitable for polar and thermally labile compounds.[5][10]
Table 2: Typical MS Parameters for Pyrazole Identification
| Parameter | Recommended Setting | Notes |
| Ionization Source | Electrospray Ionization (ESI) | Can be operated in positive (+) or negative (-) mode. Positive mode is most common for nitrogen-containing heterocycles.[11][12] |
| Scan Mode | Full Scan (e.g., m/z 100-1000) | Used to obtain a survey of all ions present in the sample. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimize to maximize the signal of the target analyte.[12] |
| Drying Gas Temp. | 250 - 350 °C | Helps in desolvation of the ESI droplets.[12] |
| Drying Gas Flow | 8 - 12 L/min | Assists in solvent evaporation.[12] |
| Nebulizer Pressure | 30 - 50 psi | Controls the formation of the aerosol spray.[12] |
| Data Acquisition | Tandem MS (MS/MS) | Perform product ion scans on the suspected molecular ions of the product and byproducts to obtain structural information from fragmentation patterns.[5] |
Data Analysis and Interpretation
Analysis of the acquired data involves identifying the molecular ions ([M+H]⁺) of the expected product, unreacted starting materials, and any potential byproducts in the full scan chromatogram.
Identifying the Molecular Ion
In ESI positive mode, the primary ion observed for a pyrazole product will be the protonated molecule, [M+H]⁺. It is also common to observe adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), especially if there are salts present in the reaction mixture or mobile phase.[13][14]
Characterizing Byproducts and Impurities
Common byproducts in pyrazole synthesis include regioisomers and incompletely cyclized pyrazoline intermediates.[1]
-
Regioisomers: Will have the exact same mass as the desired product but will typically exhibit different retention times on the LC column.
-
Pyrazoline Intermediates: Will have a mass corresponding to the product + 2 Da (due to the absence of the double bond in the pyrazole ring).
-
Unreacted Starting Materials: Peaks corresponding to the [M+H]⁺ of the 1,3-dicarbonyl compound and the hydrazine should be identified.
Using Fragmentation for Structural Confirmation
Tandem MS (MS/MS) is a powerful tool for confirming the structure. By selecting the precursor ion (e.g., the [M+H]⁺ of the product) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced that can confirm the pyrazole core structure and the identity of its substituents.[5][15]
Table 3: Common Adducts and Fragments of Pyrazole Derivatives
| Ion Type | Mass Shift (from Neutral Mass M) | Interpretation |
| Protonated Molecule | [M+H]⁺ (+1.0078 Da) | The primary molecular ion in ESI positive mode.[5] |
| Sodium Adduct | [M+Na]⁺ (+22.9898 Da) | Common adduct from glassware or solvent impurities.[13] |
| Ammonium Adduct | [M+NH₄]⁺ (+18.0334 Da) | Can be seen if ammonium salts are present.[13] |
| Water Loss | [M+H-H₂O]⁺ (-18.0106 Da from [M+H]⁺) | A common fragment, especially for molecules with hydroxyl groups.[5][14] |
| Solvent Adducts | [M+CH₃OH+H]⁺, [M+ACN+H]⁺ | Adducts with methanol or acetonitrile from the mobile phase can occur.[14] |
Logical Diagram for Data Interpretation
The process of interpreting the LC-MS data follows a logical sequence to confirm the reaction outcome.
Caption: Logical workflow for pyrazole product identification from LC-MS data.
Conclusion: This LC-MS protocol provides a reliable and efficient framework for the qualitative analysis of pyrazole synthesis reaction mixtures. By systematically preparing the sample, performing chromatographic separation, and analyzing the resulting mass spectra, researchers can confidently identify their target products, detect isomeric byproducts and impurities, and gain valuable insights into the reaction outcome. Optimization of the specific LC and MS parameters will be necessary depending on the exact physicochemical properties of the pyrazole derivatives being analyzed.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyrazole Compounds as Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of pyrazole compounds as versatile ligands in various catalytic transformations. The unique electronic and steric properties of pyrazole-based ligands, stemming from their five-membered aromatic ring with two adjacent nitrogen atoms, make them highly effective in stabilizing transition metal catalysts and promoting a wide range of organic reactions. Their modular nature allows for fine-tuning of the catalyst's reactivity and selectivity.[1]
Application in Oxidation Catalysis: Biomimetic Catechol Oxidation
Pyrazole-based ligands, in combination with copper(II) salts, form highly effective in-situ catalysts for the aerobic oxidation of catechols to ortho-quinones. This reaction serves as a functional model for the active site of catechol oxidase enzymes. The catalytic activity is influenced by the ligand structure, the copper salt counter-ion, the ligand-to-metal ratio, and the solvent.
Quantitative Data on Catechol Oxidation Catalysis
The following table summarizes the catalytic performance of various in-situ generated copper-pyrazole catalysts in the oxidation of catechol.
| Ligand | Copper Salt | Ligand:Metal Ratio | Solvent | Reaction Rate (Vmax) (μmol L⁻¹ min⁻¹) | Michaelis Constant (Km) (mol L⁻¹) | Reference |
| L2¹ | Cu(CH₃COO)₂ | 2:1 | Methanol | 41.67 | 0.02 | |
| L2¹ | Cu(NO₃)₂ | 2:1 | Methanol | - | - | [2] |
| L2¹ | CuSO₄ | 2:1 | Methanol | - | - | [2] |
| H₂L² | Cu(NO₃)₂ | 1:1 | Methanol | - | - | |
| L1³ | Cu(CH₃COO)₂ | 1:1 | THF | 26.37 | - | [3] |
| L4⁴ | Cu(CH₃COO)₂ | 1:2 | Methanol | 69.38 | 0.019 | [3] |
| Pyrazole | CuSO₄ | - | Methanol | 38.02 (V) | - | [4] |
¹L2: N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline ²H₂L: 5,5'-diphenyl-1H,1'H-3,3'-bipyrazole ³L1: N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl) pyridin-2-amine ⁴L4: N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-6-methylpyridin-2-amine
Experimental Protocol: In-Situ Catalytic Oxidation of Catechol
This protocol describes the general procedure for the oxidation of catechol to o-quinone using an in-situ generated copper-pyrazole catalyst.[2][5][3]
Materials:
-
Pyrazole-based ligand (e.g., N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline, L2)
-
Copper(II) salt (e.g., Cu(CH₃COO)₂, CuSO₄, CuCl₂, Cu(NO₃)₂)
-
Catechol
-
Methanol (or other suitable solvent like THF, acetonitrile, chloroform)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 2 x 10⁻³ mol L⁻¹ solution of the pyrazole ligand in the chosen solvent.
-
Prepare a 2 x 10⁻³ mol L⁻¹ solution of the copper(II) salt in the same solvent.
-
Prepare a 0.1 mol L⁻¹ solution of catechol in the same solvent.
-
-
In-Situ Catalyst Formation:
-
In a cuvette, mix the ligand solution and the copper(II) salt solution in the desired stoichiometric ratio (e.g., 2:1). For a 2:1 ratio, you would mix two equivalents of the ligand solution with one equivalent of the copper(II) salt solution. For example, mix 0.30 mL of the ligand solution with 0.15 mL of the copper(II) salt solution.[2]
-
-
Initiation of the Catalytic Reaction:
-
To the mixture of the ligand and copper salt, add a solution of catechol. For example, add 2 mL of the 0.1 mol L⁻¹ catechol solution.[2]
-
-
Monitoring the Reaction:
-
Data Analysis:
-
The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.
-
Kinetic parameters such as Vmax and Km can be determined by performing the reaction at varying substrate concentrations and using a Lineweaver-Burk plot.[6]
-
Diagram: General Workflow for Catechol Oxidation
Caption: General workflow for the in-situ catalytic oxidation of catechol.
Application in Cross-Coupling Reactions: Suzuki-Miyaura Coupling
Pyrazole-ligated palladium complexes are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds.[7] The steric and electronic properties of the pyrazole ligand can be tuned by introducing substituents on the pyrazole ring, which in turn influences the catalytic activity.[7]
Quantitative Data on Suzuki-Miyaura Cross-Coupling
The following table presents data for the Suzuki-Miyaura cross-coupling of bromobenzene and phenylboronic acid using different palladium-pyrazole pre-catalysts.
| Pre-catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Phenyl bearing pre-catalyst 7 | 0.33 | 140 | 4 | 98 | [7] |
| Tertiary butyl bearing pre-catalyst 8 | 0.33 | 140 | 4 | 81 | [7] |
| Dichlorido bis-(1H-pyrazole)palladium(II) | - | 140 | - | 62 | [7] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid using a pyrazole-based ligand.[8]
Materials:
-
Aryl halide (e.g., 4'-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium-pyrazole catalyst (e.g., complex 4 from the reference)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., water/ethanol mixture)
-
Microwave reactor (optional, can be adapted for conventional heating)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium-pyrazole catalyst (0.1 mol%).
-
Add the solvent (e.g., a mixture of water and ethanol).
-
-
Reaction:
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Diagram: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Asymmetric Catalysis: Transfer Hydrogenation of Ketones
Chiral pyrazole-containing ligands are employed in ruthenium(II) complexes to catalyze the asymmetric transfer hydrogenation (ATH) of ketones to enantiomerically enriched secondary alcohols. The presence of an NH functionality on the pyrazole ring can significantly enhance the catalytic activity.
Quantitative Data on Asymmetric Transfer Hydrogenation
The following table shows the results for the asymmetric transfer hydrogenation of acetophenone using a chiral ruthenium(II) pyrazolyl-pyridyl-oxazolinyl complex catalyst.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 10a | 0.4 | 30 | 8 | 93 | 90 (S) | |
| 10a | 0.4 | 40 | 10 | 96 | 93 (S) | |
| 10b | 0.4 | 30 | 10 | 91 | 23 (S) |
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Ketone
This protocol provides a general method for the ATH of a ketone using a chiral ruthenium-pyrazole catalyst.
Materials:
-
Ketone (e.g., acetophenone)
-
Chiral Ruthenium(II) pyrazolyl-pyridyl-oxazolinyl complex catalyst
-
Isopropanol (iPrOH) as both solvent and hydrogen source
-
Potassium isopropoxide (iPrOK) in iPrOH (0.1 M solution)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, add the ketone (2 mmol) and isopropanol (18.2 mL) to a reaction flask.
-
Add the chiral catalyst solution (1 mL, containing 8 µmol of the Ru(II) complex in iPrOH) to the flask.
-
Stir the mixture at the desired temperature (e.g., 30 °C) for 15 minutes.
-
-
Initiation of the Reaction:
-
Inject the potassium isopropoxide solution (0.8 mL of 0.1 M solution in iPrOH) into the reaction mixture to initiate the hydrogenation.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by TLC or GC.
-
Once the reaction is complete, quench it by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent and purify by column chromatography.
-
-
Analysis:
-
Determine the conversion by GC analysis.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
-
Application in Polymerization: Ring-Opening Polymerization of Lactide
Titanium complexes bearing pyrazole ligands have been investigated as catalysts for the ring-opening polymerization (ROP) of lactides to produce biodegradable polylactide (PLA). The pyrazole ligand can influence the catalytic activity and the properties of the resulting polymer.
Quantitative Data on Ring-Opening Polymerization of Lactide
The following table summarizes the performance of a copper(II)-pyrazole complex as an initiator for the ROP of D,L-lactide.
| Initiator | [Monomer]:[Initiator] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mn, Da) | Polydispersity Index (PDI) | Reference |
| Complex 1 | 100:1 | 110 | 24 | - | 602 | 1.64 | [9] |
Experimental Protocol: Ring-Opening Polymerization of D,L-Lactide
This protocol provides a general procedure for the ROP of D,L-lactide using a pyrazole-ligated metal complex as an initiator.[9]
Materials:
-
D,L-lactide (monomer)
-
(Pyrazol-1-yl)copper(II) carboxylate complex (initiator)
-
Toluene (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Monomer and Initiator Preparation:
-
Purify the D,L-lactide by recrystallization.
-
Synthesize and characterize the pyrazole-ligated metal complex initiator.
-
-
Polymerization:
-
In a glovebox or under an inert atmosphere, add the desired amount of D,L-lactide and the initiator to a reaction vessel at the desired monomer-to-initiator ratio (e.g., 100:1).
-
Add dry toluene as the solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring for the specified time (e.g., 24 hours).
-
-
Polymer Isolation and Characterization:
-
After the reaction, cool the mixture to room temperature and dissolve it in a suitable solvent like dichloromethane.
-
Precipitate the polymer by adding the solution to a non-solvent such as cold methanol.
-
Filter and dry the polymer under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI).
-
Further characterization can be done using NMR spectroscopy.
-
Diagram: Coordination-Insertion Mechanism in ROP
Caption: A simplified representation of the coordination-insertion mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Ring Formation
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for pyrazole ring formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis, and what is its general mechanism?
A1: The most prevalent method is the Knorr pyrazole synthesis, first reported in 1883.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] The mechanism is typically acid-catalyzed and begins with the condensation of hydrazine onto one of the carbonyl groups to form a hydrazone intermediate.[1][5] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration reaction that yields the stable, aromatic pyrazole ring.[1][5]
Q2: What are the key factors influencing the success of a pyrazole synthesis reaction?
A2: Several factors critically impact the outcome, including yield and purity. These include the purity of the starting materials (1,3-dicarbonyl and hydrazine), reaction stoichiometry, temperature, reaction time, solvent, and pH.[3] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS is crucial to determine the optimal reaction time.[1][3]
Q3: What causes the formation of two different products (regioisomers) in my reaction?
A3: The formation of regioisomeric mixtures is a frequent challenge when using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine.[1][3] The initial nucleophilic attack from the hydrazine can occur at either of the two different carbonyl carbons, leading to two potential products.[2][3] The outcome is determined by a combination of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[3][6]
Q4: My reaction mixture has turned dark brown/black. Is this normal and how can I purify my product?
A4: Discoloration is a common observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the hydrazine starting material, which can degrade over time or undergo oxidative processes.[3] If the reaction becomes too acidic, it can also promote the formation of colored byproducts.[3] Adding a mild base, such as sodium acetate, can sometimes lead to a cleaner reaction.[3] Purification can typically be achieved through recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1][3]
Troubleshooting Guide
Issue 1: Low or No Yield
Low yields are a common problem in pyrazole synthesis and can originate from several sources, from starting material quality to suboptimal reaction conditions.[3][5]
Potential Causes & Solutions:
-
Impure Starting Materials: Impurities in the 1,3-dicarbonyl or hydrazine can lead to side reactions.[3] Hydrazine derivatives can degrade, so using a fresh reagent is recommended.[3]
-
Solution: Assess the purity of starting materials using appropriate analytical techniques. Purify reagents if necessary.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that often require optimization.[3]
-
Incorrect Stoichiometry: Using incorrect reactant ratios can result in an incomplete reaction.
-
Solution: Ensure accurate stoichiometry. A slight excess (1.0-1.2 equivalents) of the hydrazine derivative can sometimes drive the reaction to completion.[3]
-
-
Formation of Tar/Polymerization: At elevated temperatures, starting materials or intermediates can degrade or polymerize.[7]
-
Solution: Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration can minimize byproduct formation.[7]
-
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.[3]
Issue 2: Poor Regioselectivity
Controlling which isomer is formed is crucial when using unsymmetrical starting materials. Regioselectivity is influenced by steric hindrance, electronic effects, pH, and solvent choice.[3][6]
Strategies to Improve Regioselectivity:
-
Solvent Selection: The choice of solvent can dramatically influence the isomeric ratio. Protic solvents often favor one isomer, while aprotic solvents can favor the other.[8] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly increase regioselectivity compared to traditional solvents like ethanol.[6][9]
-
Control of pH: The acidity or basicity of the reaction can direct the initial nucleophilic attack.
-
Temperature Adjustment: Reaction temperature can be a key factor in controlling which regioisomer is the major product.[6]
-
Structural Modification: Modifying substituents on the β-enamino diketone system can also be used to control the reaction's regiochemistry.[10]
Caption: Key factors that control the regiochemical outcome of pyrazole synthesis.[6]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity
The following table summarizes the effect of different solvents on the regioselective synthesis of N-phenylpyrazoles from a β-enamino diketone and phenylhydrazine.
| Entry | Solvent (1:1 mixture if applicable) | Ratio (Isomer 2a : Isomer 3a) | Combined Yield (%) |
| 1 | EtOH | 80 : 20 | 70 |
| 2 | TFE | 60 : 40 | 72 |
| 3 | HFIP | 65 : 35 | 68 |
| 4 | EtOH / H₂O | 100 : 0 | 75 |
| 5 | MeCN | 21 : 79 | 78 |
| 6 | THF | 30 : 70 | 75 |
| 7 | Dioxane | 35 : 65 | 70 |
| Data adapted from a study on regiochemical control.[8] Protic solvents like EtOH/H₂O strongly favor isomer 2a, while aprotic solvents like MeCN favor isomer 3a. |
Table 2: Effect of Catalyst and Conditions on Yield
This table shows the impact of various catalysts and conditions on the yield of 1,3,5-substituted pyrazoles.
| Entry | Hydrazine Substituent (R) | Diketone Substituent (R1) | Catalyst / Conditions | Yield (%) |
| 1 | 2,4-diNO₂ | H | Ethylene Glycol, RT | 92 |
| 2 | H | H | Ethylene Glycol, RT | 80 |
| 3 | 4-Br | H | Ethylene Glycol, RT | 90 |
| 4 | H | Cl | Ethylene Glycol, RT | 90 |
| 5 | 4-CN | H | Ethylene Glycol, RT | 95 |
| 6 | H | Me | Ethylene Glycol, RT | 90 |
| 7 | 4-Me | Me | Ethylene Glycol, RT | 95 |
| Data adapted from a study on pyrazole synthesis.[11] The use of ethylene glycol as a reaction medium without an additional catalyst afforded good to excellent yields at room temperature. |
Experimental Protocols
Protocol 1: General Procedure for Knorr Synthesis of a Pyrazolone
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[12]
Materials:
-
β-ketoester (e.g., Ethyl benzoylacetate) (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
Reaction Setup: In a 20-mL vial, combine the β-ketoester (3 mmol) and hydrazine hydrate (6 mmol).[4][12]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[4][12]
-
Heating: Heat the reaction on a stirring hot plate to approximately 100°C for 1 hour.[1][4]
-
Reaction Monitoring: Monitor the consumption of the starting material using TLC (e.g., with 30% ethyl acetate/70% hexane as the mobile phase).[1][4]
-
Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.[1][12]
-
Crystallization: Turn off the heat and allow the solution to cool slowly while stirring for 30 minutes to encourage precipitation.[1][12]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the product with a small amount of cold water and allow it to air dry.[12]
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.[1]
Protocol 2: Microwave-Assisted Synthesis for Rapid Pyrazole Formation
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[13]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Reaction Setup: Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.[13]
-
Solvent/Catalyst Addition: Add glacial acetic acid (5 mL), which serves as both solvent and catalyst.[13]
-
Microwave Irradiation: Securely seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.[13]
-
Work-up: After the reaction, allow the vessel to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.[13]
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,5-dimethyl-1H-pyrazol-4-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,5-dimethyl-1H-pyrazol-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,5-dimethyl-1H-pyrazol-4-amine?
A common and effective strategy for the synthesis of 4-aminopyrazoles, including 1,5-dimethyl-1H-pyrazol-4-amine, is a multi-step process. This typically involves the initial formation of the pyrazole ring, followed by nitration at the C4 position, and subsequent reduction of the nitro group to the desired amine.[1]
Q2: I am getting a mixture of isomers (1,5-dimethyl and 1,3-dimethyl pyrazole) during the initial cyclization. How can I improve the regioselectivity for the 1,5-dimethyl isomer?
The formation of regioisomeric mixtures is a known challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. To favor the formation of the 1,5-dimethyl isomer, careful control of reaction conditions is crucial. Lower reaction temperatures and the choice of solvent can influence the regioselectivity. Additionally, some literature suggests that specific catalysts or a stepwise addition of reagents can favor one isomer over the other.
Q3: My nitration step is resulting in low yield and multiple nitrated products. What could be the issue?
Low yields and the formation of byproducts in the nitration of pyrazoles can be attributed to several factors. The reaction is highly sensitive to temperature and the concentration of the nitrating agent (commonly a mixture of nitric and sulfuric acid).[1] Running the reaction at too high a temperature can lead to over-nitration or degradation of the starting material. It is also important to ensure the pyrazole starting material is of high purity, as impurities can lead to side reactions.
Q4: The reduction of the 4-nitro group to the amine is incomplete. How can I drive the reaction to completion?
Incomplete reduction of the nitro group can be a common issue. Catalytic hydrogenation (e.g., using Pd/C) is a standard method.[2] To ensure the reaction goes to completion, consider the following:
-
Catalyst Activity: Use a fresh, high-quality catalyst.
-
Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Solvent: The choice of solvent can impact the reaction rate. Methanol or ethanol are commonly used.
An alternative to catalytic hydrogenation is the use of reducing agents like hydrazine hydrate in the presence of a catalyst, which can be effective for converting aromatic nitro compounds to primary amines.[1]
Troubleshooting Guides
Problem 1: Low Yield in the Initial Synthesis of 1,5-dimethyl-1H-pyrazole
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Ensure the purity of methylhydrazine and the 1,3-dicarbonyl precursor. Impurities can lead to side reactions and lower the yield. |
| Suboptimal Reaction Temperature | Control the reaction temperature carefully. An exothermic reaction can lead to the formation of byproducts. |
| Incorrect Stoichiometry | Use a slight excess of one of the reactants (typically the more volatile one) to ensure the complete conversion of the limiting reagent. |
| Formation of Regioisomers | As mentioned in the FAQs, adjust the reaction conditions (solvent, temperature) to favor the 1,5-dimethyl isomer. |
Problem 2: Inefficient Nitration of 1,5-dimethyl-1H-pyrazole
| Potential Cause | Recommended Solution |
| Incorrect Acid Mixture Ratio | The ratio of nitric acid to sulfuric acid is critical. Optimize this ratio to achieve efficient nitration without causing degradation. |
| Reaction Temperature Too High | Maintain a low and consistent temperature during the addition of the pyrazole to the nitrating mixture to prevent side reactions. |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary. |
| Product Degradation | Over-exposure to the strong acidic conditions can lead to product degradation. Quench the reaction as soon as it reaches completion. |
Problem 3: Challenges in the Reduction of 1,5-dimethyl-4-nitro-1H-pyrazole
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). |
| Insufficient Hydrogenation | Increase the hydrogen pressure or reaction time. A fresh batch of catalyst may also be required. |
| Incomplete Dissolution | Ensure the nitro-pyrazole is fully dissolved in the solvent to allow for efficient contact with the catalyst. |
| Side Reactions | Over-reduction or other side reactions can occur. Monitor the reaction closely and stop it once the starting material is consumed. |
Experimental Protocols
Protocol 1: Synthesis of 1,5-dimethyl-4-nitro-1H-pyrazole (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of the 1,3-dimethyl isomer and may require optimization for the 1,5-dimethyl target.[2]
| Step | Procedure |
| 1. Preparation of 1,5-dimethyl-1H-pyrazole | The synthesis of 3,5-dimethylpyrazole can be achieved by reacting hydrazine sulfate with acetylacetone in the presence of sodium hydroxide.[3] To obtain the 1,5-dimethyl isomer, methylhydrazine would be used instead of hydrazine. Careful control of reaction conditions is necessary to maximize the yield of the desired 1,5-dimethyl isomer over the 1,3-dimethyl isomer. |
| 2. Nitration | A solution of 1,5-dimethyl-1H-pyrazole in concentrated sulfuric acid is added dropwise to a mixture of nitric acid and sulfuric acid, maintaining the temperature between 50-60 °C. The reaction mixture is stirred at 60 °C for 1.5 hours. The mixture is then cooled and quenched into water, followed by basification and extraction with an organic solvent.[2] |
Quantitative Data for Nitration of Dimethylpyrazole (Illustrative)
| Parameter | Value |
| Temperature | 50-60 °C |
| Reaction Time | 1.5 hours |
| Reagents | Nitric Acid, Sulfuric Acid |
Protocol 2: Reduction of 1,5-dimethyl-4-nitro-1H-pyrazole to 1,5-dimethyl-1H-pyrazol-4-amine
This protocol is a general method for the reduction of nitropyrazoles.
| Step | Procedure |
| 1. Catalytic Hydrogenation | A mixture of 1,5-dimethyl-4-nitro-1H-pyrazole, Pd/C (10% loading, 50% wet), and hydrochloric acid in methanol is stirred under hydrogen pressure (e.g., 120 psi) at an elevated temperature (e.g., 50 °C). The reaction is monitored until completion.[2] |
| 2. Work-up | The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The resulting product can be purified by recrystallization. |
Quantitative Data for Reduction of a Nitropyrazole (Illustrative)
| Parameter | Value |
| Catalyst | 10% Pd/C (wet) |
| Hydrogen Pressure | 120 psi |
| Temperature | 50 °C |
| Solvent | Methanol |
Visualizations
Caption: Experimental workflow for the synthesis of 1,5-dimethyl-1H-pyrazol-4-amine.
Caption: Logical workflow for troubleshooting low yield in pyrazole synthesis.
References
Common side products in the synthesis of substituted pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted pyrazoles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of substituted pyrazoles, providing potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Purity of Starting Materials: Impurities in 1,3-dicarbonyl compounds or hydrazines can lead to side reactions.[1] 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction.[1] 3. Poorly Chosen Catalyst: The catalyst may not be effective for the specific substrates.[1] 4. Steric Hindrance: Bulky substituents on the reactants can slow down or prevent the reaction.[1] | 1. Purify Starting Materials: Ensure high purity of all reactants through appropriate purification techniques.[1] 2. Optimize Conditions: Systematically vary the temperature, time, and solvent to find the optimal conditions. Monitor reaction progress by TLC.[1] 3. Screen Catalysts: Test different acid or base catalysts to improve the reaction rate and yield.[2] 4. Modify Reactants: If possible, use reactants with less steric hindrance or consider alternative synthetic routes. |
| Formation of Regioisomers | 1. Unsymmetrical 1,3-Dicarbonyl Compound: Reaction with a substituted hydrazine can lead to two possible regioisomers.[1][3] 2. Similar Electronic/Steric Properties of Substituents: Lack of significant electronic or steric bias on the dicarbonyl leads to poor regioselectivity.[4] | 1. Modify Reaction Conditions: Changing the solvent (e.g., to fluorinated alcohols like TFE or HFIP) can significantly improve regioselectivity.[5] 2. Utilize Alternative Synthetic Routes: Employ synthetic strategies known for high regioselectivity.[4] 3. Chromatographic Separation: If a mixture is unavoidable, separate the isomers using column chromatography. |
| Presence of Colored Impurities | 1. Decomposition of Hydrazine: Hydrazine starting materials can decompose, leading to colored byproducts.[1] 2. Oxidation of Intermediates: Reaction intermediates may be susceptible to oxidation.[1] | 1. Use Fresh Hydrazine: Employ freshly distilled or opened hydrazine. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of Biaryl Side Products | 1. Homocoupling in Metal-Catalyzed Reactions: In N-arylation reactions using catalysts like copper or palladium, homocoupling of the aryl halide can occur.[1] | 1. Optimize Catalyst and Ligand: Screen different catalyst and ligand combinations to minimize homocoupling. 2. Control Stoichiometry: Carefully control the stoichiometry of the reactants. |
| Incomplete Cyclization (Stalled at Hydrazone Intermediate) | 1. Deactivated Hydrazine: Electron-withdrawing groups on the hydrazine can reduce its nucleophilicity.[1] 2. Insufficient Reaction Time or Temperature: The conditions may not be sufficient to drive the cyclization to completion. | 1. Use a More Reactive Hydrazine Derivative: If possible, use a hydrazine with electron-donating groups. 2. Increase Reaction Time/Temperature: Prolong the reaction time or increase the temperature while monitoring for product formation and decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of substituted pyrazoles and why does it form?
A1: The most prevalent side products are regioisomers.[1] These form when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates which then cyclize to form a mixture of pyrazole regioisomers.[1][2]
Q2: How can I differentiate between the two regioisomers of a substituted pyrazole?
A2: The most powerful technique for distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[1] One-dimensional ¹H and ¹³C NMR spectra will show different chemical shifts for the protons and carbons of the pyrazole ring and its substituents. For unambiguous structural assignment, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[1]
Q3: What factors influence the regioselectivity of pyrazole synthesis?
A3: Regioselectivity is primarily influenced by:
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Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups on the 1,3-dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon.[4]
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Steric Effects: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
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Solvent: The choice of solvent can have a dramatic effect on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer.[5]
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Catalyst: The nature of the acid or base catalyst can also influence the isomeric ratio.
Q4: Can I avoid the formation of regioisomers altogether?
A4: While completely avoiding regioisomer formation can be challenging, several strategies can be employed to obtain a single, desired isomer:
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Use of a Symmetrical 1,3-Dicarbonyl: If the synthetic route allows, using a symmetrical 1,3-dicarbonyl compound will result in the formation of a single pyrazole product.
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Stepwise Synthesis: A stepwise approach where the hydrazone is first formed under controlled conditions and then cyclized can sometimes offer better regiocontrol.
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Directed Synthesis: Utilizing starting materials with strong electronic or steric biases can direct the reaction towards a single isomer.
Experimental Protocols
General Procedure for the Synthesis of a Substituted Pyrazole with Improved Regioselectivity using a Fluorinated Solvent
This protocol is a general guideline for the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine in 2,2,2-trifluoroethanol (TFE) to favor the formation of one regioisomer.
Materials:
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Unsymmetrical 1,3-diketone (1.0 eq)
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Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
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2,2,2-Trifluoroethanol (TFE)
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the unsymmetrical 1,3-diketone in TFE.
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Add the substituted hydrazine dropwise to the solution at room temperature.
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Heat the reaction mixture to reflux.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the TFE under reduced pressure using a rotary evaporator.
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Perform an aqueous work-up by diluting the residue with an appropriate organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the desired pyrazole regioisomer.
Visualizations
Troubleshooting Workflow for Pyrazole Synthesis
Caption: A troubleshooting workflow for common issues in pyrazole synthesis.
Mechanism of Regioisomer Formation
Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.
References
Purification of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride from crude reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride from a crude reaction mixture. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Overall Yield After Purification | - Incomplete reaction. - Product loss during extraction or filtration steps. - Suboptimal recrystallization conditions (e.g., wrong solvent, too much solvent, cooling too quickly). - Product adhering to the chromatography column. | - Monitor the reaction progress by TLC or LC-MS to ensure completion. - Minimize transfer steps and ensure complete transfer of solids. - Optimize recrystallization by screening different solvents and cooling protocols. - For column chromatography, ensure proper solvent polarity and consider using a silica gel deactivated with triethylamine. |
| Product is Colored (Yellow to Brown) | - Presence of oxidized impurities from the starting materials or reaction byproducts. - Thermal decomposition if the reaction or purification was conducted at high temperatures. | - Treat a solution of the crude product with activated charcoal before filtration and recrystallization. - Perform a short plug filtration through silica gel, eluting with a moderately polar solvent. - Ensure the purification process is carried out at the lowest effective temperatures. |
| Multiple Spots on TLC After Purification | - Incomplete separation of closely related impurities (e.g., regioisomers, starting materials). - Decomposition of the product on the silica gel plate. | - For column chromatography, use a shallower solvent gradient or an isocratic elution with an optimized solvent system. Consider using amine-functionalized silica gel. - For recrystallization, try a different solvent system or perform multiple recrystallizations. - Spot the TLC plate and develop it immediately to minimize on-plate decomposition. |
| Product is an Oil or Gummy Solid and Fails to Crystallize | - Presence of residual solvent. - Impurities depressing the melting point. - The compound may be hygroscopic. | - Dry the product under high vacuum for an extended period. - Attempt to precipitate the solid by dissolving the oil in a minimal amount of a good solvent (e.g., ethanol) and adding a poor solvent (e.g., diethyl ether or hexanes) dropwise. - Store the compound under an inert, dry atmosphere. |
| Poor Separation During Column Chromatography | - Incorrect choice of stationary phase. - Inappropriate solvent system polarity. | - For basic compounds like this amine salt, consider using neutral alumina or silica gel treated with triethylamine. - Systematically screen solvent systems with varying polarities using TLC to find the optimal eluent for separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials (e.g., a 1,3-diketone precursor and a hydrazine derivative), regioisomers if an unsymmetrical precursor is used, and byproducts from side reactions such as oxidation or incomplete cyclization.
Q2: What is the best method to purify this compound?
A2: Recrystallization is often the most effective and scalable method for purifying hydrochloride salts.[1] If recrystallization fails to remove certain impurities, column chromatography can be employed.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: For amine hydrochloride salts, polar protic solvents are generally a good starting point. Recommended solvents to screen include ethanol, methanol, isopropanol, or mixtures of these alcohols with water or an anti-solvent like diethyl ether or ethyl acetate.[2][3]
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography using a C18 column is a viable option, especially for polar compounds. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and identify any impurities. A sharp melting point range also indicates high purity.
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, methanol, water, and mixtures thereof). A suitable solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol provides a general procedure for purification using column chromatography.
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TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol or dichloromethane). Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine) to find a system that gives the desired product a retention factor (Rf) of approximately 0.3-0.4 and good separation from impurities.
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Column Packing: Prepare a slurry of silica gel in the least polar eluent and pack it into a column of appropriate size.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
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Elution: Begin eluting the column with the solvent system determined from the TLC analysis. You can use an isocratic elution or gradually increase the polarity of the eluent (gradient elution).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
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Drying: Dry the purified product under high vacuum.
Data Presentation
The following tables provide representative data for the purification of a substituted pyrazole amine. Actual results may vary depending on the scale of the reaction and the nature of the impurities.
Table 1: Recrystallization Solvent Screening (Qualitative)
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Methanol/Diethyl Ether | Soluble | Very Soluble | Fair (requires more anti-solvent) |
| Water | Very Soluble | Very Soluble | Poor |
Table 2: Typical Purification Outcomes
| Purification Method | Starting Purity (Approx.) | Final Purity (Approx.) | Typical Yield (%) |
| Single Recrystallization | 85-90% | >98% | 70-85% |
| Column Chromatography | 85-90% | >99% | 60-80% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Recrystallization of Pyrazole Salts
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the recrystallization of pyrazole salts.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing pyrazole salts?
A1: The choice of solvent is critical and depends on the specific pyrazole salt's polarity and counter-ion. Pyrazole salts are generally more polar than their freebase counterparts, which influences solvent selection.
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Single Solvents: For polar pyrazole salts, polar protic solvents are often a good starting point. Commonly used single solvents include ethanol, methanol, isopropanol, and water.[1] Acetone and ethyl acetate can also be effective for salts with intermediate polarity.[1]
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Mixed-Solvent Systems: A powerful technique involves dissolving the pyrazole salt in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly adding a "bad" anti-solvent (in which it is poorly soluble) until turbidity is observed.[1] Common and effective mixed-solvent systems include ethanol/water and hexane/ethyl acetate.[1]
Q2: My pyrazole salt is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to resolve this issue:
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Increase Solvent Volume: Add more of the "good" solvent to the hot solution. This lowers the saturation temperature, potentially allowing crystallization to occur at a temperature below the compound's melting point.[1]
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Slow Cooling: Ensure the solution cools as gradually as possible. Using an insulated container can promote slow cooling and prevent the rapid precipitation that leads to oiling.[1]
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Solvent System Modification: Experiment with a different solvent or mixed-solvent system. A solvent with a lower boiling point might be beneficial.[1]
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Seed Crystals: If a small amount of the pure, solid pyrazole salt is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]
Q3: How can I improve the yield of my recrystallized pyrazole salt?
A3: Low recovery is a common issue in recrystallization. To improve your yield, consider the following:
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Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to completely dissolve your crude product. Any excess solvent will retain more of your dissolved compound in the mother liquor upon cooling.[1]
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Thorough Cooling: Ensure the solution is cooled to a sufficiently low temperature, such as in an ice bath, to maximize the precipitation of the product. This is effective as long as the impurities remain dissolved.[1]
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Optimal Solvent Choice: The ideal solvent will exhibit high solubility for the pyrazole salt at elevated temperatures and very low solubility at cold temperatures.
Q4: How can I remove colored impurities during the recrystallization of my pyrazole salt?
A4: Colored impurities can often be effectively removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The activated charcoal adsorbs the colored impurities. However, it's important to be aware that the charcoal can also adsorb some of your desired product, which may result in a slightly lower yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated. | - Concentrate the solution by boiling off some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[1] |
| Crystallization happens too quickly. | The solution is too concentrated, or the cooling is too rapid. | - Add a small amount of additional hot solvent.- Ensure the solution cools slowly at room temperature before placing it in an ice bath.[2] |
| The resulting crystals are impure. | Insoluble impurities were not removed, or soluble impurities were trapped in the crystal lattice. | - Ensure the hot solution was filtered to remove any insoluble materials.- Wash the collected crystals with a small amount of the cold recrystallization solvent.- Perform a second recrystallization.[1] |
| The compound "oils out" instead of crystallizing. | The melting point of the pyrazole salt is below the boiling point of the solvent, or the solution is too concentrated. | - Re-heat the solution and add more solvent.- Try a different solvent with a lower boiling point.- Allow for very slow cooling.[1][2] |
| Low recovery of the pyrazole salt. | Too much solvent was used, or the solution was not cooled sufficiently. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the flask is thoroughly cooled in an ice bath.- Concentrate the mother liquor and attempt a second crop of crystals.[1] |
Quantitative Data
The selection of an appropriate solvent is paramount for successful recrystallization. The following table summarizes the solubility of the parent 1H-pyrazole in various solvents at different temperatures, which can serve as a useful starting point for selecting a solvent system for pyrazole salts, keeping in mind that the salt form will exhibit different solubility properties.
| Solvent | Temperature (°C) | Solubility |
| Water | 9.6 | 2.7 moles/L |
| Water | 24.8 | 19.4 moles/L |
| Cyclohexane | 31.8 | 0.577 moles/L |
| Cyclohexane | 56.2 | 5.86 moles/L |
| Benzene | 5.2 | 0.31 moles/1000mL |
| Benzene | 46.5 | 16.8 moles/1000mL |
Data sourced from ChemicalBook.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a Pyrazole Salt
This method is suitable when a single solvent is identified that has a high-temperature coefficient of solubility for the target pyrazole salt.
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Dissolution: Place the crude pyrazole salt in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol or isopropanol).[3]
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Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.
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Saturation: Continue to add small portions of the hot solvent until the pyrazole salt just completely dissolves.[1]
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Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Cooling: Allow the solution to cool slowly to room temperature for at least 20-30 minutes to maximize the formation of crystals.[1] Subsequently, place the flask in an ice bath to further promote crystallization.
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Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]
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Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization of a Pyrazole Salt
This technique is particularly useful when no single solvent provides the ideal solubility characteristics.
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Dissolution: Dissolve the crude pyrazole salt in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.[1]
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Addition of Anti-Solvent: While keeping the solution hot, slowly add a miscible "bad" anti-solvent (e.g., water or hexane) in which the pyrazole salt is poorly soluble, until the solution becomes slightly turbid.[1]
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Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
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Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the precipitation of the crystals.
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Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: A generalized workflow for the recrystallization of pyrazole salts.
Caption: A decision tree for troubleshooting the "oiling out" of pyrazole salts.
References
Troubleshooting low yield in multi-step pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in multi-step pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?
Low yields in multi-step pyrazole synthesis, particularly those employing methods like the Knorr synthesis, can arise from a variety of factors. The primary issues often revolve around the quality of starting materials and suboptimal reaction conditions. Key areas to investigate include the purity of the 1,3-dicarbonyl compound and the hydrazine derivative, as impurities can lead to unwanted side reactions.[1] The stability of the hydrazine derivative is also a crucial factor; it is advisable to use a freshly opened or purified reagent as they can degrade over time.[1] Additionally, reaction parameters such as stoichiometry, temperature, reaction time, solvent, and pH are critical and may require optimization.[1]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] To enhance the formation of a single desired isomer, consider modifying the reaction conditions. The choice of solvent can have a significant impact; for instance, fluorinated alcohols have been shown to improve regioselectivity compared to more common solvents like ethanol. Temperature can also be a critical factor in controlling the reaction's outcome.
Q3: My reaction mixture has turned a dark color. What is the cause and how can I resolve this?
Discoloration of the reaction mixture is a common observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself.[1] The reaction mixture can also become acidic, which may promote the formation of these colored byproducts.[1] To mitigate this, the addition of a mild base, such as sodium acetate, can be beneficial to neutralize the acid and lead to a cleaner reaction.[1] If colored impurities are present in the final product, they can often be removed during purification by treating the crude product with activated charcoal.[2]
Q4: My pyrazole product is difficult to purify. What are the recommended purification techniques?
The purification of pyrazole derivatives can be challenging due to the presence of side products and unreacted starting materials. The most common and effective purification methods are recrystallization and column chromatography.
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Recrystallization: This is a widely used technique for purifying solid pyrazole compounds. The choice of solvent is critical and depends on the polarity of the specific pyrazole derivative.[3] Common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[3] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also very effective.[3] For separating regioisomers, fractional recrystallization can be employed if the isomers exhibit different solubilities in a particular solvent system.[3]
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Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method.[4] A thorough screening of solvent systems using Thin Layer Chromatography (TLC) should be performed first to identify an eluent that provides the best separation of the desired product from impurities.[4]
Q5: What are some common side products in pyrazole synthesis and how can I identify them?
Besides the formation of regioisomers, other common side products in pyrazole synthesis include:
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Pyrazoline intermediates: These result from incomplete cyclization or aromatization.[2]
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Di-addition products: In some cases, two molecules of hydrazine may react with the dicarbonyl compound.[2]
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Hydrazone intermediates: Incomplete cyclization can lead to the isolation of the initial hydrazone.
These byproducts can be identified using a combination of chromatographic and spectroscopic techniques. TLC can indicate the presence of multiple components in the reaction mixture.[2] For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying the specific structures of the byproducts.[2] For example, in the ¹H-NMR spectrum of pyrazole, the proton at the C4 position typically appears as a triplet at around 6.37 ppm, while the protons at the C3 and C5 positions appear as a doublet at approximately 7.66 ppm.[5] The NH proton signal may be broad or absent due to tautomerism.[5]
Troubleshooting Guide: Low Product Yield
Low yield is a frequent issue in multi-step organic synthesis. This guide provides a systematic approach to troubleshooting low yields in pyrazole synthesis.
Logical Workflow for Troubleshooting Low Yield
References
Stability of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride in protic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride in protic solvents. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For extended storage, refrigeration at 2-8 °C is recommended.
Q2: In which common laboratory solvents is this compound likely to be most stable?
A2: While specific data for this compound is limited, based on the general stability of pyrazole derivatives, the following can be inferred:
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High Stability: Aprotic, non-polar solvents such as hexane and toluene are likely good choices for short-term experiments.
-
Moderate Stability: Aprotic, polar solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used. However, their purity is crucial, and long-term storage in these solvents should be evaluated.
-
Lower Stability: Protic solvents such as water, methanol, and ethanol may lead to lower stability due to the potential for solvolysis. The stability in these solvents should be experimentally determined.[1]
Q3: How can I monitor the stability of this compound in my solvent of choice?
A3: The stability of the compound in a specific solvent can be monitored using various analytical techniques:
-
UPLC-MS/MS: This is a highly sensitive method to separate the parent compound from potential degradation products and to track its concentration over time.[1]
-
¹H NMR Spectroscopy: NMR can be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products, which can also provide structural information about the degradants.[1]
Q4: Are there any known incompatibilities with other reagents?
Troubleshooting Guides
Issue 1: My solution of this compound in a protic solvent (e.g., water, methanol) is turning yellow or brown.
-
Potential Cause: Discoloration can be an indication of degradation. For amine-containing compounds, this could be due to oxidation or other complex degradation pathways, potentially accelerated by factors in the solvent or environment.
-
Troubleshooting Steps:
-
Protect from Light: Store the solution in amber vials or wrap the container in aluminum foil to minimize light exposure, which can catalyze degradation.[1]
-
Control Temperature: Avoid unnecessary heating. If elevated temperatures are required for an experiment, conduct a preliminary thermal stability study.[1]
-
Use High-Purity Solvents: Ensure that the solvents are of high purity and free from reactive impurities.[1]
-
Inert Atmosphere: For sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[1]
-
Issue 2: I am observing a loss of my compound over time in my analytical experiments (e.g., by LC-MS).
-
Potential Cause: The compound may be degrading in the chosen solvent. Protic solvents can facilitate degradation pathways like hydrolysis or solvolysis.
-
Troubleshooting Steps:
-
Conduct a Time-Point Analysis: Prepare a solution of the compound and analyze it at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours) to quantify the rate of degradation.[1]
-
Evaluate Solvent Choice: If significant degradation is observed, consider switching to a more stable solvent system, such as an aprotic solvent, if compatible with your experimental design.
-
Perform Forced Degradation Studies: To understand the degradation profile, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[2][3] This will help in identifying the likely degradation products and pathways.
-
Issue 3: I am observing a precipitate forming in my solution over time.
-
Potential Cause: This could be due to either the limited solubility of the compound in the chosen solvent at the experimental temperature or the formation of a less soluble degradation product.
-
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility of this compound in your chosen solvent at the experimental temperature.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by NMR, MS, or melting point) to determine if it is the original compound or a degradation product.[1]
-
Consider Co-solvents: If solubility is the issue, the use of a co-solvent system may be necessary.[1]
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Protic Solvents under Forced Degradation Conditions.
| Stress Condition | Solvent | Duration (hrs) | Temperature (°C) | % Assay of Parent Compound | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl in Water | 24 | 60 | 85.2 | 2 |
| 0.1 M HCl in Methanol | 24 | 60 | 81.5 | 3 | |
| Base Hydrolysis | 0.1 M NaOH in Water | 8 | 60 | 75.8 | 4 |
| 0.1 M NaOH in Methanol | 8 | 60 | 72.1 | 4 | |
| Oxidative | 3% H₂O₂ in Water | 24 | 25 | 90.1 | 1 |
| Thermal | Water | 48 | 80 | 92.5 | 1 |
| Methanol | 48 | 60 | 91.3 | 2 | |
| Photolytic | Water | 24 | 25 | 98.1 | 0 |
Note: This data is illustrative and should be confirmed by experimental studies.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in protic solvents.
1. Materials:
-
This compound
-
High-purity protic solvents (e.g., Water, Methanol, Ethanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials with septa
-
UPLC-MS/MS system
-
pH meter
2. Stock Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen protic solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
To a portion of the stock solution, add an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To a portion of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw samples at time points, neutralize with an equivalent amount of HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To a portion of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at time points and dilute for analysis.
-
-
Thermal Degradation:
-
Incubate a portion of the stock solution at an elevated temperature (e.g., 60-80°C).
-
Withdraw samples at time points and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a portion of the stock solution to a calibrated light source (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples at time points and dilute for analysis.
-
4. Sample Analysis:
-
Develop a stability-indicating UPLC-MS/MS method capable of separating the parent compound from all potential degradation products.
-
Analyze the stressed samples at each time point.
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to a "time zero" (T₀) sample.
-
Plot the percentage remaining versus time to determine the degradation profile.
-
Characterize any significant degradation products using MS/MS fragmentation patterns.
Visualizations
Caption: Hypothetical degradation pathway in a protic solvent.
Caption: Workflow for troubleshooting unexpected experimental results.
References
Preventing degradation of pyrazole compounds during workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of pyrazole compounds during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyrazole compounds during workup?
A1: Pyrazole compounds can be susceptible to several degradation pathways during workup, largely influenced by the specific substituents on the pyrazole ring and the reaction conditions. The most common pathways include:
-
Oxidation: The pyrazole ring and its substituents can be sensitive to oxidation, which can be initiated by atmospheric oxygen, residual oxidizing agents from the reaction, or trace metal ion catalysis.[1][2] This can lead to the formation of N-oxides or hydroxylated species.
-
Hydrolysis: Pyrazole derivatives containing hydrolyzable functional groups, such as esters or amides, can be cleaved under acidic or basic conditions during aqueous workup. The stability of the pyrazole ring itself can also be pH-dependent.[3][4]
-
Thermal Degradation: Many pyrazole compounds can decompose at elevated temperatures.[5] This is a critical consideration during steps that involve heating, such as solvent evaporation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of photosensitive pyrazole derivatives.[6][7]
Q2: I am observing a colored impurity in my purified pyrazole. What could be the cause and how can I remove it?
A2: Colored impurities often arise from the degradation of starting materials or the product itself, particularly through oxidation. Phenylhydrazine derivatives, common precursors in pyrazole synthesis, are known to be sensitive to air and light, which can lead to colored byproducts. To address this, you can:
-
Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, stir briefly, and then filter through celite to adsorb the colored impurities.
-
Recrystallization: This technique is often effective at removing colored impurities, which may have different solubility profiles and remain in the mother liquor.
-
Silica Gel Plug: For less polar compounds, dissolving your product in a minimal amount of a non-polar solvent and passing it through a short plug of silica gel can retain the more polar, colored impurities.
Q3: My pyrazole compound seems to be degrading on the silica gel column. What can I do?
A3: Basic pyrazole compounds can interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, and sometimes degradation. To mitigate this, consider the following:
-
Deactivating the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 1% in the eluent) or by pre-treating the silica with ammonia in methanol.
-
Using an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for the chromatography of basic compounds.
-
Reverse-Phase Chromatography: For compounds that are stable in aqueous-organic mixtures, reverse-phase chromatography (e.g., on a C18 column) can be an effective purification method.
Troubleshooting Guides
Issue 1: Low Yield Due to Degradation During Aqueous Workup
If you suspect your pyrazole compound is degrading during extraction or other aqueous procedures, consider the following troubleshooting steps.
Troubleshooting Workflow for Aqueous Workup
Caption: Troubleshooting logic for pyrazole degradation during aqueous workup.
Issue 2: Product Degradation During Solvent Evaporation
If you observe degradation after concentrating your product solution, thermal instability is a likely cause.
Troubleshooting Workflow for Solvent Evaporation
Caption: Troubleshooting pyrazole degradation during solvent evaporation.
Quantitative Data on Pyrazole Degradation
Forced degradation studies on the pyrazole-containing drug, Celecoxib, provide insight into the stability of the pyrazole scaffold under various stress conditions.
| Stress Condition | Temperature | Duration | % Degradation | Key Degradation Products |
| Acidic Hydrolysis (0.1 N HCl) | 40°C | 817 hours | ~3% | Minimal degradation observed.[1] |
| Alkaline Hydrolysis (0.1 N NaOH) | 40°C | 817 hours | ~3% | Minimal degradation observed.[1] |
| Oxidation (5% KMnO₄) | 80°C | 3 hours | Significant | Degradation observed.[2] |
| Oxidation (H₂O₂) | 23°C | 817 hours | ~22% | Oxidative degradation products.[1] |
| Thermal | 105°C | 24 hours | Not specified | Degradation under dry heat.[2] |
| Photolysis (UV light at 254 nm) | Not specified | Not specified | Complete | Photolytic degradation products.[6][7] |
| Long-term in river water | Room Temp. | 36 weeks | ~3% | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonic acid, 4-[1-(4-sulfoaminephenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid, and a hydroxylated derivative.[6][7] |
Experimental Protocols
Protocol 1: Stabilized Aqueous Workup of a Pyrazole Compound
This protocol provides a general procedure for an aqueous workup designed to minimize oxidative and pH-mediated degradation.
Experimental Workflow for Stabilized Workup
Caption: A generalized experimental workflow for a stabilized workup of pyrazole compounds.
Methodology:
-
Quenching the Reaction: After the reaction is complete, cool the mixture to room temperature. Quench any remaining reactive reagents as appropriate for the specific chemistry.
-
Addition of an Antioxidant: To mitigate oxidative degradation, consider adding a radical scavenger such as butylated hydroxytoluene (BHT) or a small amount of a reducing agent like ascorbic acid to the crude reaction mixture. The choice of antioxidant should be compatible with the product's structure and subsequent purification steps.
-
pH-Controlled Extraction:
-
Transfer the mixture to a separatory funnel.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a neutral buffer solution (e.g., phosphate-buffered saline at pH 7.0). For pyrazoles with basic or acidic handles, the pH of the aqueous phase should be adjusted to ensure the compound is in its neutral form to facilitate extraction into the organic layer, while avoiding strongly acidic or basic conditions.
-
-
Use of a Chelating Agent: If metal-catalyzed degradation is suspected, use an aqueous wash solution containing a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 1-10 mM) to sequester trace metal ions.
-
Drying and Solvent Removal: After separating the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure at a low temperature (e.g., a water bath at ≤ 30°C).
-
Inert Atmosphere: For highly sensitive compounds, performing the entire workup procedure under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents can provide additional protection against oxidation.
By implementing these strategies, researchers can significantly improve the recovery and purity of pyrazole compounds during workup. It is always recommended to perform a small-scale trial of any new workup procedure to ensure compatibility with the specific compound of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Removing Residual Solvent from 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the removal of residual solvents from 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride. The information is designed to help you address specific issues encountered during laboratory experiments and ensure the purity and stability of your compound.
Troubleshooting Guide
This section addresses common problems encountered during the solvent removal process.
Q1: My residual solvent level is still above the acceptable limit after drying in a standard vacuum oven. What should I do?
A: High levels of residual solvent after standard drying procedures can be caused by several factors, including insufficient drying time, inadequate temperature or vacuum, or the physical form of the solid trapping solvent molecules.
Potential Solutions:
-
Optimize Drying Conditions:
-
Extend Drying Time: Continue drying for an additional 12-24 hours and re-analyze the solvent content.[1]
-
Increase Temperature: If the compound is thermally stable, gradually increase the oven temperature in increments of 5-10°C. Be cautious, as excessive heat can cause degradation. It is crucial that the selected temperature is one at which the bulk drug is deemed stable.[2]
-
Improve Vacuum: Ensure your vacuum system is pulling a sufficiently low pressure (e.g., below 20 mbar) to facilitate the evaporation of the solvent.[1]
-
-
Solvent Displacement (Re-slurry):
-
Suspend the solid product in a volatile non-solvent in which the compound has very low solubility. The residual solvent will diffuse out of the solid and into the non-solvent.
-
Filter the solid and wash it with fresh, cold non-solvent.
-
Dry the resulting solid under vacuum. This is particularly effective for removing high-boiling solvents like DMF or DMSO.
-
-
Consider Advanced Techniques:
Q2: I am observing product degradation (e.g., color change, impurity formation) when trying to remove a high-boiling point solvent.
A: This indicates that the required drying temperature is too high for the thermal stability of this compound. The goal is to remove the solvent using less harsh conditions.
Potential Solutions:
-
Lower the Temperature, Increase the Time: Revert to a lower, safer temperature and compensate by significantly extending the drying time under a high vacuum.[1]
-
Azeotropic Removal: If the residual solvent forms an azeotrope with a more volatile, lower-boiling solvent, you can add the second solvent and remove the mixture by evaporation (e.g., using a rotary evaporator before final vacuum drying).[4] For example, toluene is often used to azeotropically remove water.[4]
-
Pre-treatment with a Benign Solvent: A pre-treatment with a solvent like ethanol can facilitate the removal of other, more difficult solvents.[5] After pre-treatment, the more volatile ethanol can be removed under milder conditions.[5]
Q3: My product is a sticky solid or an oil, which seems to be trapping the solvent. How can I dry it effectively?
A: A non-crystalline or amorphous solid has a less ordered structure, which can physically trap solvent molecules, making them difficult to remove by simple drying.[1] The key is to induce crystallization.
Potential Solutions:
-
Trituration: Add a non-solvent and stir or sonicate the mixture vigorously. This can break up the sticky material and encourage the formation of a crystalline, filterable solid.
-
Recrystallization: Dissolve the product in a minimal amount of a suitable hot solvent (or solvent mixture) and allow it to cool slowly to form well-defined crystals. This process is highly effective at excluding solvent and other impurities from the crystal lattice.
-
Anti-Solvent Precipitation: Dissolve the oily product in a good solvent, then slowly add a non-solvent to precipitate the product as a solid. Filter and dry the resulting solid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard method for drying this compound?
A: The most common and recommended starting method is drying in a vacuum oven . This technique reduces the solvent's boiling point by lowering the pressure, allowing for efficient removal at a temperature that does not compromise the stability of the compound.[2][3] Typical conditions are a temperature of at least 20°C and a reduced pressure of 100 mbar or below.[1]
Q2: How can I identify and quantify the residual solvent in my sample?
A: The standard industry method for identifying and quantifying residual solvents in pharmaceutical products is Headspace Gas Chromatography (GC) , often coupled with a Mass Spectrometry (MS) detector.[6] This method is outlined in the United States Pharmacopeia (USP) chapter <467>.[6][7] An alternative method is direct thermal desorption followed by GC/MS analysis, which requires very little sample preparation.[8]
Q3: What are the acceptable limits for common residual solvents in pharmaceutical compounds?
A: The International Council for Harmonisation (ICH) guideline Q3C provides permissible daily exposures and concentration limits for residual solvents.[6] Solvents are grouped into three classes based on their toxicity.
| Solvent Name | Class | Concentration Limit (ppm) |
| Dichloromethane | 2 | 600 |
| Toluene | 2 | 890 |
| Methanol | 2 | 3,000 |
| Acetonitrile | 2 | 410 |
| N,N-Dimethylformamide (DMF) | 2 | 880 |
| Dimethyl sulfoxide (DMSO) | 2 | 5,000 |
| Ethanol | 3 | 5,000 |
| Acetone | 3 | 5,000 |
| Isopropanol | 3 | 5,000 |
| This table summarizes common solvents used in pyrazole synthesis; it is not exhaustive.[5][6] |
Q4: Can I use a chemical drying agent (desiccant) like sodium sulfate to remove residual organic solvent from my final solid product?
A: No, this is not an effective method. Anhydrous inorganic salts like sodium sulfate or magnesium sulfate are used to remove dissolved water from organic solutions (liquids) before the solvent is evaporated.[4] They work by forming hydrates but cannot remove trapped organic solvent molecules from a solid crystalline matrix.
Experimental Protocols
Protocol 1: Enhanced Vacuum Drying
-
Place a thin layer of the this compound powder in a suitable glass dish (e.g., a crystallization dish or watch glass).
-
Place the dish in a vacuum oven.
-
Heat the oven to a moderate temperature (e.g., 40-50°C). Do not exceed the known decomposition temperature of the compound.
-
Apply vacuum, aiming for a pressure below 20 mbar.[1]
-
Dry for at least 24 hours.[1]
-
To ensure all solvent is removed, release the vacuum with dry nitrogen, take a sample for analysis, and then continue drying if necessary.
Protocol 2: Solvent Displacement via Re-slurry
-
Choose a volatile non-solvent in which your compound is practically insoluble (e.g., heptane, diethyl ether).
-
In a flask, add the compound and approximately 10 volumes of the non-solvent (e.g., 10 mL of non-solvent for every 1 g of compound).
-
Stir the resulting slurry at room temperature for 1-2 hours.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of fresh, cold non-solvent.
-
Transfer the solid to a vacuum oven and dry according to Protocol 1.
Protocol 3: Vacuum Hydration (for stubborn entrapped solvents)
This is a specialized technique and should be considered when other methods fail.
-
Place the compound in a vacuum oven.
-
Place a small, open container of distilled water inside the oven, away from the product.
-
Heat the oven to a mild temperature (e.g., 30-40°C).
-
Apply a gentle vacuum. The water vapor will create a humid atmosphere. The water molecules will displace the trapped organic solvent molecules from the crystal lattice.[2][3]
-
Hold under these conditions for 12-24 hours.
-
Remove the container of water.
-
Dry the product under a high vacuum at a suitable temperature to remove the absorbed water, as described in Protocol 1.[2]
Visual Guides
Caption: Troubleshooting workflow for high residual solvent.
Caption: Decision tree for selecting a drying method.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 3. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Residual Solvent Analysis Information | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. uspnf.com [uspnf.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride stability under acidic and basic conditions
This technical support center provides guidance on the stability of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride under acidic and basic conditions for researchers, scientists, and drug development professionals. The information provided is based on general principles of pyrazole chemistry and forced degradation studies. Experimental verification is crucial to determine the specific stability profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the pyrazole ring in this compound under acidic and basic conditions?
A1: The pyrazole ring is generally considered to be a stable aromatic heterocycle. However, under forcing conditions, it can be susceptible to degradation. The N-1 and C-4 positions of the pyrazole ring can be susceptible to oxidative processes.[1] While the ring itself is relatively resistant to hydrolysis, the overall stability of the molecule will be influenced by the substituents.
Q2: How does the 4-amino group influence the stability of the molecule?
A2: The 4-amino group is a potential site for oxidative degradation. Amines can be oxidized to form various products, including N-oxides and hydroxylamines. The presence of the amino group can also influence the electron density of the pyrazole ring, potentially affecting its susceptibility to electrophilic attack.
Q3: What are the likely degradation pathways for this compound under acidic and basic conditions?
-
Hydrolysis: Although the pyrazole ring is generally stable, extreme pH and high temperatures might lead to ring-opening, though this is less common.
-
Oxidation: The primary degradation pathway is likely to be oxidation of the pyrazole ring (at the N-1 or C-4 position) or the 4-amino group, especially in the presence of oxygen or oxidizing agents.[1]
-
Rearrangement: Under certain conditions, rearrangement of the pyrazole ring or its substituents could occur.
A hypothetical degradation pathway is illustrated in the diagram below.
Q4: Are there any predicted degradation products?
A4: Based on general chemical principles, potential degradation products could include hydroxylated pyrazoles, N-oxides, or products resulting from the cleavage of the pyrazole ring. The identification of actual degradation products requires experimental analysis, such as mass spectrometry.
Troubleshooting Guide
Q1: I am not observing any degradation of this compound in my initial forced degradation studies. What should I do?
A1: If you do not observe degradation, consider increasing the severity of the stress conditions. This can include:
-
Increasing the concentration of the acid or base.
-
Increasing the temperature.
-
Extending the duration of the study.
-
For oxidative degradation, increasing the concentration of the oxidizing agent (e.g., hydrogen peroxide).
Q2: I am seeing multiple peaks in my chromatogram after the degradation study. How do I know which are degradation products?
A2: To distinguish degradation products from other peaks (e.g., impurities in the starting material, excipients), you should:
-
Run a chromatogram of the undegraded sample as a control.
-
Use a photodiode array (PDA) detector to compare the UV spectra of the peaks. Degradation products often have similar chromophores to the parent compound.
-
Employ mass spectrometry (MS) to identify the mass of the parent peak and the potential degradation products.
Q3: My mass balance in the stability study is low. What could be the reason?
A3: A low mass balance can indicate several issues:
-
Some degradation products may not be eluting from your chromatography column.
-
Degradation products may not be detected by your analytical method (e.g., they lack a UV chromophore).
-
The compound may be precipitating out of solution.
-
Volatile degradation products may have formed and evaporated.
Consider using a different analytical column, adjusting your mobile phase, or using a more universal detection method like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector if UV detection is insufficient.
Experimental Protocols
A forced degradation study is essential to determine the intrinsic stability of this compound.[1] Below is a general protocol that can be adapted for your specific experimental setup.
Objective: To evaluate the stability of this compound under acidic and basic hydrolytic stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector and a suitable C18 column
-
LC-MS system for identification of degradation products
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 N HCl and/or at an elevated temperature (e.g., 60 °C).
-
Before analysis, neutralize the samples with an appropriate amount of NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Follow the same sampling and analysis procedure as for acid hydrolysis.
-
If no degradation is observed, repeat the experiment with 1 N NaOH and/or at an elevated temperature.
-
Neutralize the samples with an appropriate amount of HCl before analysis.
-
-
Control Sample: Maintain a sample of the stock solution in the same solvent at the same temperature as the stressed samples to serve as a control.
-
Analysis:
-
Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Quantify the amount of the parent compound remaining at each time point.
-
If significant degradation is observed, use LC-MS to identify the mass of the degradation products.
-
Data Presentation
Quantitative data from the stability studies should be summarized in tables for easy comparison.
Table 1: Stability of this compound under Acidic Conditions
| Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 N HCl, RT | 0 | 100.0 | 0.0 | 0 |
| 2 | 99.5 | 0.5 | 1 | |
| 4 | 99.0 | 1.0 | 1 | |
| 8 | 98.2 | 1.8 | 2 | |
| 24 | 96.5 | 3.5 | 2 | |
| 1 N HCl, 60°C | 0 | 100.0 | 0.0 | 0 |
| 2 | 92.1 | 7.9 | 3 | |
| 4 | 85.3 | 14.7 | 4 | |
| 8 | 75.6 | 24.4 | 4 |
Table 2: Stability of this compound under Basic Conditions
| Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 N NaOH, RT | 0 | 100.0 | 0.0 | 0 |
| 2 | 98.7 | 1.3 | 1 | |
| 4 | 97.5 | 2.5 | 2 | |
| 8 | 95.3 | 4.7 | 2 | |
| 24 | 91.8 | 8.2 | 3 | |
| 1 N NaOH, 60°C | 0 | 100.0 | 0.0 | 0 |
| 2 | 88.4 | 11.6 | 4 | |
| 4 | 79.2 | 20.8 | 5 | |
| 8 | 68.9 | 31.1 | 5 |
Visualizations
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Scaling Up the Synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride
Welcome to the technical support center for the synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scale-up?
A1: The most prevalent and scalable synthesis follows a three-step sequence:
-
Formation of 1,5-Dimethyl-1H-pyrazole: This is typically achieved through the cyclocondensation of methylhydrazine with a suitable 1,3-dicarbonyl compound. A major challenge at this stage is controlling the regioselectivity to favor the desired 1,5-dimethyl isomer over the 1,3-dimethyl isomer.
-
Nitration: The 1,5-dimethyl-1H-pyrazole is then nitrated at the 4-position using a mixture of nitric acid and sulfuric acid to yield 1,5-dimethyl-4-nitro-1H-pyrazole.
-
Reduction and Salt Formation: The final step involves the reduction of the nitro group to an amine, followed by the formation of the dihydrochloride salt. Catalytic hydrogenation is a common method for the reduction.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Scaling up this synthesis requires careful consideration of several safety hazards:
-
Use of Hydrazine Derivatives: Methylhydrazine is toxic and potentially explosive.[1] All handling should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Both the initial pyrazole formation and the nitration step can be highly exothermic, posing a risk of thermal runaway.[1] Adequate cooling and controlled addition of reagents are critical.
-
Nitration Hazards: The use of concentrated nitric and sulfuric acids is hazardous. The reaction can be violent if not properly controlled, and there is a risk of forming unstable byproducts. Continuous flow reactors can offer a safer alternative to batch processing for nitration reactions at scale.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable, and hydrogenation catalysts like Palladium on carbon (Pd/C) can be pyrophoric, especially after use when exposed to air.[2][3][4][5] Proper handling and inerting procedures are essential.
Q3: How can I control the regioselectivity to obtain the 1,5-dimethyl-1H-pyrazole isomer?
A3: Achieving high regioselectivity for the 1,5-dimethyl isomer is a known challenge. The reaction of methylhydrazine with unsymmetrical 1,3-dicarbonyl compounds often yields a mixture of regioisomers. Strategies to improve selectivity include:
-
Choice of Starting Materials: While acetylacetone is commonly used, alternative 1,3-dicarbonyl synthons might offer better regiocontrol.
-
Reaction Conditions: Optimization of solvent, temperature, and pH can influence the isomeric ratio. Some studies suggest that the use of arylhydrazine hydrochlorides can favor the 1,3-regioisomer, while the free hydrazine may lead to the 1,5-regioisomer.[6]
-
Purification: If a mixture is obtained, fractional distillation can be a viable method for separating the 1,3- and 1,5-dimethylpyrazole isomers, provided their boiling points are sufficiently different.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 1,5-Dimethyl-1H-pyrazole
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the reaction is monitored to completion (e.g., by GC or TLC).- Consider increasing the reaction time or temperature, but be mindful of potential side reactions. |
| Side Reactions | - Optimize the reaction temperature and reagent addition rate to minimize the formation of byproducts.- Ensure the purity of starting materials, as impurities can lead to undesired reactions. |
| Product Loss During Workup | - Optimize the extraction solvent and the number of extractions.- If the product is volatile, minimize evaporation steps or use a rotary evaporator under controlled vacuum. |
| Formation of Isomeric Mixture | - Refer to the FAQ on controlling regioselectivity.- If separation is necessary, develop a robust fractional distillation or chromatographic method. |
Problem 2: Issues During the Nitration of 1,5-Dimethyl-1H-pyrazole
| Potential Cause | Troubleshooting Step |
| Incomplete Nitration | - Ensure the nitrating agent is of sufficient concentration and quantity.- The reaction may require a longer reaction time or a slightly elevated temperature. However, temperature control is critical to avoid runaway reactions. |
| Formation of Di-nitrated or Other Byproducts | - Strictly control the stoichiometry of the nitrating agent.- Maintain the recommended reaction temperature; overheating can lead to side reactions. |
| Product Not Precipitating Upon Quenching | - Ensure the quench is performed at a low temperature (e.g., on an ice bath).- If the product is soluble in the aqueous acidic mixture, neutralization may be required to precipitate the product. Subsequent extraction with a suitable organic solvent might be necessary. |
| Runaway Reaction | - Immediate Action: Stop reagent addition and apply maximum cooling.- Prevention: Ensure slow, controlled addition of the pyrazole to the cooled nitrating mixture. Use a reactor with adequate cooling capacity and a safety blast shield. For larger scales, consider using a continuous flow setup. |
Problem 3: Challenges in the Reduction of 1,5-Dimethyl-4-nitro-1H-pyrazole and Dihydrochloride Salt Formation
| Potential Cause | Troubleshooting Step |
| Incomplete Reduction | - Check the activity of the catalyst (e.g., Pd/C). Use fresh catalyst if necessary.- Ensure sufficient hydrogen pressure and adequate agitation for good mixing of the three phases (solid catalyst, liquid substrate solution, and hydrogen gas).- The reaction may require a longer duration or a higher catalyst loading. |
| Catalyst Poisoning | - Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds).- Pre-treatment of the starting material may be necessary. |
| Difficulty in Isolating the Dihydrochloride Salt | - After the reduction is complete and the catalyst is filtered off, ensure the solution is sufficiently concentrated before adding hydrochloric acid.- Use a suitable solvent for precipitation. Isopropanol or ethanol are often good choices for precipitating amine hydrochloride salts.[7]- Cooling the solution after adding HCl can improve the yield of the precipitated salt. |
| Product Purity Issues | - The crude dihydrochloride salt may be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/ether).[7]- Washing the filtered salt with a cold, non-polar solvent can help remove organic impurities. |
Experimental Protocols
Synthesis of 1,5-Dimethyl-1H-pyrazole (Illustrative)
This protocol is a general representation and requires optimization for regioselectivity and scale.
-
To a cooled (0-5 °C) solution of methylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol), slowly add acetylacetone (1.0 eq) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by GC or TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product, which may be a mixture of 1,5- and 1,3-dimethylpyrazole, can be purified by fractional distillation.
Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole
-
In a reactor equipped with efficient cooling and stirring, prepare a mixture of concentrated sulfuric acid and nitric acid, and cool it to 0-5 °C.
-
Slowly add the purified 1,5-dimethyl-1H-pyrazole to the cooled acid mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) until the reaction is complete (monitor by HPLC or TLC).
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried.
Synthesis of this compound
-
In a pressure vessel, dissolve 1,5-dimethyl-4-nitro-1H-pyrazole in a suitable solvent (e.g., methanol or ethanol).
-
Carefully add a catalytic amount of Pd/C (e.g., 5-10 mol%).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the mixture with vigorous stirring until the reaction is complete (monitor by HPLC or TLC for the disappearance of the starting material).
-
Cool the reactor, vent the hydrogen, and purge with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry in the air. Keep it wet with solvent.
-
To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol or ether) to precipitate the dihydrochloride salt.
-
Collect the precipitated solid by filtration, wash with a cold solvent (e.g., ether), and dry under vacuum.
Quantitative Data Summary
| Parameter | Synthesis of 3,5-Dimethylpyrazole[8][9] | Nitration of Dimethylpyrazole (Illustrative) | Reduction of Nitropyrazole (Illustrative) |
| Scale | 0.5 mole | Lab Scale | Lab Scale |
| Yield | 77-81% | Typically >80% | Typically >90% |
| Purity | Crystalline solid, m.p. 107-108 °C | Requires recrystallization | Requires recrystallization of the salt |
| Key Reagents | Hydrazine sulfate, Acetylacetone | Nitric Acid, Sulfuric Acid | H₂, Pd/C |
| Solvent | Aqueous NaOH, Ether | - | Methanol or Ethanol |
| Temperature | ~15 °C | 0-10 °C (addition), RT (reaction) | RT to 50 °C |
| Reaction Time | ~1.5 hours | 1-3 hours | 4-24 hours |
Note: The data for the nitration and reduction steps are illustrative and will vary depending on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Overall synthetic workflow.
Logical Relationship of Troubleshooting in Nitration
Caption: Troubleshooting logic for nitration.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 3. scilit.com [scilit.com]
- 4. scite.ai [scite.ai]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 1,5-Dimethyl-4-{[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl-idene)eth-yl]amino}-2-phenyl-1H-pyrazol-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scribd.com [scribd.com]
Validation & Comparative
Comparative Guide to HPLC Purity Analysis of 1,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride, a key building block in the synthesis of various pharmaceutical compounds.
Introduction to Analytical Challenges
This compound is a polar, water-soluble compound. Its analysis by reversed-phase HPLC (RP-HPLC), the most common mode of HPLC, can be challenging due to its limited retention on non-polar stationary phases.[1][2][3] This guide compares two robust RP-HPLC methods, Method A (a standard C18 column-based method) and Method B (an alternative method using a C8 column), to provide a framework for selecting an optimal analytical strategy. The comparison will be based on key performance parameters such as resolution, peak symmetry, and retention time.
Experimental Protocols
Detailed methodologies for the two comparative HPLC methods are presented below. These protocols are designed to be a starting point for method development and validation.
Method A: Standard Reversed-Phase (C18) Method
This method utilizes a C18 stationary phase, which is widely used in reversed-phase chromatography for its strong hydrophobic retention.[1][2]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: 1 mg/mL of this compound dissolved in Mobile Phase A.
Method B: Alternative Reversed-Phase (C8) Method
This method employs a C8 stationary phase, which provides less hydrophobic retention than a C18 column and can be advantageous for more polar compounds.[1]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C8, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: 1 mg/mL of this compound dissolved in Mobile Phase A.
Comparative Data Presentation
The following table summarizes the hypothetical performance data for the two HPLC methods. This data is for illustrative purposes to highlight the expected differences in performance. "Impurity 1" and "Impurity 2" represent potential process-related impurities that are commonly encountered in the synthesis of pyrazole derivatives.
| Parameter | Method A (C18) | Method B (C8) |
| Retention Time (Main Peak) (min) | 8.5 | 7.2 |
| Resolution (Main Peak / Impurity 1) | 2.1 | 1.8 |
| Resolution (Main Peak / Impurity 2) | 3.5 | 2.9 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Theoretical Plates (Main Peak) | 12,000 | 10,500 |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity analysis.
Logical Comparison of Methods
The selection between Method A and Method B depends on the specific requirements of the analysis. The following diagram outlines the decision-making process.
References
Confirming the Identity of Synthesized Pyrazole Derivatives: A Comparative Guide to Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a critical step. This guide provides a comparative overview of mass spectrometry for the structural elucidation of pyrazole derivatives, supported by experimental data and protocols. It also contrasts this technique with other common analytical methods.
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Accurate structural confirmation is therefore paramount to ensure the validity of research findings and the safety and efficacy of potential drug candidates. Mass spectrometry serves as a powerful analytical tool for this purpose, providing precise molecular weight determination and valuable structural insights through fragmentation analysis.[3][4]
Mass Spectrometry Analysis of Pyrazole Derivatives
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions.[3] When analyzing a synthesized pyrazole derivative, this technique provides two primary pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.
Common ionization techniques for pyrazole derivatives include Electron Impact (EI) and Electrospray Ionization (ESI).[4]
-
Electron Impact (EI): This is a high-energy ionization technique that causes extensive fragmentation. While this can make the molecular ion peak less abundant, the resulting fragmentation pattern is highly reproducible and provides detailed structural information.[5][6] EI is particularly useful for volatile and thermally stable pyrazole derivatives.[7]
-
Electrospray Ionization (ESI): A softer ionization technique, ESI is well-suited for a broader range of pyrazole derivatives, including those that are less volatile or thermally labile.[7][8][9] It typically produces a prominent protonated molecule [M+H]+ or other adduct ions, making molecular weight determination straightforward.[9][10] Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation.[1][8]
The fragmentation of the pyrazole ring is a key diagnostic feature. Common fragmentation pathways involve the cleavage of the nitrogen-nitrogen bond and the expulsion of small neutral molecules like HCN.[5][11] The specific fragmentation pattern is highly dependent on the substituents on the pyrazole ring.[11][12]
Table 1: Common Fragmentation Patterns in Mass Spectrometry of Pyrazole Derivatives
| Ionization Type | Common Process | Resulting Fragments | Significance |
| Electron Impact (EI) | Ring Cleavage | Loss of N2, HCN, RCN (where R is a substituent) | Provides information on the core pyrazole structure and its substituents.[11][13] |
| Benzylic Cleavage | Fragmentation at bonds adjacent to aromatic substituents | Helps to identify and locate substituents on the pyrazole ring. | |
| Electrospray (ESI-MS/MS) | Protonated Molecule Fragmentation | Loss of substituents, ring opening | Confirms the connectivity of the molecule and the nature of the substituents.[8] |
| Retro-Diels-Alder Reaction | Cleavage of the pyrazole ring into smaller charged fragments | Can provide evidence for the substitution pattern on the ring. |
Experimental Protocol: Mass Spectrometry
A generalized protocol for the analysis of pyrazole derivatives by mass spectrometry is as follows:
1. Sample Preparation:
-
Prepare a dilute solution of the synthesized pyrazole derivative, typically around 1 mg/mL, in a high-purity solvent such as methanol, acetonitrile, or a mixture with water.[4][14]
-
The choice of solvent will depend on the solubility of the compound and the ionization technique to be used.[4]
-
For direct infusion into the mass spectrometer, it is crucial to filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could block the instrument's tubing.[14]
-
For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is injected into the HPLC system which is coupled to the mass spectrometer.[15]
2. Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration compound to ensure high mass accuracy.[4]
-
Select the appropriate ionization mode (e.g., ESI positive, ESI negative, or EI). ESI is generally preferred for its broad applicability to many pyrazole derivatives.[4]
-
Optimize the ion source parameters, such as capillary voltage, cone voltage, and gas flow rates, to achieve the maximum signal intensity for the analyte.[4]
3. Data Acquisition:
-
Acquire the mass spectrum in full scan mode to detect all ions within a specified mass range.
-
For more detailed structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or protonated molecule) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[9]
Visualization of a Typical Fragmentation Pathway
The following diagram illustrates a generalized fragmentation pathway for a substituted pyrazole derivative under electron impact mass spectrometry.
References
- 1. Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. | Semantic Scholar [semanticscholar.org]
- 2. CBPDdb: a curated database of compounds derived from Coumarin–Benzothiazole–Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ms-textbook.com [ms-textbook.com]
- 11. BiblioBoard [openresearchlibrary.org]
- 12. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. organomation.com [organomation.com]
A Comparative Guide to the Reactivity of 1,5-Dimethyl- vs. 1,3-Dimethyl Pyrazole Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric dimethyl pyrazole amines: 1,3-dimethyl-1H-pyrazol-5-amine and 1,5-dimethyl-1H-pyrazol-4-amine. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as building blocks in the synthesis of novel pharmaceutical compounds and other functional materials. This document summarizes key reactivity differences, provides experimental protocols for characteristic reactions, and presents quantitative data where available.
Introduction to Isomeric Pyrazole Amines
1,3-Dimethyl-1H-pyrazol-5-amine and 1,5-dimethyl-1H-pyrazol-4-amine are structurally related heterocyclic amines that exhibit significant differences in their chemical behavior due to the position of the amino group on the pyrazole ring. The location of the amino group influences the electron density distribution within the aromatic ring and the steric accessibility of reactive sites, thereby dictating the outcome of various chemical transformations.
Table 1: Physical and Spectroscopic Properties
| Property | 1,3-Dimethyl-1H-pyrazol-5-amine | 1,5-Dimethyl-1H-pyrazol-4-amine |
| CAS Number | 3524-32-1 | 121983-36-6 |
| Molecular Formula | C₅H₉N₃ | C₅H₉N₃ |
| Molecular Weight | 111.15 g/mol [1] | 111.15 g/mol [2] |
| Appearance | White to light yellow crystalline powder | Not specified |
| ¹H NMR (CDCl₃, δ) | 5.76 (s, 1H, H-4), 3.58 (s, 3H, N-CH₃), 2.22 (s, 3H, C-CH₃) | Data not readily available |
| ¹³C NMR (CDCl₃, δ) | Data not readily available | Data not readily available |
Comparative Reactivity Analysis
The primary distinction in reactivity between the two isomers lies in the nucleophilicity of the exocyclic amino group and the susceptibility of the pyrazole ring to electrophilic substitution.
Reactivity of the Amino Group
The amino group in 5-aminopyrazoles is generally considered to be highly reactive, participating readily in reactions such as acylation, alkylation, and diazotization. In contrast, the amino group at the C-4 position is expected to have different reactivity due to its electronic environment.
-
1,3-Dimethyl-1H-pyrazol-5-amine: The amino group at the C-5 position is highly nucleophilic, readily undergoing reactions with a variety of electrophiles. This high reactivity is attributed to the electron-donating nature of the pyrazole ring, which enhances the electron density on the exocyclic nitrogen.
-
1,5-Dimethyl-1H-pyrazol-4-amine: While specific experimental data is limited, the amino group at the C-4 position is anticipated to be less nucleophilic than its C-5 counterpart. This is because the C-4 position is less influenced by the electron-donating effects of the ring nitrogens compared to the C-5 position.
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic attack. The position of substitution is directed by the existing substituents.
-
1,3-Dimethyl-1H-pyrazol-5-amine: The C-4 position is the most activated site for electrophilic substitution due to the directing effects of the two methyl groups and the amino group.
-
1,5-Dimethyl-1H-pyrazol-4-amine: The C-3 position is the most likely site for electrophilic substitution, influenced by the directing effects of the adjacent methyl and amino groups.
Key Experimental Comparisons
Synthesis of the Isomers
Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine: A common route involves the cyclocondensation of 3-aminocrotononitrile with methylhydrazine.
Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine
-
To a solution of 3-aminocrotononitrile (16.5 g, 0.2 mol) in n-pentanol (40 mL), slowly add methylhydrazine (12.9 g, 0.28 mol).
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After completion, remove n-pentanol and excess methylhydrazine by distillation under reduced pressure.
-
Dissolve the resulting beige precipitate in heptane (150 mL) and filter.
-
Dry the filtrate under vacuum at 40 °C to yield 1,3-dimethyl-1H-pyrazol-5-amine as a beige solid.
Synthesis of 1,5-Dimethyl-1H-pyrazol-4-amine: Detailed experimental procedures for the synthesis of 1,5-dimethyl-1H-pyrazol-4-amine are not well-documented in publicly available literature, which presents a significant gap in directly comparing its reactivity. General methods for the synthesis of 4-aminopyrazoles often involve the reduction of a corresponding 4-nitro or 4-azo pyrazole derivative.
Acylation of the Amino Group
Acylation of the exocyclic amino group is a fundamental reaction to assess its nucleophilicity.
Experimental Protocol: Acylation of 1,3-Dimethyl-1H-pyrazol-5-amine
-
Dissolve 1,3-dimethyl-1H-pyrazol-5-amine (1.11 g, 10 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Add triethylamine (1.5 mL, 11 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (0.78 g, 10 mmol) in anhydrous dichloromethane (5 mL).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide.
-
Purify the product by recrystallization or column chromatography.
A similar protocol would be employed for the acylation of 1,5-dimethyl-1H-pyrazol-4-amine to provide a direct comparison of yields and reaction times.
Table 2: Expected Reactivity in Acylation
| Reactant | Expected Product | Relative Reactivity |
| 1,3-Dimethyl-1H-pyrazol-5-amine | N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide | High |
| 1,5-Dimethyl-1H-pyrazol-4-amine | N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide | Moderate |
Diazotization and Sandmeyer Reaction
The diazotization of the amino group to form a diazonium salt, followed by a Sandmeyer reaction to introduce a substituent, is a key transformation that highlights the utility of these amines.
Experimental Protocol: Diazotization and Sandmeyer Reaction of 1,3-Dimethyl-1H-pyrazol-5-amine
-
Diazotization:
-
Dissolve 1,3-dimethyl-1H-pyrazol-5-amine (1.11 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (3 mL) while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction (Chlorination):
-
In a separate flask, dissolve copper(I) chloride (1.2 g, 12 mmol) in concentrated hydrochloric acid (5 mL) at room temperature.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 5-chloro-1,3-dimethyl-1H-pyrazole by column chromatography.
-
The same procedure would be applied to 1,5-dimethyl-1H-pyrazol-4-amine to compare the efficiency of diazonium salt formation and subsequent substitution.
Cyclization Reactions
5-Aminopyrazoles are valuable precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry.
Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine
-
A mixture of 1,3-dimethyl-1H-pyrazol-5-amine (1.11 g, 10 mmol) and formamide (20 mL) is heated at 180-190 °C for 4 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
The ability of 1,5-dimethyl-1H-pyrazol-4-amine to participate in similar cyclization reactions to form pyrazolo[4,3-c]pyridines would be a key point of comparison.
Summary and Outlook
The reactivity of 1,3-dimethyl-1H-pyrazol-5-amine is well-characterized, showcasing a highly nucleophilic amino group and a propensity for electrophilic substitution at the C-4 position. This makes it a versatile building block for a wide range of derivatives, particularly fused heterocyclic systems.
In contrast, the reactivity of 1,5-dimethyl-1H-pyrazol-4-amine is significantly less explored in the available literature. Based on general principles of pyrazole chemistry, its amino group is expected to be less reactive, and electrophilic substitution would likely occur at the C-3 position.
Future work should focus on:
-
Developing and publishing a reliable synthetic route to 1,5-dimethyl-1H-pyrazol-4-amine.
-
Conducting direct comparative studies of the two isomers under identical reaction conditions to obtain quantitative data on their reactivity.
-
Exploring the unique synthetic possibilities offered by the reactivity profile of 1,5-dimethyl-1H-pyrazol-4-amine.
This comparative guide highlights the importance of positional isomerism in determining the chemical reactivity of substituted pyrazoles. A deeper understanding of these differences will undoubtedly facilitate the rational design and synthesis of novel molecules with desired properties for various applications in research and development.
References
Pyrazole-Based Inhibitors: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous clinically approved drugs and investigational agents.[1][2][3] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity against various biological targets.[1][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-based inhibitors, focusing on their application as anticancer agents, particularly as kinase inhibitors. The information is presented to facilitate the rational design and development of next-generation pyrazole-based therapeutics.
Comparative Analysis of Inhibitory Potency
The inhibitory potential of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core and its appended functionalities. The following tables summarize the in vitro inhibitory activities of representative pyrazole-based compounds against various cancer-related protein kinases and cancer cell lines.
Table 1: SAR of Pyrazole-Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | Key Structural Features | IC50 (µM) | Reference |
| 1 (5h) | BRAFV600E | 5-phenyl-1H-pyrazole with niacinamide moiety | 0.33 | [5] |
| 2 (10d) | BRAFV600E | 4,5-dihydro-1H-pyrazole with thiazole moiety | 0.05 | |
| 3 (27e) | BRAFV600E | 4,5-dihydropyrazole with niacinamide moiety | 0.20 | [6] |
| 4 (50) | EGFR, VEGFR-2 | Fused pyrazole derivative | 0.09 (EGFR), 0.23 (VEGFR-2) | [1] |
| 5 (43) | PI3 Kinase | Pyrazole carbaldehyde derivative | Potent inhibitor (IC50 not specified) | [1] |
| 6 (9c) | JNK-1 | Pyrazole with amide group | < 10 | [7] |
| 7 (10a) | JNK-1 | Pyrazole with amide group | < 10 | [7] |
| 8 (10d) | JNK-1 | Pyrazole with amide group | < 10 | [7] |
| Ruxolitinib | JAK1, JAK2 | Pyrazole linked to a pyrrolo[2,3-d]pyrimidine | ~0.003 (for both) | [4] |
Key SAR Insights from Table 1:
-
BRAF Inhibitors: The presence of a niacinamide or thiazole moiety attached to the pyrazole core appears crucial for potent BRAFV600E inhibition.[5][6] Dihydropyrazole derivatives also show significant activity.[6]
-
Multi-Kinase Inhibitors: Fused pyrazole systems can exhibit potent inhibitory activity against multiple kinases, such as EGFR and VEGFR-2, suggesting a broader application for these scaffolds.[1]
-
JNK Inhibitors: An amide group is a recurring feature in potent pyrazole-based JNK-1 inhibitors.[7]
-
JAK Inhibitors: The linkage of a pyrazole ring to another heterocyclic system, like pyrrolo[2,3-d]pyrimidine in Ruxolitinib, can lead to highly potent and selective inhibitors.[4]
Table 2: Antiproliferative Activity of Pyrazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | Key Structural Features | IC50 (µM) | Reference |
| 1 (5h) | WM266.4 | Melanoma | 5-phenyl-1H-pyrazole with niacinamide moiety | 2.63 | [5] |
| 1 (5h) | A375 | Melanoma | 5-phenyl-1H-pyrazole with niacinamide moiety | 3.16 | [5] |
| 2 (10d) | WM266.4 | Melanoma | 4,5-dihydro-1H-pyrazole with thiazole moiety | 0.12 | |
| 2 (10d) | MCF-7 | Breast Cancer | 4,5-dihydro-1H-pyrazole with thiazole moiety | 0.16 | |
| 3 (27e) | WM266.4 | Melanoma | 4,5-dihydropyrazole with niacinamide moiety | 0.89 (GI50) | [6] |
| 4 (50) | HepG2 | Liver Cancer | Fused pyrazole derivative | 0.71 | [1] |
| 5 (43) | MCF7 | Breast Cancer | Pyrazole carbaldehyde derivative | 0.25 | [1] |
| 6 (29) | HepG2 | Liver Cancer | Pyrazolo[1,5-a]pyrimidine | 10.05 | [1] |
| 7 (31) | A549 | Lung Cancer | Pyrazole-based hybrid heteroaromatic | 42.79 | [1] |
| 8 (32) | A549 | Lung Cancer | Pyrazole-based hybrid heteroaromatic | 55.73 | [1] |
Key SAR Insights from Table 2:
-
The in vitro antiproliferative activity generally correlates with the enzymatic inhibitory potency. For instance, potent BRAFV600E inhibitors show significant activity against melanoma cell lines harboring this mutation.[5][6]
-
Substitutions on the pyrazole ring significantly influence cytotoxicity. For example, compound 10d with a thiazole moiety demonstrates sub-micromolar activity against both melanoma and breast cancer cell lines.
-
The nature of the heterocyclic system fused or linked to the pyrazole core plays a critical role in determining the anticancer spectrum.[1]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of pyrazole-based inhibitors. Specific details may vary between individual studies.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reagents and Materials: Recombinant human kinase, substrate peptide, ATP (adenosine triphosphate), assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the assay buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate) or consumed ATP is quantified using a suitable detection method (e.g., luminescence, fluorescence).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the MTT solution is added to each well, and the plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Visualizing SAR and Biological Context
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Key signaling pathways in cancer targeted by pyrazole-based inhibitors.
Caption: General workflow for the discovery and optimization of pyrazole-based inhibitors.
Caption: Key structure-activity relationship points on the pyrazole scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and 3D-QSAR studies of novel 4,5-dihydro-1H-pyrazole niacinamide derivatives as BRAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-amino-1,5-dimethylpyrazole
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-amino-1,5-dimethylpyrazole is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact the speed and success of a research program. This guide provides a detailed comparison of three alternative synthetic routes to this compound, presenting quantitative data, experimental protocols, and visual representations of the chemical transformations.
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for three distinct synthetic pathways to 4-amino-1,5-dimethylpyrazole:
| Parameter | Route 1: Nitration and Reduction | Route 2: Reduction of Azo-Pyrazole | Route 3: Curtius Rearrangement |
| Starting Material | 1,5-Dimethylpyrazole | 4-Arylazo-1,5-dimethylpyrazole | 1,5-Dimethylpyrazole-4-carboxylic acid |
| Overall Yield | ~70-80% (estimated) | High | Good to High |
| Number of Steps | 2 | 2 (including azo-precursor synthesis) | 1 (one-pot) |
| Reaction Time | Nitration: ~1.5-3 h; Reduction: 4-12 h | Azo formation: ~4-5 h; Reduction: ~1-2 h | ~4-6 h |
| Reaction Temperature | Nitration: 0-50°C; Reduction: RT to reflux | Azo formation: Reflux; Reduction: 50°C | 90-100°C |
| Key Reagents | Nitric acid, Sulfuric acid, SnCl₂/HCl or Pd/C, H₂ | Substituted aniline, NaNO₂, Hydrazine hydrate | Diphenylphosphoryl azide (DPPA), Benzyl alcohol |
| Cost of Reagents | Generally low to moderate | Low to moderate | High (DPPA can be expensive) |
| Safety Concerns | Use of strong acids and nitrating agents; handling of flammable hydrogen gas for catalytic hydrogenation. | Handling of potentially carcinogenic aromatic amines and diazonium salts. | Potential for explosive acyl azide intermediates (minimized in one-pot procedures with DPPA).[1] |
Synthetic Route 1: Nitration and Subsequent Reduction
This classical two-step approach involves the electrophilic nitration of the pyrazole ring at the C4 position, followed by the reduction of the nitro group to the desired amine.
Experimental Protocol
Step 1: Synthesis of 1,5-dimethyl-4-nitropyrazole
A one-pot, two-step nitration can be adapted from the synthesis of 4-nitropyrazole.[2] To a stirred solution of 1,5-dimethylpyrazole (1.0 eq) in concentrated sulfuric acid (2.1 eq) at room temperature, a mixture of fuming nitric acid (1.5 eq) and fuming sulfuric acid (3.0 eq) is added dropwise, maintaining the temperature at 50°C. The reaction is stirred for 1.5 hours. The mixture is then carefully poured onto crushed ice, and the precipitated product is filtered, washed with cold water, and dried to yield 1,5-dimethyl-4-nitropyrazole.
Step 2: Reduction of 1,5-dimethyl-4-nitropyrazole to 4-amino-1,5-dimethylpyrazole
Method A: Catalytic Hydrogenation
1,5-dimethyl-4-nitropyrazole (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford 4-amino-1,5-dimethylpyrazole.
Method B: Reduction with Tin(II) Chloride
To a solution of 1,5-dimethyl-4-nitropyrazole (1.0 eq) in ethanol, an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) is added.[3] The mixture is heated to reflux for 4 hours. After cooling, the reaction is quenched with a 10% aqueous sodium hydroxide solution until the tin salts precipitate.[4] The product is then extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 4-amino-1,5-dimethylpyrazole.
References
A Comparative Analysis of Catalysts for Pyrazole Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of pyrazoles—a core scaffold in many biologically active compounds—is a critical process. The choice of catalyst plays a pivotal role in determining the efficiency, regioselectivity, and environmental footprint of the synthesis. This guide provides a comparative analysis of various catalytic systems for pyrazole synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.
The Knorr pyrazole synthesis, first reported in 1883, remains a foundational method, typically involving the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] However, the field has evolved significantly, with the development of a diverse array of catalysts, including homogeneous, heterogeneous, metal-based, and metal-free systems, each offering distinct advantages.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various catalysts in pyrazole synthesis, highlighting key parameters such as yield, reaction time, and temperature.
Table 1: Heterogeneous Catalysts for Pyrazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Controlled conditions | Not specified | Short | 95 | [2] |
| Amberlyst-70 | Hydrazines/Hydrazides, 1,3-Diketones | Water | Room Temperature | Not specified | Not specified | [2] |
| NaCoMo (3D platelike ternary-oxo-cluster) | Sulfonyl hydrazides, 1,3-Diketones | Not specified | Not specified | Not specified | up to 99 | [2] |
| Nickel-based heterogeneous catalyst | Hydrazine, Acetophenone derivatives, Aldehyde derivatives | Ethanol | Room Temperature | 3 hours | Good to Excellent | [3] |
| SrFe12O19 magnetic nanoparticles | Aromatic aldehydes, Malononitrile, Phenyl hydrazine | Solvent-free | Not specified | Short | High | [4] |
| Solid-phase vinyl alcohol (SPVA) | Aromatic aldehydes, Malononitrile, Phenyl hydrazine | Solvent-free | Not specified | Not specified | Not specified | [4] |
Table 2: Homogeneous Catalysts for Pyrazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Glacial Acetic Acid | Acetylacetone, Hydrazine Hydrate | Water | < 50 | 3 hours | > 90 | [5] |
| Silver Triflate (AgOTf) (1 mol%) | Trifluoromethylated ynones, Aryl/Alkyl hydrazines | Not specified | Room Temperature | 1 hour | up to 99 | [2] |
| Copper Triflate / --INVALID-LINK-- | α,β-Ethylenic ketone, p-(4-(tert-butyl)phenyl) hydrazine | Not specified | Not specified | Not specified | Not specified | [2] |
| RuH2(PPh3)3CO / Xantphos / Piperidinium acetate | 2-alkyl-1,3-diols, Hydrazines | tert-Amyl alcohol | Not specified | Not specified | 68 | [6] |
| Molecular Iodine | Sulfonyl hydrazides, 1,3-Diketones, Sodium sulfinates | Not specified | Mild conditions | Not specified | Not specified | [2] |
| p-Toluenesulfonic acid (p-TSA) | Cyclic β-diketones, Aryl glyoxal, Arylhydrazones | Not specified | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: Synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine) using Glacial Acetic Acid[1]
-
Materials : Ethyl acetoacetate, phenylhydrazine, glacial acetic acid.
-
Procedure :
-
Slowly add ethyl acetoacetate to phenylhydrazine. Note that this addition is exothermic.[1]
-
Heat the reaction mixture under reflux for 1 hour.[1]
-
Cool the resulting syrup in an ice bath to induce crystallization of the crude product.[1]
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolone.[1]
-
Protocol 2: Synthesis of Pyrazoles using a Heterogeneous Nickel-Based Catalyst[3]
-
Materials : Acetophenone (0.1 mol), hydrazine (0.1 mol), solid Nickel-based heterogeneous catalyst (10 mol%), benzaldehyde, Ethanol (10 mL).
-
Procedure :
-
Charge a round bottom flask with acetophenone, hydrazine, and the nickel-based catalyst in ethanol.
-
Stir the mixture for 30 minutes at room temperature.
-
Add benzaldehyde dropwise to the reaction mixture.
-
Continue stirring for 3 hours at room temperature.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst can be recovered for reuse.[3]
-
Protocol 3: Knorr Pyrazole Synthesis from a Ketoester[7]
-
Materials : Ethyl benzoylacetate (~3 mmol, limiting reagent), hydrazine (~6 mmol, 2 equivalents), 1-propanol (solvent).
-
Procedure :
-
Combine ethyl benzoylacetate and hydrazine in 1-propanol.
-
Heat the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, isolate the pyrazole product. This specific reaction yields a pyrazolone, which exists in tautomeric equilibrium with the pyrazole form.[7]
-
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental setups is crucial for understanding and optimizing pyrazole synthesis.
Caption: General mechanism of the Knorr pyrazole synthesis.[1]
The Knorr synthesis is a cornerstone of pyrazole chemistry.[1] It proceeds via the initial condensation of a hydrazine with one of the carbonyl groups of a 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1] The reaction is typically acid-catalyzed.[1][8]
Caption: A typical experimental workflow for pyrazole synthesis.
This generalized workflow outlines the key steps involved in a typical laboratory synthesis of pyrazoles, from the initial mixing of reactants to the final characterization of the purified product.
Conclusion
The synthesis of pyrazoles has been significantly advanced by the development of a wide range of catalytic systems. Heterogeneous catalysts offer advantages in terms of reusability and ease of separation, contributing to more sustainable and cost-effective processes.[2][3][9] Homogeneous catalysts, on the other hand, often provide high efficiency and selectivity under mild conditions.[2][6] Recent research has also focused on metal-free catalytic systems, which are attractive from an environmental and economic perspective.[2][10] The choice of the optimal catalyst will depend on the specific substrates, desired product characteristics, and process constraints. This guide provides a starting point for researchers to navigate the diverse landscape of catalysts for pyrazole synthesis and to select the most appropriate system for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Advantages of using the dihydrochloride salt in experimental assays
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that significantly influences a compound's performance in experimental assays and its potential for further development. Among the various salt forms, the dihydrochloride salt is a frequently employed strategy for molecules with two or more basic centers.[1] This guide provides an objective comparison of dihydrochloride salts with their free base or other salt alternatives, supported by experimental data and detailed protocols.
Enhanced Physicochemical Properties of Dihydrochloride Salts
The conversion of a weakly basic free base into a dihydrochloride salt can profoundly alter its physicochemical properties, offering significant advantages in experimental settings.[1] These improvements are primarily centered around solubility, stability, and dissolution rate.
Superior Aqueous Solubility
One of the most significant advantages of using a dihydrochloride salt is the substantial increase in aqueous solubility.[1][2] This is particularly crucial for in vitro assays that require the compound to be in solution to interact with its biological target. The ionic nature of the salt allows for more favorable interactions with water molecules, leading to enhanced solubility. For instance, the conversion of a preclinical candidate, IIIM-290, to its hydrochloride salt resulted in a 45-fold improvement in aqueous solubility.[2] Similarly, the hydrochloride salt of the GABAkine KRM-II-81 demonstrated a 13 to 14-fold increase in water solubility compared to its free base.[3]
Improved Stability
Dihydrochloride salts often exhibit greater physical and chemical stability compared to their corresponding free bases.[1][4] This enhanced stability can lead to a longer shelf-life and prevent degradation of the API during storage and experimentation.[1] The protonation of the basic functional groups in the salt form reduces their nucleophilicity and susceptibility to degradation reactions.[4] However, it is important to note that salt formation is not a universal guarantee of improved stability, as the introduction of a counterion can sometimes introduce new degradation pathways.[1]
Faster Dissolution Rate
A higher dissolution rate is another key advantage of dihydrochloride salts, which is closely linked to their enhanced solubility.[1][5] A faster dissolution rate is critical for achieving the necessary therapeutic concentrations in various in vitro and in vivo models.[1] Studies comparing different salt forms of haloperidol demonstrated that the hydrochloride salt exhibited higher dissolution rates at higher pHs compared to the free base.[5]
Comparative Data: Dihydrochloride Salt vs. Free Base
The following tables summarize the quantitative improvements observed when converting a free base to a hydrochloride salt form.
Table 1: Aqueous Solubility Enhancement
| Compound | Form | Aqueous Solubility | Fold Increase | Reference |
| IIIM-290 | Free Base | ~8.6 µg/mL | - | [2] |
| IIIM-290 | Hydrochloride | Not specified, but 45-fold increase | 45 | [2] |
| KRM-II-81 | Free Base | 467.5 ± 1 µg/mL | - | [3] |
| KRM-II-81 | Hydrochloride | 5563 ± 15 µg/mL | ~12 | [3] |
| Elacestrant | Free Base | 0.00035 mg/mL | - | [6] |
| Elacestrant | Dihydrochloride | 25 mg/mL | ~71,428 | [6] |
Table 2: Comparative Stability Profile of H-Lys-Gly-OH
| Parameter | H-Lys-Gly-OH HCl | H-Lys-Gly-OH (Free Base) | Rationale |
| Purity after 6 months at 25°C/60% RH | > 97% | < 95% | The free base is more prone to degradation.[4] |
| Purity after 6 months at 40°C/75% RH | > 95% | < 90% | Accelerated conditions highlight the lower stability of the free base.[4] |
| Hygroscopicity (Weight gain at 80% RH) | < 2% | > 5% | Salts are generally less hygroscopic than their corresponding free bases.[4] |
| Aqueous Solution Stability (pH 7.4, 37°C, 24h) | > 98% remaining | ~95% remaining | The protonated amino groups in the salt form are less reactive in solution.[4] |
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the properties of different salt forms.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[7]
-
Preparation: An excess amount of the dihydrochloride salt or free base is added to a vial containing a specific volume of purified water or a relevant buffer solution.
-
Equilibration: The vials are sealed and agitated in a mechanical shaker or on a rotating wheel at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable filter (e.g., 0.22 µm) to remove any undissolved solids.
-
Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated based on the measured concentration and any dilution factors.
Solid-State Stability Assessment
This protocol assesses the chemical stability of the salt form under accelerated conditions.
-
Sample Preparation: A known quantity of the dihydrochloride salt and the free base are placed in separate, appropriate containers (e.g., glass vials).
-
Storage Conditions: The samples are stored under controlled temperature and humidity conditions (e.g., 40°C / 75% relative humidity) for a specified duration (e.g., 1, 3, and 6 months).
-
Time Points: At each time point, a sample is withdrawn for analysis.
-
Analysis: The purity of the sample is determined by HPLC. The appearance of any new peaks indicates the formation of degradation products.
-
Comparison: The purity of the stored samples is compared to that of a sample stored under controlled, non-accelerated conditions (e.g., 5°C).
Hygroscopicity Determination
This experiment measures the tendency of a substance to absorb moisture from the air.[4]
-
Sample Preparation: A pre-weighed amount of the dihydrochloride salt or free base is placed in a tared container.
-
Exposure: The open container is placed in a humidity chamber with a controlled relative humidity (e.g., 80% RH) and temperature (e.g., 25°C).
-
Weight Measurement: The weight of the sample is monitored at regular intervals until a constant weight is achieved.
-
Calculation: The percentage of weight gain is calculated to determine the hygroscopicity of the compound.
Visualizing Key Concepts
Diagrams can help illustrate the fundamental principles and workflows discussed.
Dissociation of a Dihydrochloride Salt in Water
Workflow for Salt Form Comparison
Impact of Salt Form on Bioavailability
Conclusion
The use of dihydrochloride salts in experimental assays offers significant advantages, primarily through the enhancement of aqueous solubility, stability, and dissolution rate. These improved physicochemical properties can lead to more reliable and reproducible data in a variety of in vitro and in vivo experimental models. While the benefits are substantial, it is essential to conduct thorough experimental comparisons, as outlined in this guide, to select the optimal form of a drug candidate for further development. The potential for phenomena such as the common-ion effect, which can suppress dissolution in certain environments, should also be considered during these evaluations.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel Anti-inflammatory Agent Against Industry Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the anti-inflammatory activity of a novel therapeutic agent against well-established drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. By leveraging standardized in-vitro and in-vivo assays, researchers can objectively assess the potency and efficacy of their compound, providing crucial data for further development.
Comparative Performance Data
The following tables summarize the anti-inflammatory activities of standard drugs in key assays. These values serve as a benchmark for evaluating a new chemical entity.
Table 1: In-Vitro COX-1 and COX-2 Enzyme Inhibition
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary mechanism for many anti-inflammatory drugs. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The ratio of COX-1/COX-2 IC50 is an indicator of the drug's selectivity for the COX-2 isoform, which is associated with inflammation, versus the COX-1 isoform, which is involved in gastrointestinal and platelet function.[1][2][3]
| Drug | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Ibuprofen | Non-selective NSAID | 12 | 80 | 0.15[1] |
| Indomethacin | Non-selective NSAID | 0.0090 | 0.31 | 0.029[1] |
| Celecoxib | COX-2 selective NSAID | 82 | 6.8 | 12[1] |
| Diclofenac | NSAID | 0.076 | 0.026 | 2.9[1] |
| Meloxicam | NSAID | 37 | 6.1 | 6.1[1] |
Table 2: In-Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of inflammation in immune cells like macrophages. This assay measures the ability of a drug to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Dexamethasone, a corticosteroid, is a potent inhibitor of these pathways.[4][5][6]
| Drug | Target Pathway | Typical IC50 Range for Cytokine Inhibition |
| Dexamethasone | Glucocorticoid Receptor | 0.1 nM - 10 µM[7] |
| NSAIDs (general) | COX pathway | Varies depending on specific NSAID and cytokine |
Table 3: In-Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a standard in-vivo assay to assess acute inflammation. The ED50 value represents the dose of the drug required to reduce the paw swelling by 50%. A lower ED50 indicates greater in-vivo efficacy.
| Drug | Class | ED50 (mg/kg, p.o.) |
| Indomethacin | NSAID | 3[8] |
| Naproxen | NSAID | 15[9] |
| Ibuprofen | NSAID | Data varies |
| Celecoxib | NSAID | Data varies |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data.
In-Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.
Principle: The activity of COX enzymes is measured by monitoring the conversion of a substrate (e.g., arachidonic acid) to prostaglandins. The inhibitory effect of the test compound is determined by quantifying the reduction in prostaglandin production.
Methodology:
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer containing a heme cofactor, the respective COX enzyme, and the test compound at various concentrations is prepared.
-
Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Incubation: The reaction is incubated for a specific time at a controlled temperature (e.g., 37°C).
-
Termination: The reaction is stopped by adding a quenching agent.
-
Quantification: The amount of prostaglandin (e.g., PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
In-Vitro LPS-Induced Cytokine Release Assay in Macrophages
This cell-based assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Principle: Macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) are stimulated with LPS to induce the expression and release of cytokines. The inhibitory effect of the test compound on cytokine production is measured.
Methodology:
-
Cell Culture: Macrophages are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-incubated with various concentrations of the test compound for a defined period (e.g., 1 hour).
-
Stimulation: LPS is added to the wells to induce an inflammatory response. Control wells without LPS are also included.
-
Incubation: The cells are incubated for a specified duration (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using ELISA.
-
Data Analysis: The IC50 values for the inhibition of each cytokine are calculated.
In-Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.
Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound or a vehicle control is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before carrageenan injection.
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each dose of the test compound at each time point. The ED50 value is then determined.
Mandatory Visualizations
Diagrams illustrating key signaling pathways and experimental workflows provide a clear visual representation of the underlying biological processes and experimental design.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajmc.com [ajmc.com]
- 4. Corticosteroids alleviate lipopolysaccharide‐induced inflammation and lung injury via inhibiting NLRP3‐inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profound Effects of Dexamethasone on the Immunological State, Synthesis and Secretion Capacity of Human Testicular Peritubular Cells [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Acute and chronic anti-inflammatory properties of [2,2-dimethyl-6-(4- chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Assay Validation for Pyrazole Compound Screening
For researchers, scientists, and drug development professionals, the careful selection and validation of in vitro assays are paramount for the successful screening of pyrazole compounds. This guide provides an objective comparison of commonly employed biochemical and cell-based assays, complete with experimental data, detailed protocols, and visual workflows to inform your screening strategy.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide array of biological targets, particularly protein kinases.[1] Effective screening of these compounds requires robust and validated in vitro assays to determine their potency, selectivity, and cellular activity. This guide focuses on two primary categories of assays: biochemical assays that measure direct target interaction and cell-based assays that assess the compound's effect in a more physiologically relevant context.
Comparative Analysis of In Vitro Assays
The selection of an appropriate assay depends on the specific research question, the target of interest, and the desired throughput. Here, we compare a widely used biochemical assay, the ADP-Glo™ Kinase Assay, with a standard cell-based cytotoxicity assay, the MTT assay.
Assay Principle and Performance Comparison
| Feature | ADP-Glo™ Kinase Assay (Biochemical) | MTT Assay (Cell-Based) |
| Principle | Measures kinase activity by quantifying the amount of ADP produced in a kinase reaction through a luminescent signal.[2] | Measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[3] |
| Primary Output | IC50 (half-maximal inhibitory concentration) - a measure of inhibitor potency against a purified enzyme.[2] | IC50 (half-maximal inhibitory concentration) - a measure of the compound's ability to reduce cell viability.[3] |
| Typical Z'-Factor | Generally high ( > 0.7), indicating a large separation between positive and negative controls and suitability for high-throughput screening (HTS).[4][5] | Variable, can be lower than biochemical assays (often 0.4 - 0.7 is considered acceptable for cell-based assays), and can be influenced by cell type and assay conditions.[4] |
| Advantages | - Direct measurement of target inhibition.- High sensitivity and wide dynamic range.- Amenable to HTS.[2] | - Provides information on cellular cytotoxicity.- Inexpensive and widely used.- Reflects the compound's effect in a cellular context, including cell permeability. |
| Disadvantages | - Does not provide information on cell permeability or off-target effects in a cellular environment. | - Indirect measure of cell viability.- Can be confounded by compounds that affect cellular metabolism without being cytotoxic.- Less sensitive than luminescent assays.[6] |
Performance Data for Pyrazole Compounds
The following table summarizes the inhibitory activities of selected pyrazole-containing compounds from various studies. It is important to note that these values are compiled from different sources and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound ID | Target Kinase(s) | Assay Type | Cell Line (for cellular assays) | IC50 (µM) | Reference |
| Compound 1 | Akt1 | Biochemical (unspecified) | - | 0.061 | [7] |
| Compound 1 | - | Cellular (Antiproliferative) | HCT116 | 7.76 | [7] |
| Compound 1 | - | Cellular (Antiproliferative) | OVCAR-8 | 9.76 | [7] |
| Compound 24 | CDK1 | Biochemical (unspecified) | - | 2.38 | [7] |
| Compound 24 | - | Cellular (Antiproliferative) | HepG2 | 0.05 | [7] |
| Compound 25 | CDK1 | Biochemical (unspecified) | - | 1.52 | [7] |
| Compound 25 | - | Cellular (Antiproliferative) | HCT116 | 0.035 | [7] |
| Compound 18c | VEGFR2 | Biochemical (unspecified) | - | 0.218 | [8] |
| Compound 18c | - | Cellular (Antitumor) | HL60 | 8.43 | [8] |
| Compound 18g | HER2 | Biochemical (unspecified) | - | 0.496 | [8] |
| Compound 18g | - | Cellular (Antitumor) | MDA-MB-231 | 4.07 | [8] |
Note: The discrepancy often observed between biochemical and cellular IC50 values can be attributed to factors such as cell permeability, compound metabolism, and engagement of the compound with the target in a complex cellular environment.[7]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.
Biochemical Assay: ADP-Glo™ Kinase Assay Protocol
This protocol outlines the steps for determining the IC50 of a pyrazole compound against a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Pyrazole compound stock solution (in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (for controls).
-
Add 2 µL of a solution containing the kinase and its substrate.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubation: Mix the plate and incubate at room temperature for 60 minutes.[9]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[2]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[2]
Cell-Based Assay: MTT Cytotoxicity Assay Protocol
This protocol describes the steps to assess the cytotoxic effect of a pyrazole compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT116, MCF-7)
-
Cell culture medium
-
Pyrazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Workflows and Signaling Pathways
Diagrams are essential for understanding complex experimental processes and biological pathways.
Many pyrazole compounds function by inhibiting protein kinases involved in critical signaling pathways that drive cell proliferation and survival. The JAK-STAT and MAPK/ERK pathways are common targets.
Conclusion
The validation of in vitro assays is a critical step in the drug discovery pipeline for pyrazole compounds. A multi-faceted approach that combines robust biochemical assays for direct target interaction with cell-based assays to assess cellular efficacy is essential.[9] By carefully selecting and validating assays, researchers can confidently identify and prioritize true positive hits for further development, ultimately reducing the risk of costly failures in later stages. This guide provides a framework for comparing and selecting the most appropriate assays for your pyrazole compound screening campaigns.
References
- 1. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Is Your MTT Assay the Right Choice? [promega.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Structure Confirmation: Comparing Experimental and Predicted NMR Spectra
In the realm of chemical research and drug development, the unambiguous confirmation of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. The comparison of experimentally acquired NMR data with computationally predicted spectra offers a powerful and increasingly accessible method for structure verification and elucidation. This guide provides an objective comparison of methodologies, presents supporting data, and outlines detailed protocols for researchers, scientists, and drug development professionals.
Quantitative Comparison of NMR Prediction Methods
The accuracy of predicted NMR spectra is a critical factor in their utility for structure confirmation. Various software packages and algorithms are available, each with its own strengths and weaknesses. The table below summarizes key performance metrics for different prediction approaches. These values represent typical deviations between predicted and experimental chemical shifts.
| Prediction Method / Software | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Key Features & Considerations |
| Empirical (Database-driven) | |||
| Mnova NMRPredict (HOSE Code & Machine Learning)[1][2] | 0.1 - 0.3 | 1.0 - 5.0 | Fast and generally accurate for common structural motifs.[1] Accuracy depends on the quality and size of the underlying database.[2] |
| ACD/Labs NMR Predictor Suite[3] | 0.1 - 0.3 | 1.0 - 5.0 | Offers prediction for various nuclei (1H, 13C, 15N, 19F, 31P) and allows for training with in-house data to improve accuracy for novel compounds.[3] |
| nmrdb.org (HOSE Code)[2] | 0.2 - 0.4 | 1.5 - 6.0 | A free online tool that provides a convincing real-time NMR spectrum simulation.[2] |
| ChemDraw (ChemNMR) | 0.2 - 0.5 | 2.0 - 7.0 | Estimates chemical shifts based on additivity rules for available substructures.[2] |
| Quantum Mechanical (Ab initio) | |||
| Gaussian | < 0.1 (with proper functional/basis set) | < 1.0 (with proper functional/basis set) | Computationally intensive but can be highly accurate, especially for novel structures not well-represented in databases. |
| Machine Learning-Based Approaches | |||
| Multitask Machine Learning Frameworks[4][5] | Varies | Varies | Can predict molecular structure directly from 1D NMR spectra, showing high accuracy within top predictions for molecules up to 19 heavy atoms.[4][5] |
Note: The accuracy of predictions can be influenced by factors such as the solvent used, temperature, and the presence of conformational flexibility in the molecule.
Experimental and Computational Protocols
A robust comparison relies on high-quality experimental data and a systematic prediction and analysis workflow.
Experimental Protocol for Acquiring High-Quality NMR Data
-
Sample Preparation:
-
Ensure the sample is pure. Impurities can complicate spectral analysis.
-
Choose an appropriate deuterated solvent that fully dissolves the sample. The choice of solvent can affect chemical shifts.
-
Prepare the sample at a suitable concentration. Too low a concentration will result in a poor signal-to-noise ratio, while high concentrations can lead to line broadening.
-
Filter the sample to remove any particulate matter.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer for better signal dispersion and sensitivity.[6]
-
Tune and match the probe for the nucleus being observed to ensure optimal signal transmission and detection.[7]
-
Calibrate the 90° pulse width to ensure accurate signal excitation.[7]
-
Lock onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
-
Data Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).[8]
-
Phase the spectrum correctly to obtain pure absorption lineshapes.[8]
-
Perform baseline correction to ensure accurate integration.[8]
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Pick the peaks to obtain a list of chemical shifts.[8]
-
Computational Protocol for NMR Spectra Prediction and Comparison
-
Structure Input:
-
Draw the proposed chemical structure in the chosen NMR prediction software.[3]
-
-
Prediction Parameters:
-
Select the desired nucleus (e.g., 1H, 13C).
-
Specify the solvent to match the experimental conditions.
-
Set the spectrometer frequency (MHz) to match the experimental setup.
-
-
Spectrum Prediction:
-
Run the prediction algorithm to generate the theoretical NMR spectrum.[1]
-
-
Comparison and Analysis:
-
Visually overlay the predicted and experimental spectra for a qualitative comparison.[3]
-
Generate a table comparing the experimental and predicted chemical shifts.
-
Calculate statistical metrics to quantify the agreement between the two spectra. Common metrics include:
-
For more complex datasets, consider using advanced statistical methods like Principal Component Analysis (PCA) to identify differences.[10][11]
-
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for comparing experimental NMR data with predicted spectra for the purpose of confirming a chemical structure.
Caption: Workflow for NMR-based structure confirmation.
This comprehensive approach, combining meticulous experimental work with the power of computational prediction, provides a high degree of confidence in the structural assignment of molecules, a critical step in chemical research and development.
References
- 1. Download NMR Predict - Mestrelab [mestrelab.com]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 9. idc-online.com [idc-online.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride, a pyrazole derivative that necessitates careful management as hazardous chemical waste. Adherence to these protocols, in conjunction with institutional and local regulations, is essential for maintaining a safe research environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Required PPE:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be inspected before use.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[3][4][5]
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, a NIOSH-approved respirator should be used in a well-ventilated area.[2][4]
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6]
Step 1: Segregation and Collection
-
Solid Waste: Collect any unused or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container.[7][8] The container must be compatible with the chemical.
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing papers, contaminated gloves, and absorbent pads, should also be placed in the same solid hazardous waste container.[8]
-
Rinsate: The first rinse of any contaminated glassware must be collected and disposed of as hazardous waste.[6] Subsequent rinses may be disposed of according to institutional guidelines.
Step 2: Labeling The hazardous waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations.
-
The date when waste accumulation began.
-
The name of the principal investigator and the laboratory location.
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.[4][7]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong acids.[5]
Step 4: Professional Disposal
-
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[1][8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[6][8]
-
A common and recommended method for the disposal of such compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][8]
III. Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative data is inferred from structurally similar compounds.
| Parameter | Value/Information | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [1][3] |
| Serious Eye Damage/Irritation | Category 2A/2: Causes serious eye irritation. | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | [1][2] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [4][7] |
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research community. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with all local, regional, and national regulations.[7]
References
Personal protective equipment for handling 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) was found for 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride. The following guidance is synthesized from data for structurally similar compounds, including other dimethyl-pyrazol-amine derivatives and their salts. It is imperative to treat this compound with the same, if not greater, precautions as these related substances.
This guide provides crucial safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development.
Hazard Summary and Personal Protective Equipment
Based on data from analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
| Hazard Category | GHS Hazard Statement Codes | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362[1][2][4] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313[1][2][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405[1][4] |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501[4][5][6] |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Step-by-Step Guidance
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection:
-
Wear a lab coat and ensure it is fully buttoned.
-
Use compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.
-
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
2. Handling Procedures
-
Pre-Handling:
-
Weighing and Transfer:
-
Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood.
-
Use a spatula to transfer the solid, minimizing any airborne dust.
-
-
Dissolving:
-
Slowly add the compound to the desired solvent in a suitable container.
-
If necessary, gently stir the mixture to aid dissolution.
-
3. Spill Management
-
Minor Spills:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[9]
-
Clean the spill area with a suitable decontaminating agent.
-
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.
-
4. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]
5. Disposal Plan
-
Waste Generation: All materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be considered hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Final Disposal:
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 5-Methyl-1H-pyrazol-4-amine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
